(R)-2-(Piperidin-3-yl)acetic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(3R)-piperidin-3-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUCGEDHTPKPBM-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334509-89-5 | |
| Record name | 3-Piperidineacetic acid, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334509-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3R)-piperidin-3-yl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-(Piperidin-3-yl)acetic acid hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
(R)-2-(Piperidin-3-yl)acetic acid hydrochloride, with a confirmed CAS Number of 1334509-89-5, is a chiral piperidine derivative of significant interest in medicinal chemistry. The piperidine scaffold is a privileged structure, frequently incorporated into centrally active pharmaceuticals due to its favorable physicochemical properties and ability to interact with a variety of biological targets.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, a plausible enantioselective synthetic route, detailed analytical characterization protocols, and an exploration of its potential applications in drug discovery, with a focus on its putative role as a modulator of central nervous system targets. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel piperidine-based therapeutic agents.
Introduction and Chemical Identity
This compound is the hydrochloride salt of the (R)-enantiomer of 2-(piperidin-3-yl)acetic acid. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of drugs targeting the central nervous system (CNS).[3] Its conformational flexibility allows it to present substituents in well-defined spatial orientations, facilitating precise interactions with biological macromolecules. The introduction of a chiral center at the 3-position, coupled with an acetic acid moiety, provides a scaffold with significant potential for developing subtype-selective ligands for various receptors and enzymes.
The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling, formulation, and biological testing compared to the free base.[4]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1334509-89-5 | [5] |
| Molecular Formula | C₇H₁₄ClNO₂ | [6] |
| Molecular Weight | 179.64 g/mol | [6] |
| IUPAC Name | (R)-2-(piperidin-3-yl)acetic acid;hydrochloride | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | [4] |
| Stability | The hydrochloride salt is more stable for storage than the free base | [4] |
Enantioselective Synthesis
The synthesis of enantiomerically pure 3-substituted piperidines is a key challenge in medicinal chemistry. A robust and scalable synthetic route is crucial for the development of chiral drug candidates. While a specific, validated synthesis for this compound is not extensively reported in publicly available literature, a plausible and efficient enantioselective route can be designed based on modern catalytic methods. The following protocol is adapted from a rhodium-catalyzed asymmetric reductive Heck reaction strategy for the synthesis of enantioenriched 3-substituted piperidines from pyridine.[7][8][9][10]
Synthetic Strategy Overview
The proposed synthesis involves a three-stage process:
-
Partial Reduction and Protection of Pyridine: Pyridine is activated and partially reduced to a dihydropyridine intermediate.
-
Rhodium-Catalyzed Asymmetric Functionalization: An enantioselective rhodium-catalyzed reaction introduces the acetic acid precursor at the 3-position of the piperidine ring.
-
Reduction, Deprotection, and Salt Formation: The intermediate is fully reduced and deprotected to yield the final product, which is then converted to its hydrochloride salt.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Boc-1,2-dihydropyridine
Causality: This initial step activates the pyridine ring towards further functionalization by converting it into a less aromatic and more reactive dihydropyridine derivative. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the nitrogen and influences the electronic properties of the diene system.
-
To a stirred solution of pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Slowly add a solution of sodium borohydride (NaBH₄, 1.2 eq) in a suitable solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-1,2-dihydropyridine.
Step 2: Rhodium-Catalyzed Asymmetric Synthesis of (R)-tert-butyl 2-(1-Boc-1,2,5,6-tetrahydropyridin-3-yl)acetate
Causality: This is the key enantioselective step. A chiral rhodium catalyst facilitates the conjugate addition of a suitable acetic acid synthon to the dihydropyridine. The choice of the chiral ligand is critical for achieving high enantioselectivity.
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(cod)Cl]₂) and a chiral phosphine ligand (e.g., a BINAP derivative) in a degassed anhydrous solvent like dioxane.
-
Add 1-Boc-1,2-dihydropyridine (1.0 eq) and tert-butyl bromoacetate (1.5 eq).
-
Add a suitable base (e.g., a silver salt or a fluoride source) to activate the bromoacetate.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by flash column chromatography to afford the enantioenriched product.
Step 3: Reduction of the Tetrahydropyridine Ring
Causality: Catalytic hydrogenation reduces the remaining double bond in the tetrahydropyridine ring to yield the fully saturated piperidine scaffold.
-
Dissolve the product from Step 2 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (R)-tert-butyl 2-(1-Boc-piperidin-3-yl)acetate.
Step 4: Deprotection and Hydrochloride Salt Formation
Causality: The Boc protecting group and the tert-butyl ester are removed under acidic conditions. The use of hydrochloric acid directly yields the desired hydrochloride salt.
-
Dissolve the product from Step 3 in a minimal amount of a suitable solvent like dioxane or diethyl ether.
-
Add an excess of a solution of hydrochloric acid in dioxane (e.g., 4 M) or bubble HCl gas through the solution.
-
Stir the mixture at room temperature for 2-4 hours. The product will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Caption: A typical analytical workflow for the characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the acetic acid side chain, and the methine proton at the chiral center. The N-H proton of the piperidinium ion may appear as a broad singlet. The carboxylic acid proton is often not observed in deuterated water due to exchange.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Key signals will include the carbonyl carbon of the carboxylic acid, the carbons of the piperidine ring, and the methylene carbon of the side chain.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | Predicted ¹H NMR Shift Range | Predicted ¹³C NMR Shift Range |
| Piperidine Ring Protons | 1.5 - 3.5 | 25 - 55 |
| CH-COOH | 2.5 - 3.0 | 35 - 45 |
| CH₂-COOH | 2.2 - 2.6 | 30 - 40 |
| C=O | N/A | 170 - 180 |
Disclaimer: These are predicted chemical shift ranges based on analogous structures. Actual values may vary depending on the solvent and other experimental conditions.[5][11]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The expected [M+H]⁺ ion for the free base (C₇H₁₃NO₂) would be at m/z 144.10.[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
Table 3: Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad absorption |
| N-H (Ammonium) | 2400 - 2800 | Broad, multiple bands |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong absorption |
| C-N (Amine) | 1030 - 1230 | Medium absorption |
Note: The presence of strong hydrogen bonding in the solid state can lead to significant broadening and shifting of the O-H and N-H stretching bands.[13][14][15][16]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to determine the enantiomeric purity of the final product. A chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, is used to separate the (R)- and (S)-enantiomers.[17] The mobile phase composition (typically a mixture of a hydrocarbon solvent like hexane and an alcohol like isopropanol) and flow rate must be optimized to achieve baseline separation.
Applications in Drug Discovery and Potential Mechanisms of Action
The piperidine moiety is a highly privileged scaffold in medicinal chemistry, particularly for drugs targeting the CNS.[2] Its presence in a wide range of clinically approved drugs underscores its favorable pharmacokinetic properties and ability to interact with diverse biological targets.
Potential as a GABA Receptor Modulator
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Modulators of GABA receptors, particularly the GABAₐ subtype, are used to treat anxiety, sleep disorders, and epilepsy.[18] The structural similarity of (R)-2-(Piperidin-3-yl)acetic acid to GABA suggests that it may act as a GABA receptor ligand. The piperidine ring can be considered a constrained analog of the flexible backbone of GABA.
Caption: Putative modulation of the GABAₐ receptor signaling pathway.
It is hypothesized that this compound could act as a GABAₐ receptor positive allosteric modulator (PAM) or a direct agonist.[19][20] As a PAM, it would enhance the effect of endogenous GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This could result in anxiolytic, sedative, or anticonvulsant effects. Further pharmacological studies, such as electrophysiological recordings from cells expressing GABAₐ receptor subtypes, are required to validate this hypothesis.
Other Potential CNS Targets
Recent studies have shown that piperidine derivatives can also exhibit high affinity for other CNS targets, including histamine H₃ and sigma-1 receptors.[21][22] These receptors are implicated in a variety of neurological and psychiatric disorders, including cognitive impairment, pain, and depression. Therefore, it is plausible that this compound could also be investigated for its activity at these targets.
Safety, Handling, and Storage
As a hydrochloride salt of a piperidine derivative, this compound should be handled with appropriate care in a laboratory setting.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][23][24][25][26] The hydrochloride salt form is generally stable under these conditions.
Conclusion
This compound represents a valuable chiral building block for the synthesis of novel drug candidates. Its structural features, particularly the constrained piperidine ring and the acidic side chain, make it an interesting scaffold for targeting CNS receptors, with a plausible hypothesis centered on the modulation of GABAergic neurotransmission. The enantioselective synthetic strategy and analytical protocols outlined in this guide provide a solid foundation for researchers to further explore the chemistry and pharmacology of this promising compound. Future in-depth biological evaluation is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
-
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.[Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]
-
SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. [Link]
-
ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. [Link]
-
Szałata, K., et al. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
Szałata, K., et al. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
-
O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]
-
BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. [Link]
-
PubChemLite. (n.d.). 2-(piperidin-3-yl)acetic acid hydrochloride (C7H13NO2). [Link]
- Google Patents. (2004).
- Google Patents. (n.d.).
- Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
MDPI. (n.d.). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. [Link]
-
ACS Publications. (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. [Link]
-
NIST. (n.d.). 2-Acetylpiperidine. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Piperidin-3-yl)acetic acid hydrochloride. PubChem. [Link]
-
ResearchGate. (2025). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]
-
Khayate, Z., et al. (n.d.). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed Central. [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. [Link]
-
ResearchGate. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
ResearchGate. (2025). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [https://www.mdpi.com/23 separations-08-00165]([Link] separations-08-00165)
- Google Patents. (n.d.). Resolution of 2-benzyl-4-piperidone-succinic acid.
-
Masiulis, S., et al. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
PubMed. (n.d.). GABAB receptor modulation of the release of substance P from capsaicin-sensitive neurones in the rat trachea in vitro. [Link]
-
MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
-
Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]
-
PubMed. (n.d.). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(Piperidin-3-yl)acetic acid hydrochloride | C7H14ClNO2 | CID 12514713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. PubChemLite - 2-(piperidin-3-yl)acetic acid hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 17. mdpi.com [mdpi.com]
- 18. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. assets.thermofisher.cn [assets.thermofisher.cn]
- 25. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 26. cdhfinechemical.com [cdhfinechemical.com]
Physicochemical properties of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride
Introduction
This compound is a chiral heterocyclic compound belonging to the piperidine class of molecules. The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous approved pharmaceuticals[1]. As a chiral building block, this compound serves as a valuable intermediate in the synthesis of more complex and stereospecific active pharmaceutical ingredients (APIs)[2]. A thorough understanding of its fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals. These properties govern critical aspects of drug design and development, including solubility, absorption, formulation, stability, and analytical characterization. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, blending established data with field-proven insights into experimental design and interpretation.
Chemical Identity and Molecular Structure
Accurate identification is the cornerstone of all chemical and pharmaceutical development. This compound is defined by its specific molecular structure, stereochemistry, and associated identifiers.
Key Identifiers
The compound is registered and identified by several key metrics, which are crucial for regulatory and sourcing purposes. While the CAS number 71985-81-4 refers to the racemic mixture, the specific (R)-enantiomer has its own unique identifier[3][4].
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][5] |
| Synonyms | (R)-3-Piperidineacetic acid hydrochloride | [5] |
| CAS Number | 1334509-89-5 ((R)-enantiomer) | [3] |
| CAS Number (Racemate) | 71985-81-4 | [4][6][7] |
| Molecular Formula | C₇H₁₄ClNO₂ | [5][6] |
| Molecular Weight | 179.64 g/mol | [4][5][6][8] |
| InChIKey | IMUCGEDHTPKPBM-UHFFFAOYSA-N (Racemate) | [4][7] |
Molecular Structure and Stereochemistry
The structure consists of a piperidine ring substituted at the 3-position with an acetic acid group. The hydrochloride salt form protonates the basic nitrogen of the piperidine ring, enhancing stability and aqueous solubility. The designation "(R)" specifies the absolute configuration at the chiral center (the carbon at the 3-position of the piperidine ring). This stereochemical purity is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride (EVT-2491470) | 1864062-08-7 [evitachem.com]
- 3. 1334509-89-5|this compound|BLD Pharm [bldpharm.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. (R)-3-Piperidineacetic acid hydrochloride [chemicalbook.com]
- 6. 2-(Piperidin-3-yl)acetic acid hydrochloride | C7H14ClNO2 | CID 12514713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(Piperidin-3-yl)acetic acid hydrochloride | 71985-81-4 [sigmaaldrich.com]
- 8. GSRS [gsrs.ncats.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride
Abstract
This technical guide provides a comprehensive framework for the characterization of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride, a key building block in contemporary drug discovery. Recognizing the critical role of physicochemical properties in the development pipeline, this document outlines detailed, field-proven methodologies for determining aqueous solubility and assessing chemical stability. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the robust data necessary for informed decision-making. By explaining the causality behind experimental choices, this guide empowers users to not only generate high-quality data but also to understand its implications for formulation, storage, and analytical method development.
Introduction: The Pivotal Role of Physicochemical Characterization
This compound, with its chiral center and piperidine moiety, represents a class of compounds with significant potential in medicinal chemistry.[1] Its fundamental physicochemical properties, namely solubility and stability, are paramount as they directly influence bioavailability, manufacturability, and therapeutic efficacy.[2] Insufficient aqueous solubility can severely limit drug absorption, while chemical instability can lead to a loss of potency and the formation of potentially toxic degradants.[3]
Therefore, a thorough and early-stage characterization of these attributes is not merely a regulatory requirement but a foundational pillar of successful drug development. This guide presents a systematic approach to elucidating the solubility and stability profile of this compound, grounded in established scientific principles and regulatory expectations.[4][5]
Solubility Determination: Beyond a Single Number
Aqueous solubility is a critical determinant of a drug candidate's absorption and distribution.[6] For an ionizable molecule like this compound, which contains both a secondary amine (a basic center) and a carboxylic acid (an acidic center), solubility is intrinsically linked to pH. The hydrochloride salt form is utilized to enhance aqueous solubility. A comprehensive understanding requires assessing solubility across a physiologically relevant pH range.
Scientific Rationale for Methodology Selection
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7] This method ensures that the solution is truly saturated with the compound, providing a definitive value under specific conditions. Kinetic solubility assays, while higher in throughput, measure the concentration at which a compound precipitates from a stock solution (often in DMSO) and may not represent true equilibrium.[8] For foundational characterization, the equilibrium approach is superior.
The choice of aqueous media is dictated by regulatory guidelines and physiological relevance. The pH range of 1.2 to 6.8 is stipulated to mimic the conditions of the gastrointestinal tract.[9]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous buffers.
Materials and Reagents:
-
This compound (solid, high purity)
-
0.1 N HCl (pH 1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8)
-
Purified water (USP grade)
-
Acetonitrile (HPLC grade)
-
Validated HPLC or UPLC system with UV detection
Step-by-Step Protocol:
-
Preparation: Add an excess of solid this compound to vials containing each of the specified aqueous buffers (pH 1.2, 4.5, and 6.8). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A 48-hour period is typically adequate, but the time to reach equilibrium should be confirmed by sampling at intermediate time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration/Centrifugation: To remove any remaining particulate matter, either centrifuge the aliquot at high speed or filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high concentration readings.
-
Quantification: Accurately dilute the clear filtrate with an appropriate mobile phase or analytical solvent. Analyze the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC method.
-
Replicates: Perform the entire experiment in triplicate for each buffer condition to ensure the precision of the results.
Visualization of Solubility Workflow
Caption: Workflow for Forced Degradation Studies.
Data Presentation: Stability and Degradation Profile
Summarize the results of the forced degradation studies in a comprehensive table. This table should include the percentage of the parent compound remaining and the formation of any major degradation products.
| Stress Condition | Conditions | Duration | Assay of Parent (%) | Major Degradation Products (RRT) | Observations |
| Control | Room Temp | 48 hours | e.g., 99.8 | e.g., None Detected | No change |
| Acid Hydrolysis | 1 M HCl | 24 hours | e.g., 98.5 | e.g., None Detected | Largely stable |
| Base Hydrolysis | 1 M NaOH | 24 hours | e.g., 97.2 | e.g., None Detected | Largely stable |
| Oxidation | 3% H₂O₂ | 8 hours | e.g., 85.3 | e.g., RRT 0.85, RRT 1.15 | Significant degradation, two major degradants |
| Thermal (Solid) | 80 °C | 48 hours | e.g., 99.1 | e.g., RRT 0.92 (minor) | Stable as a solid |
| Photolytic (Solution) | ICH Q1B | 24 hours | e.g., 94.5 | e.g., RRT 1.10 | Moderate degradation |
Note: The quantitative values and Relative Retention Times (RRT) in this table are hypothetical and for illustrative purposes only.
Conclusion and Forward-Looking Statements
This technical guide provides a robust and scientifically grounded approach for the comprehensive evaluation of the solubility and stability of this compound. Adherence to these detailed protocols will yield high-quality, reliable data essential for advancing a drug candidate through the development pipeline. The solubility data will inform formulation strategies, while the stability data will establish a foundation for shelf-life determination and the development of critical quality attributes. The insights gained from the forced degradation studies are particularly valuable, as they illuminate the intrinsic chemical liabilities of the molecule, allowing for proactive mitigation strategies in formulation and packaging design.
References
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- BenchChem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- International Journal of Pharmaceutical Sciences and Research.
- IRJPMS.
- IJPPR.
- AxisPharm. Solubility Test.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- BenchChem.
- PubMed. In vitro solubility assays in drug discovery.
- World Health Organiz
- Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
- Pharmacy 180.
- PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
- European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- ResearchGate.
- PubChem. 2-(Piperidin-3-yl)acetic acid hydrochloride.
- Sigma-Aldrich. 2-(Piperidin-3-yl)acetic acid hydrochloride.
- LabSolu. 2-(Piperidin-3-yl)acetic acid hydrochloride.
- Wikipedia. Isonipecotic acid.
Sources
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. seed.nih.gov [seed.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. www3.paho.org [www3.paho.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. labsolu.ca [labsolu.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 3164325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride: An In-depth Technical Guide
Introduction: The Significance of Chiral Piperidine Scaffolds in Modern Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds.[1] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for therapeutic efficacy and target selectivity. Among these, the (R)-2-(Piperidin-3-yl)acetic acid scaffold is a key building block in the synthesis of various therapeutic agents, particularly in the realm of neuroscience. Its chirality plays a pivotal role in its interaction with biological targets. This guide provides an in-depth exploration of robust and scalable methodologies for the enantioselective synthesis of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into multiple synthetic strategies, elucidating the rationale behind experimental choices and providing detailed, actionable protocols.
Strategic Approaches to the Enantioselective Synthesis
The synthesis of enantiomerically pure (R)-2-(Piperidin-3-yl)acetic acid can be approached through several distinct strategies. The choice of a particular route is often dictated by factors such as the availability of starting materials, scalability, cost-effectiveness, and the desired level of enantiopurity. This guide will focus on three principal strategies:
-
Classical Resolution of a Racemic Mixture: A traditional and often scalable method involving the separation of enantiomers from a racemic mixture using a chiral resolving agent.
-
Homologation of a Chiral Precursor: A targeted approach that utilizes a readily available chiral starting material and extends a carbon chain to achieve the desired product.
-
Modern Asymmetric Catalysis: Cutting-edge methods that employ chiral catalysts to directly generate the desired enantiomer with high selectivity.
Strategy 1: Classical Resolution via Diastereomeric Salt Formation
This method relies on the synthesis of a racemic mixture of the target compound or a close precursor, followed by resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. A notable example of this approach is adapted from a patented industrial process.[2]
Workflow Overview
Caption: Workflow for Synthesis via Classical Resolution.
Experimental Protocol
Step 1: Esterification of 3-Pyridineacetic acid hydrochloride
-
Suspend 3-Pyridineacetic acid hydrochloride in ethanol.
-
Bubble dry hydrogen chloride gas through the suspension at 0°C until saturation.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 3-pyridineacetate.
Step 2: Quaternization
-
Dissolve the ethyl 3-pyridineacetate in acetonitrile.
-
Add benzyl bromide dropwise at room temperature.
-
Stir the mixture at 50-60°C for 8-12 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated N-benzyl-3-(ethoxycarbonylmethyl)pyridinium bromide by filtration.
Step 3: Catalytic Hydrogenation
-
In a high-pressure autoclave, dissolve the pyridinium salt in ethanol.[2]
-
Add 5% Palladium on carbon (Pd/C) catalyst.[2]
-
Pressurize the reactor with hydrogen gas to 20 atm and heat to 40-45°C for 10-15 hours.[2]
-
After completion, cool the reactor, release the pressure, and filter the catalyst through a pad of Celite.
-
Concentrate the filtrate to obtain racemic ethyl 2-(1-benzylpiperidin-3-yl)acetate.
Step 4: Resolution with L-(+)-Mandelic Acid
-
Dissolve the racemic ester in a suitable solvent such as acetone or ethyl acetate.
-
Add a solution of L-(+)-mandelic acid in the same solvent.
-
Allow the mixture to stand at room temperature for the diastereomeric salt to crystallize.
-
Collect the crystals of (R)-ethyl 2-(1-benzylpiperidin-3-yl)acetate L-mandelate salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
Step 5: Salt Breaking, Deprotection, and Hydrochloride Formation
-
Suspend the diastereomeric salt in a biphasic mixture of ethyl acetate and a weak base (e.g., sodium bicarbonate solution) and stir until the salt dissolves.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the free (R)-ester.
-
For deprotection, dissolve the ester in methanol and add a catalytic amount of Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate.
-
Dissolve the resulting (R)-ethyl 2-(piperidin-3-yl)acetate in concentrated hydrochloric acid and reflux for 4-6 hours to effect hydrolysis.
-
Cool the solution and remove the solvent under reduced pressure to yield the crude this compound. Recrystallization from an ethanol/ether mixture can be performed for purification.
Data Summary
| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |
| 1-3 | rac-Ethyl 2-(1-benzylpiperidin-3-yl)acetate | 70-80% (over 3 steps) | N/A |
| 4 | (R)-Ester L-mandelate salt | 35-45% (based on racemate) | >99% (after recrystallization) |
| 5 | This compound | 85-95% | >99% |
Strategy 2: Arndt-Eistert Homologation of (R)-Nipecotic Acid
This elegant strategy leverages the readily available chiral pool of (R)-nipecotic acid (piperidine-3-carboxylic acid) and extends its carboxylic acid side chain by one carbon atom using the Arndt-Eistert reaction.[3][4] This method is particularly advantageous as it generally proceeds with the retention of stereochemistry.[5][6]
Workflow Overview
Caption: Workflow for Arndt-Eistert Homologation.
Experimental Protocol
Step 1: N-Protection of (R)-Nipecotic Acid
-
Dissolve (R)-nipecotic acid in a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base such as sodium hydroxide.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain N-Boc-(R)-nipecotic acid.
Step 2: Acid Chloride Formation
-
Dissolve the N-Boc-(R)-nipecotic acid in an anhydrous solvent such as dichloromethane.
-
Add thionyl chloride or oxalyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude N-Boc-(R)-nipecoyl chloride.
Step 3: Arndt-Eistert Reaction
-
Dissolve the crude acid chloride in an anhydrous etheral solvent (e.g., diethyl ether or THF).
-
At 0°C, cautiously add a solution of diazomethane in diethyl ether until a persistent yellow color is observed. (Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.)
-
Allow the reaction to stir at 0°C for 1 hour.
-
In a separate flask, prepare a suspension of silver(I) oxide in water.
-
Slowly add the α-diazoketone solution to the silver oxide suspension at room temperature. The reaction is often exothermic and may require cooling.
-
Stir the mixture until the evolution of nitrogen gas ceases.
-
Filter the reaction mixture to remove the silver salts and acidify the filtrate.
-
Extract the product, N-Boc-(R)-2-(piperidin-3-yl)acetic acid, with ethyl acetate.
-
Dry and concentrate the organic layer.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-Boc protected product in a suitable solvent like dioxane or ethyl acetate.
-
Add a solution of hydrogen chloride in the same solvent.
-
Stir the mixture at room temperature for 2-4 hours.
-
Collect the precipitated this compound by filtration and dry under vacuum.
Data Summary
| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |
| 1 | N-Boc-(R)-nipecotic acid | >95% | >99% (starting material dependent) |
| 2-3 | N-Boc-(R)-2-(piperidin-3-yl)acetic acid | 60-75% (over 2 steps) | >99% (retention of configuration) |
| 4 | This compound | >95% | >99% |
Strategy 3: Asymmetric Synthesis via Enzymatic Transamination
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. The use of ω-transaminases for the asymmetric amination of a prochiral ketone is a powerful approach to establish the desired stereocenter.[7]
Workflow Overview
Caption: Workflow for Asymmetric Enzymatic Transamination.
Conceptual Protocol
Step 1: Synthesis of the Prochiral Ketone Precursor
The synthesis of the starting material, ethyl 2-(1-Boc-3-oxopiperidin-4-yl)acetate, can be achieved through various established synthetic routes, which are beyond the scope of this guide.
Step 2: Asymmetric Enzymatic Transamination
-
In a buffered aqueous solution (e.g., Tris-HCl buffer, pH 9.0), add the prochiral ketone substrate.
-
Add a suitable ω-transaminase enzyme (commercially available or expressed).
-
Add an amine donor in excess (e.g., isopropylamine).
-
Include the cofactor pyridoxal-5'-phosphate (PLP).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-45°C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, stop the reaction and extract the product with an organic solvent.
-
Purify the resulting ethyl (R)-2-(3-amino-1-Boc-piperidin-3-yl)acetate by column chromatography.
Step 3: Hydrolysis, Deprotection, and Hydrochloride Salt Formation
-
Hydrolyze the ester group using standard conditions (e.g., LiOH in THF/water).
-
After hydrolysis, perform the Boc-deprotection and hydrochloride salt formation in a one-pot procedure by adding an excess of HCl in a suitable solvent, as described in the previous sections.
Expected Performance
| Step | Product | Expected Yield | Expected Enantiomeric Excess (e.e.) |
| 2 | Chiral amine intermediate | 70-90% | >99% |
| 3 | Final hydrochloride salt | >90% | >99% |
Final Product Characterization and Quality Control
The final this compound should be a white to off-white solid.[9] Purity and identity should be confirmed by a panel of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry: To verify the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess.
-
Elemental Analysis: To confirm the elemental composition.
-
Melting Point: As a measure of purity.
Conclusion
The enantioselective synthesis of this compound is a critical process in the development of novel therapeutics. This guide has detailed three distinct and viable synthetic strategies, each with its own set of advantages and considerations. The classical resolution method offers scalability, while the Arndt-Eistert homologation provides an elegant route from a chiral precursor. The emerging field of biocatalysis presents a highly selective and environmentally friendly alternative. The selection of the optimal synthetic route will depend on the specific requirements of the research or development program. With the detailed protocols and conceptual frameworks provided herein, researchers and drug development professionals are well-equipped to undertake the synthesis of this important chiral building block.
References
- CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
-
Arndt–Eistert reaction - Grokipedia. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - ACS Publications. [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts - Washington University in St. Louis. [Link]
-
Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journals. [Link]
- CN103865964A - Method for synthesizing (R)
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]
-
Arndt-Eistert Synthesis - Organic Chemistry Portal. [Link]
-
Arndt-Eistert Homologation: Mechanism & Examples - NROChemistry. [Link]
-
Rewiring amino acids to piperidines - Tohoku University Repository. [Link]
-
Arndt–Eistert reaction - Wikipedia. [Link]
-
Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed. [Link]
-
Arndt-Eistert Synthesis | Chem-Station Int. Ed. [Link]
-
Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - MDPI. [Link]
-
The Synthesis of Chiral Beta-Amino Acids and Beta-Lactams via Oxidative Cleavage of Chiral Dihydropyridones Derived from Vinylogous Mannich Reaction (VMR) - Novartis OAK. [Link]
-
2-(Piperidin-3-yl)acetic acid hydrochloride | C7H14ClNO2 | CID 12514713 - PubChem. [Link]
-
Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams - PubMed. [Link]
-
Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed. [Link]
- CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google P
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 8. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 9. 2-(Piperidin-3-yl)acetic acid hydrochloride | 71985-81-4 [sigmaaldrich.com]
An In-depth Technical Guide to the Chiral Synthesis of 3-Substituted Piperidine Derivatives
Introduction: The Significance of 3-Substituted Piperidines in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2][3][4][5] The precise spatial arrangement of substituents on this heterocyclic ring is often paramount to biological activity. In particular, the stereochemistry at the C3 position plays a critical role in the efficacy and selectivity of many therapeutic agents.[6] Consequently, the development of robust and efficient methods for the enantioselective synthesis of 3-substituted piperidines is a significant and ongoing endeavor in the field of organic chemistry.[1][4][5] This guide provides an in-depth overview of key modern methodologies, focusing on the underlying principles, practical applications, and detailed experimental protocols for their synthesis.
This document will explore several cutting-edge strategies, including a highly versatile rhodium-catalyzed asymmetric reductive Heck reaction and innovative chemo-enzymatic approaches. These methods offer powerful solutions for accessing enantiomerically enriched 3-substituted piperidines, which are crucial building blocks for a range of important drugs, including the anticancer agent Niraparib and the antipsychotic Preclamol.[1][5][7][8]
I. Catalytic Enantioselective Functionalization of Pyridine Derivatives
A powerful and increasingly popular strategy for the synthesis of chiral 3-substituted piperidines involves the direct, enantioselective functionalization of pyridine-derived starting materials. This approach is highly convergent and allows for the rapid construction of molecular complexity from simple, readily available precursors.
A. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A Cross-Coupling Approach
A significant breakthrough in this area is the rhodium-catalyzed asymmetric reductive Heck reaction, which enables the cross-coupling of arylboronic acids with activated pyridine derivatives.[1][3][5][6][7][9] This methodology provides access to a wide array of 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity.[1][3][5][9]
Core Principle: The overall transformation is a three-step process:
-
Partial Reduction of Pyridine: Pyridine is first activated and partially reduced to a more reactive dihydropyridine intermediate.[1][5][7]
-
Rh-Catalyzed Asymmetric Carbometalation: This is the key enantioselective step where a rhodium catalyst, in conjunction with a chiral ligand, facilitates the addition of an aryl group from a boronic acid to the 3-position of the dihydropyridine.[1][5][7]
-
Reduction and Deprotection: The resulting 3-substituted tetrahydropyridine is then fully reduced to the corresponding piperidine, and any protecting groups are removed.[1][5][7]
Workflow for Rhodium-Catalyzed Asymmetric Reductive Heck Reaction:
Caption: Workflow for the synthesis of 3-substituted piperidines.
Experimental Protocol: Synthesis of (S)-3-(4-Fluorophenyl)-piperidine
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [9]
-
To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.
-
Maintain the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the addition of water (50 mL).
-
Extract the mixture with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from methanol.
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [9]
-
In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).
-
Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the 4-fluorophenylboronic acid (3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature and dilute with Et₂O (5 mL).
-
Pass the mixture through a plug of silica gel and wash the plug with additional Et₂O.
-
Remove the solvents in vacuo and purify the crude product by flash chromatography.
Step 3: Hydrogenation and Deprotection [5][8]
-
The 3-substituted tetrahydropyridine is hydrogenated using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
The resulting protected piperidine is then deprotected using aqueous potassium hydroxide in methanol to yield the final enantioenriched 3-substituted piperidine.
Data Summary: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
| Entry | Arylboronic Acid | Ligand | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | (S)-Segphos | 92 | 98 |
| 2 | 4-Fluorophenylboronic acid | (S)-Segphos | 95 | 99 |
| 3 | 4-Methoxyphenylboronic acid | (S)-Segphos | 88 | 97 |
| 4 | 3-Thienylboronic acid | (S)-Segphos | 85 | 96 |
II. Chemo-enzymatic Dearomatization of Activated Pyridines
A complementary and highly efficient approach to chiral 3-substituted piperidines is the use of chemo-enzymatic cascades.[10] This strategy leverages the high stereoselectivity of enzymes to achieve asymmetric transformations that can be challenging to accomplish with traditional chemical methods.
Core Principle: This method involves a one-pot cascade reaction utilizing an amine oxidase and an ene-imine reductase.[10]
-
Chemical Synthesis of a Tetrahydropyridine Precursor: A substituted tetrahydropyridine is first synthesized through conventional chemical methods.
-
Enzymatic Oxidation: An amine oxidase selectively oxidizes the tetrahydropyridine to a dihydropyridinium intermediate in situ.[10]
-
Enzymatic Reduction: An ene-imine reductase then stereoselectively reduces the C=C bond of the dihydropyridinium intermediate to afford the enantioenriched 3-substituted piperidine.[10]
Workflow for Chemo-enzymatic Dearomatization:
Caption: Chemo-enzymatic synthesis of chiral piperidines.
This chemo-enzymatic approach has been successfully applied to the synthesis of key intermediates for the antipsychotic drugs Preclamol and OSU-6162, as well as the ovarian cancer therapeutic Niraparib.[10]
III. Other Notable Asymmetric Strategies
While the rhodium-catalyzed and chemo-enzymatic methods are at the forefront of modern synthetic strategies, other important approaches are also widely employed.
A. [4+2] Annulation of Imines with Allenes
A highly enantioselective variant of the Kwon annulation, which involves the [4+2] cycloaddition of imines with allenes, has been developed using a C2-symmetric chiral phosphepine catalyst.[11] This method provides a direct route to functionalized piperidine derivatives with excellent stereoselectivity.[11]
B. Asymmetric Synthesis from N-Sulfinyl δ-Amino β-Ketoesters
The use of N-sulfinyl δ-amino β-ketoesters as chiral building blocks allows for the synthesis of functionalized piperidines.[12] A key step in this methodology is the hydroxy-directed, highly diastereoselective reduction of a 4-hydroxy-1,2-dehydropiperidine intermediate.[12]
Conclusion
The synthesis of enantiomerically pure 3-substituted piperidines is of paramount importance in the development of new pharmaceuticals. The methodologies outlined in this guide, particularly the rhodium-catalyzed asymmetric reductive Heck reaction and chemo-enzymatic dearomatization, represent powerful and versatile tools for accessing these valuable chiral building blocks. These strategies offer high levels of stereocontrol, broad functional group tolerance, and the potential for large-scale synthesis, making them highly attractive for both academic research and industrial applications. As the demand for enantiopure piperidine-containing drugs continues to grow, the development of even more efficient and sustainable synthetic methods will remain a key focus of chemical research.
References
-
Asymmetric Synthesis of Functionalized trans-2,6-Disubstituted Piperidines with N-Sulfinyl δ-Amino β-Ketoesters. Synthesis of (−)-Lasubine I. Organic Letters - ACS Publications. [Link]
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC - NIH. National Institutes of Health. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. Xingwei Li. [Link]
-
Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed. National Institutes of Health. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ReadCube. [Link]
-
Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. University of Oxford. [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH. National Institutes of Health. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications. [Link]
-
Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters - ACS Publications. [Link]
-
Asymmetric Routes to Substituted Piperidines - Heriot-Watt Research Portal. Heriot-Watt University. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters - ACS Publications. [Link]
-
Asymmetric synthesis of substituted NH-piperidines from chiral amines - RSC Publishing. Royal Society of Chemistry. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing. Royal Society of Chemistry. [Link]
-
Examples of biologically active 3-substituted piperidines - ResearchGate. ResearchGate. [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. [Link]
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. | Department of Chemistry [chem.ox.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic data (NMR, IR, MS) of (R)-2-(Piperidin-3-yl)acetic acid HCl
Introduction
(R)-2-(Piperidin-3-yl)acetic acid hydrochloride (HCl) is a chiral building block significant in pharmaceutical synthesis. Its molecular structure, comprising a piperidine ring, a carboxylic acid, and a chiral center, demands rigorous characterization to ensure stereochemical purity and structural integrity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in first principles and established methodologies. We will explore not just the data itself, but the causal chemical principles that give rise to the observed spectra, offering field-proven insights for researchers and drug development professionals.
The structure of the protonated form of (R)-2-(Piperidin-3-yl)acetic acid, as it exists in the HCl salt, is critical for interpretation. The piperidine nitrogen is protonated, forming a piperidinium ion.
Molecular Formula: C₇H₁₄ClNO₂[1] Molecular Weight: 179.65 g/mol [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (R)-2-(Piperidin-3-yl)acetic acid HCl, both ¹H and ¹³C NMR provide definitive structural confirmation.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum reveals the electronic environment of every proton, their connectivity, and stereochemical relationships. In the HCl salt, the piperidinium nitrogen is protonated, leading to two N-H protons whose signals can be broad and may exchange with D₂O. The protons on the piperidine ring and the side chain will exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling.
Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |
| ~3.50 - 3.65 | m | 1H | H-2 (axial) | Deshielded by the adjacent protonated nitrogen. |
| ~3.35 - 3.48 | m | 1H | H-6 (equatorial) | Deshielded by the adjacent protonated nitrogen. |
| ~3.00 - 3.15 | m | 1H | H-6 (axial) | Deshielded by the adjacent protonated nitrogen. |
| ~2.85 - 2.98 | m | 1H | H-2 (equatorial) | Deshielded by the adjacent protonated nitrogen. |
| ~2.50 - 2.65 | dd | 1H | H-α (a) | Part of the AB system of the CH₂ group, adjacent to the chiral center. |
| ~2.35 - 2.48 | dd | 1H | H-α (b) | Part of the AB system of the CH₂ group, adjacent to the chiral center. |
| ~2.10 - 2.25 | m | 1H | H-3 | Methine proton at the chiral center, coupled to multiple neighbors. |
| ~1.85 - 2.05 | m | 2H | H-4 (ax), H-5 (eq) | Complex multiplet representing protons on the piperidine ring. |
| ~1.50 - 1.70 | m | 2H | H-4 (eq), H-5 (ax) | Complex multiplet representing protons on the piperidine ring. |
Causality Behind Assignments:
-
Protons adjacent to Nitrogen (H-2, H-6): These protons are significantly deshielded (shifted downfield) due to the inductive effect of the electron-withdrawing, positively charged nitrogen atom[3]. Their chemical shifts are typically in the 2.8-3.6 ppm range.
-
Chiral Center (H-3): This methine proton is coupled to protons at C-2, C-4, and the α-carbon of the acetic acid side chain, resulting in a complex multiplet.
-
Diastereotopic Protons (H-α): The two protons on the α-carbon of the acetic acid side chain are diastereotopic because they are adjacent to a chiral center (C-3). They will have different chemical shifts and couple with each other, typically forming a doublet of doublets (dd) or an AB quartet.
-
Ring Protons (H-4, H-5): These methylene protons form a complex, overlapping multiplet system further upfield, as they are more shielded from the influence of the heteroatom.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of (R)-2-(Piperidin-3-yl)acetic acid HCl and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a standard 5 mm NMR tube. D₂O is often preferred for amine salts to simplify the spectrum by exchanging the acidic N-H and O-H protons.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or an internal standard like TMS or DSS). Integrate the signals to determine the relative proton ratios.
Workflow for ¹H NMR Analysis
Caption: Experimental workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Carbon Backbone Confirmation
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.
Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |
| ~175 - 178 | C=O | Carboxylic acid carbonyl carbon, characteristically found at low field. |
| ~48 - 50 | C-2 | Carbon adjacent to the protonated nitrogen. |
| ~45 - 47 | C-6 | Carbon adjacent to the protonated nitrogen. |
| ~38 - 40 | C-α | Carbon of the CH₂ group in the acetic acid side chain. |
| ~34 - 36 | C-3 | Chiral methine carbon, attached to the side chain. |
| ~25 - 27 | C-4 | Piperidine ring carbon, shielded relative to C-2/C-6. |
| ~22 - 24 | C-5 | Piperidine ring carbon, shielded relative to C-2/C-6. |
Causality Behind Assignments:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms and appears significantly downfield[4].
-
Carbons Adjacent to Nitrogen (C-2, C-6): Similar to their attached protons, these carbons are deshielded by the adjacent positively charged nitrogen.
-
Aliphatic Carbons (C-3, C-4, C-5, C-α): These sp³ hybridized carbons appear in the upfield region of the spectrum, with their precise shifts determined by their substitution and proximity to electron-withdrawing groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500 - 3300 | Broad, Strong | O-H stretch (Carboxylic Acid) | The O-H bond in a carboxylic acid is involved in strong hydrogen bonding, resulting in a very broad and characteristic absorption band that often overlaps with C-H stretches[5][6]. |
| 2400 - 2800 | Broad, Multiple | N⁺-H stretch (Ammonium Salt) | The stretching vibration of the N⁺-H bonds in the piperidinium ion gives rise to a broad absorption in this region. |
| 2850 - 3000 | Medium | C-H stretch (Aliphatic) | These absorptions arise from the stretching vibrations of the sp³ C-H bonds in the piperidine ring and acetic acid side chain[7]. |
| ~1710 - 1730 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl stretch is one of the most intense and reliable absorptions in an IR spectrum. Its position indicates a saturated carboxylic acid[8]. |
| ~1500 - 1640 | Medium | N⁺-H bend | Bending vibrations for the ammonium group. |
| ~1200 - 1300 | Medium | C-O stretch | Stretching of the C-O single bond in the carboxylic acid group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid (R)-2-(Piperidin-3-yl)acetic acid HCl powder directly onto the ATR crystal.
-
Pressure Application: Use the integrated pressure clamp to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically performs the background subtraction. The resulting spectrum displays absorbance or transmittance as a function of wavenumber.
Workflow for IR Spectroscopy Analysis
Caption: Experimental workflow for ATR-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this one.
Predicted Mass Spectrometry Data (ESI-MS)
| m/z (Positive Ion Mode) | Assignment | Rationale |
| 144.102 | [M+H]⁺ | This corresponds to the protonated free base (C₇H₁₃NO₂ + H⁺). The monoisotopic mass of the free base is 143.095 Da[9][10]. This is the expected molecular ion in positive mode ESI. |
| 126.091 | [M+H - H₂O]⁺ | A common fragmentation pathway is the neutral loss of water from the carboxylic acid group[11]. |
| 98.096 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the [M+H - H₂O]⁺ fragment. |
| 84.081 | [C₅H₁₀N]⁺ | This fragment likely arises from cleavage of the acetic acid side chain, resulting in a stable piperidinium-derived fragment. |
Causality Behind Fragmentation: The fragmentation of piperidine derivatives in ESI-MS/MS is often driven by the protonated nitrogen[12]. Common pathways include the neutral loss of small molecules like water or, in this case, the entire acetic acid group[13]. Alpha-cleavage (cleavage of a bond adjacent to the nitrogen) is also a dominant pathway, leading to stable iminium ions[14]. The specific fragmentation pattern helps confirm the connectivity of the piperidine ring and the acetic acid substituent.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps promote protonation for positive ion mode analysis.
-
LC System: While direct infusion is possible, LC-MS is standard. Use a C18 reversed-phase column. The mobile phase can be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
MS Instrument Setup (ESI):
-
Ionization Mode: Positive ion mode is chosen due to the basicity of the piperidine nitrogen[12].
-
Full Scan (MS1): Perform a full scan over a relevant m/z range (e.g., 50-300 Da) to detect the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): For structural confirmation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 144.1) as the precursor, isolating it, and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.
Workflow for LC-MS Analysis
Caption: Experimental workflow for LC-MS based structural analysis.
Conclusion
The collective data from NMR, IR, and MS provides a definitive and self-validating confirmation of the structure of (R)-2-(Piperidin-3-yl)acetic acid HCl. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemical environment. IR spectroscopy validates the presence of key functional groups—the carboxylic acid and the secondary amine hydrochloride. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. This multi-technique approach ensures the unambiguous identification and quality assessment of this important pharmaceutical intermediate.
References
- BenchChem.
-
de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]
-
Wikipedia. Piperidine. Accessed January 19, 2026. Available at: [Link]
-
PubChem. Piperidine. National Institutes of Health. Accessed January 19, 2026. Available at: [Link]
- Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. Royal Society of Chemistry. Accessed January 19, 2026.
- University of Arizona.
- Collin, J. E. (1966). High Resolution Mass Spectrum of Piperidine.
-
Clark, J. interpreting infra-red spectra. Chemguide. Accessed January 19, 2026. Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Accessed January 19, 2026. Available at: [Link]
-
Chemistry Steps. Interpreting IR Spectra. Accessed January 19, 2026. Available at: [Link]
- Royal Society of Chemistry.
-
Reusch, W. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Accessed January 19, 2026. Available at: [Link]
-
PubChem. 2-(Piperidin-3-yl)acetic acid hydrochloride. National Institutes of Health. Accessed January 19, 2026. Available at: [Link]
- Larkin, P. J. Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Accessed January 19, 2026.
-
PubChemLite. 2-(piperidin-3-yl)acetic acid hydrochloride (C7H13NO2). Accessed January 19, 2026. Available at: [Link]
-
PubChem. methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride. National Institutes of Health. Accessed January 19, 2026. Available at: [Link]
-
PubChem. 2-(Piperidin-2-yl)acetic acid. National Institutes of Health. Accessed January 19, 2026. Available at: [Link]
-
Global Substance Registration System. 3-PIPERIDINEACETIC ACID, (3R)-. Accessed January 19, 2026. Available at: [Link]
-
PubChem. 2-[2-(2-Phenylacetyl)piperidin-3-yl]acetic acid. National Institutes of Health. Accessed January 19, 2026. Available at: [Link]
-
SpectraBase. 2-[(2R,5S)-5-methyl-2-piperidinyl]acetic acid ethyl ester. Accessed January 19, 2026. Available at: [Link]
-
Global Substance Registration System. 3-PIPERIDINEACETIC ACID, (3R)-. Accessed January 19, 2026. Available at: [Link]
-
Global Substance Registration System. 3-PIPERIDINEACETIC ACID, (3S)-. Accessed January 19, 2026. Available at: [Link]
-
NIST. Acetic acid. National Institute of Standards and Technology. Accessed January 19, 2026. Available at: [Link]
- BenchChem. Application Note: Quantitative Analysis of (4-Methylpiperidin-1-yl)acetic acid using Liquid Chromatography-Tandem Mass Spectrometry. Accessed January 19, 2026.
-
ResearchGate. Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid. Accessed January 19, 2026. Available at: [Link]
-
LookChem. 2-Piperidineacetic acid, a-phenyl-, hydrochloride, (aR,2R)-. Accessed January 19, 2026. Available at: [Link]
-
ResearchGate. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Accessed January 19, 2026. Available at: [Link]
Sources
- 1. 2-(Piperidin-3-yl)acetic acid hydrochloride | C7H14ClNO2 | CID 12514713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. PubChemLite - 2-(piperidin-3-yl)acetic acid hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
The Evolution of GABA Uptake Inhibitors: A Deep Dive into Nipecotic Acid and Its Progeny
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The GABAergic System and the Dawn of a New Therapeutic Strategy
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition. The precise regulation of GABA levels in the synaptic cleft is crucial for normal brain function. Dysregulation of this system is implicated in a variety of neurological and psychiatric disorders, most notably epilepsy. The concentration of synaptic GABA is primarily controlled by a family of sodium- and chloride-dependent GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells. These transporters actively remove GABA from the synaptic cleft, thereby terminating its inhibitory signal.
In the mid-1970s, a groundbreaking therapeutic strategy emerged: the inhibition of GABA uptake to prolong the presence of endogenous GABA in the synapse, thus enhancing inhibitory neurotransmission. This concept laid the foundation for the discovery and development of a class of compounds that would revolutionize the treatment of epilepsy and open new avenues for neurological research. At the heart of this story lies nipecotic acid, a simple cyclic amino acid that became the scaffold for a generation of potent and selective GABA uptake inhibitors. This guide provides a comprehensive technical overview of the discovery, history, and evolution of nipecotic acid and its analogs, with a focus on the scientific rationale, experimental methodologies, and structure-activity relationships that have driven this field of research.
The Genesis of a Lead Compound: The Discovery and Characterization of Nipecotic Acid
The journey of nipecotic acid began with the exploration of GABA analogs designed to probe the intricacies of the GABAergic system. Early research focused on identifying compounds that could selectively interact with GABA receptors or transporters. Nipecotic acid, or piperidine-3-carboxylic acid, emerged as a potent inhibitor of GABA uptake in both neuronal and glial preparations.[1][2] Its cyclic structure, which constrains the conformation of the GABA backbone, proved to be a key feature for its interaction with the GABA transporters.
However, the therapeutic potential of nipecotic acid itself was severely hampered by a critical pharmacokinetic flaw: its hydrophilic and zwitterionic nature at physiological pH prevented it from readily crossing the blood-brain barrier (BBB).[2][3] This meant that systemic administration of nipecotic acid was ineffective in raising brain GABA levels and, consequently, had no anticonvulsant activity.[4] This limitation, while a roadblock for its direct clinical use, set the stage for a focused effort in medicinal chemistry to design analogs that could overcome this challenge.
From a Flawed Lead to a Clinical Candidate: The Rise of Lipophilic Analogs and Tiagabine
The central challenge in transforming nipecotic acid into a viable therapeutic agent was to increase its lipophilicity to facilitate BBB penetration, without compromising its affinity for the GABA transporters. This led to the systematic exploration of N-substituted derivatives of nipecotic acid, where various lipophilic moieties were attached to the piperidine nitrogen. This approach was guided by the hypothesis that a lipophilic "tail" could shepherd the polar "head" of nipecotic acid across the BBB, after which it would bind to the GATs.
This line of inquiry culminated in the development of a series of potent and selective GAT-1 inhibitors. GAT-1 is the predominant GABA transporter in the brain and is primarily responsible for GABA reuptake at the synapse.[5] Among the numerous analogs synthesized and tested, one compound stood out for its exceptional potency and selectivity for GAT-1: Tiagabine .
Tiagabine, chemically known as (R)-N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid, incorporated a large, lipophilic side chain that dramatically enhanced its ability to cross the BBB.[5][6] This strategic modification resulted in a compound that was not only a potent GAT-1 inhibitor but also demonstrated significant anticonvulsant activity in various animal models of epilepsy.[5][7] The success of tiagabine validated the prodrug-like strategy of masking the hydrophilic nature of nipecotic acid and paved the way for its clinical development. Marketed under the brand name Gabitril®, tiagabine became the first and, to date, the only GAT inhibitor to receive regulatory approval for the treatment of partial seizures.[5]
Mechanism of Action: A Two-Pronged Approach to Enhancing GABAergic Tone
The primary mechanism of action of nipecotic acid and its analogs is the competitive inhibition of GABA transporters, predominantly GAT-1 for therapeutic agents like tiagabine.[5][6] By binding to the transporter, these inhibitors block the reuptake of GABA from the synaptic cleft, leading to an increase in the extracellular concentration of GABA. This elevated GABA level results in a prolonged activation of postsynaptic GABAA and GABAB receptors, thereby enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability.
It is noteworthy that at high concentrations, nipecotic acid has been shown to directly activate GABAA-like chloride channels, exhibiting a weak agonist effect.[2] However, its potency as a GAT inhibitor is significantly greater, with an IC50 for GABA uptake in the low micromolar range, whereas its direct receptor activation occurs at much higher concentrations. For clinically relevant analogs like tiagabine, the high affinity and selectivity for GAT-1 are the cornerstones of their therapeutic efficacy.
Figure 1: Simplified schematic of the GABAergic synapse and the mechanism of action of nipecotic acid and its analogs.
Structure-Activity Relationships (SAR): Designing for Potency and Selectivity
The development of nipecotic acid analogs has been a testament to the power of rational drug design. The SAR studies in this field have revealed several key structural features that govern the potency and selectivity of these compounds for the different GAT subtypes.
-
The Nipecotic Acid Scaffold: The (R)-enantiomer of nipecotic acid is the more potent inhibitor of GABA uptake, and this stereochemistry is conserved in clinically successful analogs like tiagabine.[5] The carboxylic acid moiety is essential for binding to the transporter, mimicking the carboxylate group of GABA.
-
The N-Substituent: The nature of the substituent on the piperidine nitrogen is the most critical determinant of potency, selectivity, and pharmacokinetic properties.
-
Lipophilicity: Increasing the lipophilicity of the N-substituent is paramount for BBB penetration. Large, aromatic, and heteroaromatic groups are commonly employed.[2][3]
-
Length and Flexibility of the Linker: The length and flexibility of the linker connecting the nipecotic acid ring to the lipophilic moiety influence the optimal positioning of the molecule within the binding site of the transporter.
-
GAT-1 Selectivity: Specific structural features of the N-substituent can confer selectivity for GAT-1 over other GAT subtypes. For instance, the diarylbutenyl moiety of tiagabine contributes significantly to its high affinity and selectivity for GAT-1.[8]
-
-
Modifications to the Piperidine Ring: While less explored than N-substitution, modifications to the piperidine ring itself can also impact activity. However, such changes often lead to a decrease in potency, highlighting the importance of the core nipecotic acid structure.
Quantitative Analysis of Nipecotic Acid and Key Analogs
The following table summarizes the inhibitory potencies (IC50 values) of nipecotic acid and some of its key analogs against different human and rat GABA transporter subtypes. This data provides a quantitative comparison of their activity and selectivity profiles.
| Compound | hGAT-1 IC50 (µM) | rGAT-2 IC50 (µM) | hGAT-3 IC50 (µM) | hBGT-1 IC50 (µM) | Reference |
| (±)-Nipecotic Acid | 8 | 38 | 106 | 2370 | |
| Tiagabine | >200 | 21 | 5 | 140 | [8] |
| (S)-4 | >200 | 21 | 5 | 140 | [8] |
Note: hGAT corresponds to human GABA transporter, and rGAT corresponds to rat GABA transporter. BGT-1 is a betaine/GABA transporter.
Experimental Protocols for the Characterization of Nipecotic Acid Analogs
The development and characterization of nipecotic acid and its analogs rely on a suite of robust in vitro and in vivo assays. The following sections provide detailed, step-by-step methodologies for key experiments.
In Vitro GABA Uptake Inhibition Assay
This assay is fundamental for determining the potency and selectivity of compounds against different GAT subtypes. It typically involves the use of cell lines stably expressing a specific GAT subtype or synaptosomes prepared from brain tissue.
Objective: To measure the inhibition of [3H]GABA uptake by a test compound.
Materials:
-
HEK293 cells stably expressing the desired GAT subtype (e.g., hGAT-1)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[3H]GABA (radiolabeled gamma-aminobutyric acid)
-
Test compounds (e.g., nipecotic acid analogs)
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
Procedure:
-
Cell Culture: Culture the GAT-expressing cells in appropriate flasks until they reach confluency.
-
Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and a stock solution of [3H]GABA in assay buffer.
-
Assay Initiation:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding the [3H]GABA solution to each well.
-
-
Assay Termination:
-
After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the [3H]GABA uptake) by non-linear regression analysis.
-
Figure 2: Workflow for an in vitro GABA uptake inhibition assay.
In Vivo Anticonvulsant Activity Assessment: The Pentylenetetrazol (PTZ)-Induced Seizure Model
This is a widely used animal model to screen for potential anticonvulsant drugs. PTZ is a GABAA receptor antagonist that induces seizures in a dose-dependent manner.
Objective: To evaluate the ability of a test compound to protect against PTZ-induced seizures in mice.
Materials:
-
Male mice (e.g., C57BL/6 strain)
-
Pentylenetetrazol (PTZ)
-
Sterile saline (0.9% NaCl)
-
Test compound
-
Vehicle for the test compound
-
Observation chambers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration:
-
Divide the mice into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before PTZ injection.
-
-
PTZ Injection:
-
Observation and Seizure Scoring:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals continuously for a set period (e.g., 30 minutes).
-
Score the seizure severity using a standardized scale (e.g., a modified Racine scale).[10] The scale typically ranges from no response to generalized tonic-clonic seizures.
-
-
Data Analysis:
-
Record the latency to the first seizure, the seizure severity score, and the duration of seizures for each animal.
-
Compare the seizure parameters between the test compound-treated groups and the vehicle control group.
-
Determine the dose of the test compound that provides a certain level of protection (e.g., the ED50, the dose that protects 50% of the animals from a specific seizure endpoint).
-
Figure 3: Workflow for the pentylenetetrazol (PTZ)-induced seizure model in mice.
Future Directions and Therapeutic Potential Beyond Epilepsy
The story of nipecotic acid and its analogs is far from over. While tiagabine remains the only approved drug in this class, research continues to explore new derivatives with improved pharmacokinetic profiles and selectivity for different GAT subtypes.[3] The therapeutic potential of GABA uptake inhibitors is also being investigated for other neurological and psychiatric conditions where GABAergic dysfunction is implicated, including anxiety disorders, pain, and neurodegenerative diseases.[6][11]
The journey from the discovery of nipecotic acid to the clinical success of tiagabine is a compelling example of how a deep understanding of neurotransmitter systems, coupled with rational drug design, can lead to novel therapeutic interventions. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to continue to innovate in this exciting and impactful field of neuroscience.
References
-
Dhote, F., et al. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments, (131), 56673. [Link]
- Johnston, G. A. R., et al. (1975). Nipecotic acid and related compounds as inhibitors of GABA uptake. In GABA in Nervous System Function (pp. 395-401). Raven Press.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy Research, 96(1-2), 1-15.
-
Borden, L. A., et al. (1994). Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European Journal of Pharmacology: Molecular Pharmacology Section, 269(2), 219-224. [Link]
- Schousboe, A. (2000). Pharmacological and functional characterization of GATs. In GABA and Epilepsy (pp. 69-80). Humana Press.
- Sivilotti, L., & Nistri, A. (1991). GABA receptor mechanisms in the central nervous system. Progress in Neurobiology, 36(1), 35-92.
- Suzdak, P. D., & Jansen, J. A. (1995). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 36(6), 612-626.
- Adkins, J. C., & Noble, S. (1998). Tiagabine. Drugs, 55(3), 437-460.
-
Borden, L. A., et al. (1995). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of Medicinal Chemistry, 38(22), 4389-4396. [Link]
- Beydoun, A. (1997). Tiagabine: a new antiepileptic drug.
- Krogsgaard-Larsen, P., & Johnston, G. A. (1975). Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds. Journal of Neurochemistry, 25(6), 797-802.
- Brown, D. A., & Galvan, M. (1977). Influence of neuroglial transport on the action of γ-aminobutyric acid on mammalian ganglion cells. British Journal of Pharmacology, 59(2), 373-378.
-
Gonsalves, S. F., et al. (1989). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Pharmaceutical Sciences, 78(10), 858-861. [Link]
- Masson, J., et al. (1999). Neurotransmitter transporters in the central nervous system. Pharmacological Reviews, 51(3), 439-464.
- Pfeiffer, F., et al. (1996). GABAergic transmission and its modulation. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven.
- Galindo, F., et al. (1999). Nipecotic acid and SKF 89976-A inhibit the GABA transporter GAT-1 from the rat cerebral cortex. Neurochemical Research, 24(11), 1307-1313.
- Ciranna, L., et al. (2000). Effects of GABA uptake inhibition on synaptic transmission in the rat hippocampus. British Journal of Pharmacology, 130(8), 1877-1884.
-
Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 234, 114269. [Link]
- Falch, E., et al. (1999). Comparative pharmacology and molecular biology of the GABA transporters. In Advances in Pharmacology (Vol. 47, pp. 1-28). Academic Press.
- Ruiz, A., et al. (1994). Characterization of [3H]GABA uptake and its inhibition by nipecotic acid in cultured astrocytes. Glia, 11(3), 205-212.
-
Jackson, M. F., et al. (2001). Nipecotic acid directly activates GABAA-like ion channels. British Journal of Pharmacology, 134(3), 540-546. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study [mdpi.com]
Molecular structure and conformation of (R)-2-(Piperidin-3-yl)acetic acid
An In-Depth Technical Guide to the Molecular Structure and Conformation of (R)-2-(Piperidin-3-yl)acetic Acid
Abstract
(R)-2-(Piperidin-3-yl)acetic acid is a heterocyclic compound featuring a chiral center on a piperidine scaffold, a motif of significant interest in medicinal chemistry and drug development. The three-dimensional arrangement of this molecule, dictated by its structural and conformational properties, is paramount to its interaction with biological targets. This guide provides a comprehensive exploration of the molecular structure and conformational landscape of (R)-2-(Piperidin-3-yl)acetic acid, synthesizing theoretical principles with established experimental and computational methodologies. We delve into the nuanced interplay of steric and electronic factors governing the piperidine ring's puckering, the orientation of its acetic acid substituent, and the analytical techniques required for their elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important molecular scaffold.
Foundational Molecular Architecture
The structure of (R)-2-(Piperidin-3-yl)acetic acid combines a saturated six-membered heterocycle, piperidine, with an acetic acid side chain at the C3 position. The designation "(R)" specifies the stereochemistry at this chiral center. In its neutral form, the molecule possesses both a basic secondary amine (pKa ~11) and an acidic carboxylic acid (pKa ~2-4). Consequently, under physiological pH, it predominantly exists as a zwitterion, with a protonated piperidinium cation and a deprotonated carboxylate anion. This ionic state is critical as it profoundly influences solubility, crystal packing, and intermolecular interactions.
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility is a key determinant of biological activity, governing how the molecule presents its pharmacophoric features to a receptor binding site.
Conformational Landscape: A Dynamic Equilibrium
The conformational behavior of (R)-2-(Piperidin-3-yl)acetic acid is primarily dictated by the piperidine ring, which, like cyclohexane, seeks to minimize angular and torsional strain by adopting non-planar conformations.[1]
The Piperidine Ring: Chair and Boat Conformations
The piperidine ring overwhelmingly favors a chair conformation .[2] This arrangement staggers all adjacent C-C and C-N bonds, minimizing torsional strain. The ring can undergo a "ring flip" or inversion, converting one chair form into another. During this process, all axial substituents become equatorial, and vice-versa.
While less stable due to eclipsing interactions and steric strain, boat conformations can exist as transition states or, in highly substituted or sterically hindered systems, as minor contributors to the conformational equilibrium.[3]
Substituent Orientation: The Axial vs. Equatorial Preference
The key to understanding the molecule's 3D structure lies in the orientation of the acetic acid group at the C3 position.
-
Equatorial Conformer: The substituent points away from the ring's center, in the "equator" of the molecule. This is generally the more stable position for bulky substituents as it avoids unfavorable steric clashes known as 1,3-diaxial interactions.[4]
-
Axial Conformer: The substituent points vertically, parallel to the principal axis of the ring.
For (R)-2-(Piperidin-3-yl)acetic acid, a strong preference for the equatorial conformation is expected to minimize steric hindrance. The free energy difference (A-value) between the equatorial and axial conformers quantifies this preference.[1]
Furthermore, the hydrogen atom on the nitrogen (N-H) also has axial and equatorial orientations. In the parent piperidine, the equatorial N-H conformer is slightly more stable.[2] The interplay of substituent orientation and nitrogen inversion creates a complex but predictable conformational equilibrium.
Caption: Chair-chair interconversion of (R)-2-(Piperidin-3-yl)acetic acid.
Methodologies for Structural & Conformational Elucidation
A multi-pronged approach combining experimental and computational methods is essential for a definitive analysis of the molecule's structure.
Experimental Techniques
This technique provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles.[5][6][7] The resulting crystal structure reveals the preferred conformation adopted within the crystal lattice, which is often the lowest energy conformer.
-
Self-Validating Protocol for Single-Crystal X-Ray Diffraction:
-
Crystallization: Dissolve the compound in a suitable solvent system (e.g., methanol/ether, water/isopropanol) and allow for slow evaporation, cooling, or vapor diffusion to grow single crystals of sufficient quality. The zwitterionic nature of the molecule favors crystal formation.
-
Data Collection: Mount a suitable crystal on a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to locate atomic positions, which are modeled as thermal ellipsoids.
-
Validation: The final model is validated using metrics such as R-factor, goodness-of-fit, and analysis of residual electron density to ensure the structure accurately represents the experimental data.
-
NMR is the most powerful tool for studying molecular conformation in solution, providing insights into the dynamic equilibrium between conformers.[8][9]
-
¹H NMR: The chemical shifts and, more importantly, the coupling constants (J-values) between protons are highly dependent on their spatial relationship. Large vicinal coupling constants (³JHH ≈ 10-13 Hz) are indicative of an anti-periplanar (180°) relationship, typically seen between axial protons in a chair conformation. Smaller couplings (³JHH ≈ 2-5 Hz) suggest gauche relationships, such as axial-equatorial or equatorial-equatorial.[3][4]
-
¹³C NMR: The chemical shifts of carbon atoms are sensitive to their steric environment. For instance, an axial substituent often causes a shielding (upfield shift) of the carbons at the γ-position due to the gamma-gauche effect.[10]
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are used to unambiguously assign all proton and carbon signals and to probe through-space proximity (NOESY), which can confirm axial or equatorial assignments.
Computational Modeling
In silico methods are indispensable for mapping the potential energy surface and identifying low-energy conformers that may not be observable in a crystal structure.[11]
-
Protocol for Conformational Search and Energy Minimization:
-
Structure Generation: Build the 2D structure of (R)-2-(Piperidin-3-yl)acetic acid in a molecular modeling program. Generate an initial 3D structure.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS). This step explores rotational bonds and ring puckering to generate a wide range of possible conformers.
-
Geometry Optimization & Energy Calculation: Subject each identified conformer to high-level geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides accurate geometries and relative energies.[12]
-
Solvent Modeling: Since the molecule is often studied in solution, incorporate a solvent model (implicit, like PCM, or explicit) to account for solvation effects, which can alter the relative stability of conformers.
-
Analysis: Analyze the resulting low-energy conformers to determine their relative populations based on the Boltzmann distribution. Compare calculated NMR parameters or geometric features with experimental data for validation.
-
Caption: Integrated workflow for structural and conformational analysis.
Quantitative Structural Data
The following table summarizes expected geometric parameters for the most stable equatorial conformer of (R)-2-(Piperidin-3-yl)acetic acid, based on typical values for similar structures. Precise values must be determined experimentally or through high-level computation for the specific molecule.
| Parameter | Atom(s) Involved | Expected Value | Method of Determination |
| Bond Lengths | |||
| C-C (ring) | C2-C3, C3-C4, etc. | ~1.53 Å | X-ray, Computation |
| C-N (ring) | C2-N1, C6-N1 | ~1.47 Å | X-ray, Computation |
| C-C (side chain) | C3-C7, C7-C8 | ~1.52 Å, ~1.51 Å | X-ray, Computation |
| C=O (carboxyl) | C8=O | ~1.21 Å | X-ray, Computation |
| C-O (carboxyl) | C8-OH | ~1.34 Å | X-ray, Computation |
| Bond Angles | |||
| C-N-C (ring) | C2-N1-C6 | ~111° | X-ray, Computation |
| C-C-C (ring) | C3-C4-C5 | ~111° | X-ray, Computation |
| N-C3-C(acetic) | N1-C3-C7 | ~112° | X-ray, Computation |
| Dihedral Angles | |||
| Hax-C5-C6-Hax | Axial protons | ~180° | NMR (J-coupling), X-ray |
| Hax-C5-C6-Heq | Axial-Equatorial | ~60° | NMR (J-coupling), X-ray |
| N1-C6-C5-C4 | Ring Puckering | ~55-60° | X-ray, Computation |
Conclusion
The molecular structure and conformation of (R)-2-(Piperidin-3-yl)acetic acid are governed by the robust preference of the piperidine ring for a chair conformation and the steric imperative for the C3-acetic acid substituent to occupy an equatorial position. This conformational preference is the cornerstone of its three-dimensional identity and, by extension, its potential biological function. A definitive characterization of this landscape necessitates a synergistic application of high-resolution experimental techniques, primarily NMR spectroscopy and X-ray crystallography, and validated by theoretical computational modeling. For scientists in drug discovery, a rigorous understanding of these structural nuances is not merely academic; it is a critical prerequisite for rational drug design, enabling the optimization of molecular recognition and pharmacological activity.
References
- BenchChem. A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETnpJbKCPBqrC22r4hyHDgrdmk9H9Z1BNzUmO8ArRKmEVIpqTHHFd5N26SrQIP2sRZYo5fJK6fKsB1o5rs57hmqNdqCGV4uLjQvX5ipvXEP4F8GZNO4u_GP1aXVy2FRHHf_T7YyY7iFuBHQgOeovFqtNC8Dd8WV1PiVK28x2gnQCpBzeVFvPsVC162pG4eOf4e-JOlp_DnsLTzGcIlDWGdvwJ5jJx6f08=]
- Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjf0PZhYaSHttSHIiimBf2VmbPAxNy8IgfrxA5yJMGOKVOZDsrudxJEkwhQWYJ5pkpLBoiGByDOtwLccZLoEb7HcUGgMVAxgOeZnRZrllIjS1PkwH73o-Pwl51jey7OL0YxDhvd-XFlxi407Y4]
- Taylor & Francis Online. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. [URL: https://www.tandfonline.com/doi/full/10.1080/1062936X.2021.1891568]
- Sampath, N. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvOwjEf2b1hXsUDYyT8HgrqsjQD54aaTLrXbX1Pu_S0eqEWYtFK0YA5u8eqHvQrLV7x1G9HQpOUbskJhZmv0eZyiJ4aTdDt05mB3j4_ZeXRgc_qGBY35Zm_vq90ruS2ubN-FiBBbJDdT_I8vXzGg==]
- Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwQguQZxcFioA9MJW30nRKoAeTu0GxKitLa592x88WGUgQZZxZn8Oc_2fcTNt_m8RODmxLR6uMSvM8YzkKrj35VUo-kH9uRcZAEa8luXYhh3MG2TK3FpZzZw==]
- Indian Academy of Sciences. Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. [URL: https://www.ias.ac.in/article/fulltext/jcsc/116/05/0451-0459]
- BenchChem. Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7E4TTFz6UQdB7wamTnamnn9pH1JpwdHSkWUZ97Oqx63mfj-ix2Is1_hl3sWgoayHbyA3WTWgNhS7NQShwayMRUAuhNbpBRrncGAIRJqhWnOANAHiWuXOikUV2-NzZIW4c1Lnw0hMx9_GVuvRcxw_0fzGkVGY-6bpMI0MmYcOosnmkwh32TjIq0xKmTwq7O2bUdtbXt8s3XF-Rzd_Ic4_idpT4YzpDMMLmyFxh6_bkr7a9czw-X-_Q0Jc83WIHQh-hcw==]
- Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01625h]
- PubMed. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. [URL: https://pubmed.ncbi.nlm.nih.gov/33957816/]
- Nairoukh Research Group. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [URL: https://nairoukh.sites.huji.ac.
- PubChem. (R)-2-(Piperidin-3-yl)acetic acid hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12514713]
- Taylor & Francis Online. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similar. [URL: https://www.tandfonline.com/doi/abs/10.1080/1062936X.2021.1891568]
- ResearchGate. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. [URL: https://www.researchgate.
- ResearchGate. X-ray crystal structure of the minor anti-piperidine product 14d. [URL: https://www.researchgate.net/figure/X-ray-crystal-structure-of-the-minor-anti-piperidine-product-14d_fig3_264147772]
- Wikipedia. Piperidine. [URL: https://en.wikipedia.org/wiki/Piperidine]
- MDPI. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [URL: https://www.mdpi.com/2073-4352/11/1/1]
- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/110-89-4_1hnmr.htm]
- Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [URL: https://pubs.acs.org/doi/10.1021/ja00460a006]
- PubMed Central. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9461280/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. d-nb.info [d-nb.info]
A Technical Guide to the Chemical and Pharmacological Relationship Between Nipecotic Acid and GABA
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability. The precise control of GABA concentration in the synaptic cleft is paramount for maintaining physiological brain function. This process is primarily managed by a family of GABA transporters (GATs) that facilitate the reuptake of GABA into presynaptic neurons and surrounding glial cells. Nipecotic acid, a cyclic amino acid, serves as a foundational pharmacological tool for interrogating this system. Its structural similarity to GABA allows it to act as a competitive inhibitor of GATs, thereby increasing synaptic GABA levels and enhancing GABAergic neurotransmission. This technical guide provides an in-depth exploration of the chemical relationship between GABA and nipecotic acid, the mechanism of GAT inhibition, established experimental protocols for studying this interaction, and the implications for therapeutic drug design.
The GABAergic System: A Primer
The balance between neuronal excitation and inhibition is fundamental to all CNS operations. Disruptions in this equilibrium, particularly deficits in inhibitory signaling, are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders[1]. GABAergic neurotransmission is the primary source of this inhibition. Following release from a presynaptic terminal, GABA diffuses across the synaptic cleft and binds to postsynaptic GABA receptors (e.g., GABA-A and GABA-B), inducing an inhibitory potential. The action of GABA is terminated by its rapid removal from the synaptic cleft via specialized sodium- and chloride-dependent transporters known as GATs[1]. By preventing GABA reabsorption, the inhibitory signal is prolonged and amplified, a mechanism that is a key target for therapeutic intervention[2][3].
Structural Homology: GABA and Nipecotic Acid
The efficacy of nipecotic acid as a pharmacological tool is rooted in its structural analogy to GABA. Both molecules possess a carboxylic acid group and an amine group, which are critical for recognition and binding within the GAT active site.
-
GABA (γ-Aminobutyric Acid): A flexible, linear four-carbon amino acid. Its conformational flexibility allows it to adopt various shapes to bind to different receptors and transporters.
-
Nipecotic Acid (Piperidine-3-carboxylic acid): A conformationally restricted analog of GABA.[4] Its piperidine ring locks the carbon backbone into a specific chair conformation, mimicking one of the potential binding conformations of GABA.[5][6]
This structural mimicry is the chemical basis for nipecotic acid's interaction with the GABAergic system.
Mechanism of Action: Competitive Inhibition of GABA Transporters
Nipecotic acid functions as a competitive inhibitor of GABA reuptake.[7] It binds to the same site on the GABA transporters as GABA itself, preventing the neurotransmitter from being cleared from the synaptic cleft.[8] This leads to an accumulation of GABA, enhancing the activation of postsynaptic GABA receptors and increasing the overall inhibitory tone of the system.[1]
There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.
-
GAT-1: The most abundant subtype, found primarily on presynaptic neurons, and is responsible for the majority of GABA reuptake.[9]
-
GAT-2 & GAT-3: Often referred to as "glial" transporters, as they are predominantly located on astrocytes.
-
BGT-1: Transports both GABA and betaine.
Nipecotic acid acts as a relatively non-selective inhibitor, affecting GAT-1, GAT-2, and GAT-3. This broad activity makes it an excellent research tool for studying the overall effects of GABA reuptake inhibition.
Experimental Protocols for Studying the Nipecotic Acid-GABA Interaction
Validating and quantifying the interaction between nipecotic acid and the GABAergic system requires robust experimental models. The following protocols represent standard, self-validating methodologies in the field.
In Vitro GAT Inhibition Assay
This assay directly measures the ability of a compound to inhibit the uptake of GABA into cells expressing a specific transporter subtype. The causality is direct: if the compound inhibits uptake, less radiolabeled GABA will be found inside the cells.
Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of nipecotic acid on a specific GABA transporter subtype (e.g., human GAT-1).
Methodology:
-
Cell Culture: Culture HEK293 (Human Embryonic Kidney) cells stably transfected with the gene for the desired human GAT subtype (e.g., hGAT-1).
-
Plating: Seed cells in a 24-well plate and grow to confluence.
-
Preparation: On the day of the experiment, aspirate the growth medium and wash the cells twice with a Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubation: Add KRH buffer containing various concentrations of the test compound (nipecotic acid) to the wells. Include control wells with no inhibitor and wells for non-specific uptake (using a high concentration of a known potent inhibitor like tiagabine). Incubate for 15 minutes at room temperature.
-
Uptake Initiation: Initiate the uptake reaction by adding KRH buffer containing a fixed concentration of radiolabeled [³H]GABA along with the corresponding concentrations of nipecotic acid.
-
Incubation: Incubate for a short, defined period (e.g., 10 minutes) at room temperature. The short duration ensures measurement of the initial uptake rate.
-
Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer. This stops the transport process and removes extracellular [³H]GABA.
-
Lysis: Lyse the cells by adding a scintillation cocktail or a lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in each well using a scintillation counter. The counts are directly proportional to the amount of [³H]GABA taken up by the cells.
-
Analysis: Calculate the percent inhibition for each concentration of nipecotic acid relative to the control wells. Plot the percent inhibition against the log concentration of nipecotic acid and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
| Compound | Transporter | Kᵢ (Inhibition Constant) |
| Nipecotic Acid | hGAT-1 | 14.4 µM[10] |
| Tiagabine | hGAT-1 | 0.725 µM (725 nM)[10] |
| SKF89976a | hGAT-1 | 7.3 µM[10] |
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of a living, behaving animal, providing a direct readout of the physiological consequences of GAT inhibition.[11][12] The self-validating nature of this protocol comes from establishing a stable baseline before drug administration, against which any changes can be reliably measured.
Objective: To measure the change in extracellular GABA concentration in a specific brain region (e.g., the ventral tegmental area) following systemic or local administration of nipecotic acid.
Methodology:
-
Surgical Preparation: Anesthetize the animal (typically a rat or mouse) and stereotaxically implant a guide cannula aimed at the brain region of interest. Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, begin collecting dialysate samples at regular intervals (e.g., every 20 minutes). Collect at least 3-4 baseline samples to ensure a stable baseline level of extracellular GABA.
-
Drug Administration: Administer nipecotic acid. This can be done systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Post-Drug Collection: Continue collecting dialysate samples at the same regular intervals for a predetermined period (e.g., 2-3 hours) to monitor the drug's effect over time.
-
Sample Analysis: Quantify the concentration of GABA in each dialysate sample using High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method (e.g., fluorescence or mass spectrometry).[13]
-
Data Analysis: Express the GABA concentration in each post-drug sample as a percentage change from the average baseline concentration. This normalization controls for individual differences in probe placement and basal GABA levels. Studies consistently show that local perfusion of nipecotic acid significantly increases extracellular GABA concentration.[14]
Implications for Drug Development
While nipecotic acid is a powerful research tool, its therapeutic potential is limited by its hydrophilic nature, which prevents it from efficiently crossing the blood-brain barrier (BBB).[15][16][17] This limitation is a critical insight, as it establishes the causality for subsequent drug design choices: to be effective systemically, the nipecotic acid scaffold must be modified to increase lipophilicity.
This has led to the development of lipophilic derivatives, where bulky, fat-soluble groups are attached to the nipecotic acid core.[2] The most successful example of this strategy is Tiagabine (Gabitril®) , an anticonvulsant medication used to treat epilepsy.[1][18] Tiagabine incorporates the nipecotic acid structure but adds two thiophene rings, which dramatically increases its ability to penetrate the CNS and selectively inhibit GAT-1.[2][6] The development of tiagabine from the nipecotic acid lead is a classic example of rational drug design, directly addressing a pharmacokinetic challenge to achieve therapeutic efficacy.[15]
Conclusion
The relationship between nipecotic acid and GABA is a cornerstone of GABAergic pharmacology. Based on direct structural mimicry, nipecotic acid competitively inhibits GABA transporters, providing a robust method for elevating extracellular GABA levels. This mechanism has been unequivocally validated through both in vitro uptake assays and in vivo microdialysis studies. While its poor BBB penetration limits its direct clinical use, nipecotic acid's role as a lead compound has been indispensable, paving the way for clinically effective drugs like tiagabine. For researchers, it remains an essential tool for dissecting the complex role of GABAergic signaling in health and disease.
References
- Title: GABA reuptake inhibitor - Wikipedia Source: Wikipedia URL
- Title: Nipecotic Acid: A Vital Tool in Neuropharmacological Research Source: Autechaux URL
- Title: Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC Source: PubMed Central URL
- Title: The GABA transporter and its inhibitors - PubMed Source: PubMed URL
- Title: Nipecotic acid directly activates GABAA-like ion channels - PMC Source: PubMed Central URL
- Title: Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed Source: PubMed URL
- Title: Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed Source: PubMed URL
- Title: GABA reuptake inhibitor - Grokipedia Source: Grokipedia URL
- Title: (S-(+)
- Title: GABA Transporters Source: Sigma-Aldrich URL
- Title: Extracellular Level of GABA and Glu: In Vivo Microdialysis-HPLC Measurements Source: Ingenta Connect URL
- Title: In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC Source: PubMed Central URL
- Title: Molecular basis for the inhibition of GAT1 by nipecotic acid and...
- Title: A Comparative Analysis of Nipecotic Acid and 1-Carbamoylpiperidine-3-carboxylic acid in Neuronal GABAergic Signaling Source: Benchchem URL
- Title: GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC Source: PubMed Central URL
- Title: Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed Source: PubMed URL
- Title: Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine.
- Title: GABA reuptake inhibitors – Knowledge and References Source: Taylor & Francis URL
- Title: GABA analogue - Wikipedia Source: Wikipedia URL
- Title: Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies Source: ResearchGate URL
- Title: In vitro studies on GABA release - PMC Source: PubMed Central URL
Sources
- 1. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. GABA analogue - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular Level of GABA and Glu: In Vivo Microdialysis-HPLC M...: Ingenta Connect [ingentaconnect.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Note: Characterization of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride as a Selective GABA Transporter 1 (GAT-1) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[1][2] The precise control of GABA concentration in the synaptic cleft is essential for maintaining the balance between neuronal excitation and inhibition.[3] This regulation is primarily achieved through the action of GABA transporters (GATs), which mediate the reuptake of GABA from the synapse into presynaptic neurons and surrounding glial cells.[1][4][5]
Of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most prominent isoform in the brain and is considered a key therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety disorders.[2][4][6] Inhibiting GAT-1 blocks GABA reuptake, thereby increasing the extracellular concentration of GABA and enhancing its inhibitory signaling.[1][4][7]
(R)-2-(Piperidin-3-yl)acetic acid hydrochloride is a potent and selective inhibitor of GAT-1. Structurally related to (R)-nipecotic acid, a well-characterized GAT inhibitor, this compound serves as a valuable pharmacological tool for investigating the roles of GAT-1 in physiological and pathological processes.[2][8] This application note provides a comprehensive guide to the characterization of this compound, detailing its mechanism of action and providing step-by-step protocols for its in vitro evaluation.
Mechanism of Action
GAT-1 is a sodium (Na+) and chloride (Cl−) dependent transporter. It utilizes the electrochemical gradients of these ions to drive the transport of GABA against its concentration gradient from the synaptic cleft back into the cell. The established stoichiometry for this process is the co-transport of 2 Na+ ions and 1 Cl- ion with each molecule of GABA.[9]
(R)-2-(Piperidin-3-yl)acetic acid, as a derivative of nipecotic acid, acts as a competitive inhibitor at the GABA binding site on the GAT-1 protein.[8][9] By occupying this site, it prevents the binding and subsequent translocation of GABA, effectively halting the reuptake process. This leads to a prolonged presence of GABA in the synaptic cleft, enhancing the activation of postsynaptic GABAA and GABAB receptors and augmenting inhibitory neurotransmission.[4][7] The well-known antiepileptic drug Tiagabine functions through this same mechanism of selective GAT-1 inhibition.[6][7][10]
Caption: Mechanism of GAT-1 inhibition.
Compound Properties and Solution Preparation
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂・HCl |
| Molecular Weight | 179.64 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (e.g., >10 mg/mL)[11] |
| Storage | Store at -20°C for long-term stability. |
Protocol: Preparation of Stock Solutions
Causality: Preparing a concentrated, stable stock solution is crucial for accurate and reproducible serial dilutions in downstream assays. Water is the recommended solvent due to the hydrochloride salt form, which enhances aqueous solubility.
-
Calculate : Determine the mass of this compound required to prepare a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * 0.17964 g/mmol * Volume (L) * 1000 mg/g
-
-
Weigh : Accurately weigh the calculated amount of the compound in a suitable microcentrifuge tube.
-
Dissolve : Add the appropriate volume of sterile, deionized water to achieve the final concentration of 10 mM.
-
Vortex : Mix thoroughly until the solid is completely dissolved.
-
Aliquot & Store : Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles. Store aliquots at -20°C. For immediate use, the solution can be stored at 4°C for a short period.
In Vitro Characterization: GABA Uptake Assay
The most common method to determine the inhibitory potency of a compound against GAT-1 is the radiolabeled substrate uptake assay, typically using tritium-labeled GABA ([³H]GABA).[12][13] This assay measures the reduction in [³H]GABA accumulation in cells or synaptosomes in the presence of the inhibitor.
Caption: Workflow for an in vitro [³H]GABA uptake assay.
Protocol: GABA Uptake Assay in Rat Brain Synaptosomes
Trustworthiness: This protocol uses synaptosomes, which are resealed nerve terminals isolated from brain tissue.[14] They represent a physiologically relevant model as they contain native GATs and the necessary machinery for neurotransmitter uptake.[15][16] Including controls for non-specific uptake is critical for data integrity.
Materials:
-
Rat cerebral cortex
-
Syn-PER Synaptic Protein Extraction Reagent or similar homogenization buffer
-
Uptake Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgSO₄, 10 mM D-glucose, pH 7.5)[12]
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
Unlabeled GABA
-
This compound (test compound)
-
NNC-711 or Tiagabine (positive control GAT-1 inhibitor)[2]
-
Glass-fiber filters and vacuum filtration manifold
-
Scintillation vials and scintillation cocktail
Procedure:
-
Synaptosome Preparation : Isolate synaptosomes from fresh or frozen rat cerebral cortex according to established protocols, such as using a Dounce homogenizer and differential centrifugation.[14] Resuspend the final synaptosome pellet in ice-cold Uptake Buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup : Dilute the synaptosome suspension in Uptake Buffer to a final concentration of ~0.2 mg/mL protein.[18] Add aminooxyacetic acid (final concentration 100 µM) to the suspension to prevent the metabolic breakdown of internalized [³H]GABA.[15][17]
-
Pre-incubation : In a 96-well plate or microcentrifuge tubes, add 50 µL of the synaptosome suspension to 50 µL of Uptake Buffer containing the test compound at 2x the final desired concentration (creating a dose-response curve, e.g., from 1 nM to 100 µM). Include the following controls:
-
Total Uptake : Vehicle (water) only.
-
Non-specific Uptake : A high concentration of a known GAT-1 inhibitor (e.g., 100 µM Tiagabine) to define background.
-
Positive Control : A known concentration of NNC-711 or Tiagabine.
-
-
Initiate Uptake : Pre-warm the plate/tubes to 37°C for 10 minutes.[17] Initiate the uptake reaction by adding 100 µL of pre-warmed Uptake Buffer containing [³H]GABA (e.g., final concentration 50-60 nM) and unlabeled GABA (final concentration ~25 µM).[12][17]
-
Incubation : Incubate for 10-20 minutes at 37°C.[13][17] Causality: This time frame is typically within the linear range of GABA uptake.
-
Termination : Terminate the reaction by rapid vacuum filtration through glass-fiber filters. Immediately wash the filters three times with 3 mL of ice-cold Uptake Buffer to remove external radioactivity.
-
Quantification : Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the amount of retained [³H]GABA using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Uptake :
-
Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)
-
-
Calculate Percent Inhibition :
-
% Inhibition = [1 - (Specific Uptake with Compound / Specific Uptake with Vehicle)] * 100
-
-
Determine IC₅₀ : Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces specific GABA uptake by 50%.
Example Data Presentation: The potency and selectivity of this compound can be compared to known inhibitors across different GAT subtypes (expressed in separate cell lines, e.g., HEK293).
| Compound | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) |
| (R)-2-(Piperidin-3-yl)acetic acid HCl | Expected < 10 | Expected > 100 | Expected > 50 |
| (±)-Nipecotic acid (Reference)[19] | 8 | 38 | 106 |
| Tiagabine (Reference)[2] | 0.07 | >100 | >100 |
Note: Expected values are illustrative. Actual IC₅₀ values must be determined experimentally.
In Vivo Applications
Following robust in vitro characterization, the effects of this compound can be explored in vivo to establish a link between GAT-1 inhibition and physiological or behavioral outcomes.
-
Pharmacokinetic Studies : Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to establish appropriate dosing regimens and confirm brain penetrance.
-
In Vivo Microdialysis : This technique directly measures extracellular GABA levels in specific brain regions (e.g., hippocampus, cortex) of freely moving animals following systemic administration of the inhibitor, providing direct evidence of target engagement.[20]
-
Animal Models of Disease : Evaluate the therapeutic potential of the compound in relevant animal models.
-
Epilepsy : Assess the ability to reduce seizure severity and frequency in models such as pentylenetetrazol (PTZ)-induced seizures or kindling models.[6][21]
-
Anxiety : Use behavioral tests like the elevated plus-maze or open field test to assess anxiolytic effects.
-
Neuropathic Pain : Investigate analgesic properties in models like chronic constriction injury (CCI) or spinal nerve ligation.[3]
-
Sources
- 1. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]
- 8. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. (±)-Nipecotic acid | CAS 60252-41-7 | Tocris Bioscience [tocris.com]
- 20. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Mechanism of Action of (R)-Nipecotic Acid Derivatives on GABA Transporters (GATs)
<
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is meticulously regulated by GABA transporters (GATs).[1][2] Inhibition of these transporters represents a key therapeutic strategy for neurological disorders like epilepsy by potentiating GABAergic neurotransmission.[1][3] (R)-nipecotic acid is a foundational scaffold for the development of potent and selective GAT inhibitors.[4] This document provides a detailed overview of the mechanism of action of (R)-nipecotic acid derivatives on GATs, with a focus on their structure-activity relationships and subtype selectivity. Furthermore, it offers comprehensive, field-proven protocols for characterizing these inhibitors using radiolabeled GABA uptake assays and electrophysiological techniques, enabling researchers to rigorously evaluate novel compounds.
Introduction: The GABAergic Synapse and the Role of GATs
The balance between neuronal excitation and inhibition is fundamental to proper brain function, with GABAergic signaling playing the principal inhibitory role.[1][5] Following its release from presynaptic terminals, GABA diffuses across the synaptic cleft to activate postsynaptic GABA receptors. The termination of this signal is primarily mediated by the rapid reuptake of GABA from the synaptic cleft by GATs, which are sodium- and chloride-dependent transporters.[6][7]
Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1).[8] GAT1 is the predominant subtype in the brain and is considered the most critical target for therapeutic intervention.[3][9][10] By inhibiting GATs, particularly GAT1, the extracellular concentration of GABA is elevated, leading to enhanced activation of GABA receptors and a potentiation of inhibitory neurotransmission.[1] This mechanism underlies the therapeutic efficacy of GAT inhibitors in conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][4]
(R)-Nipecotic Acid: A Privileged Scaffold
(R)-nipecotic acid, a cyclic GABA analog, serves as a crucial lead structure for the development of GAT inhibitors.[4][9] While (R)-nipecotic acid itself is a potent GAT inhibitor, its therapeutic utility is limited by its poor ability to cross the blood-brain barrier due to its hydrophilic and zwitterionic nature.[4] This has driven the development of lipophilic derivatives to improve pharmacokinetic properties and enhance brain penetration.[1][3][4]
The core principle behind the design of these derivatives is the attachment of a lipophilic side-chain to the nitrogen atom of the nipecotic acid ring.[5] This modification not only increases lipophilicity but also provides opportunities to modulate potency and selectivity for different GAT subtypes.[9][11] The renowned antiepileptic drug, tiagabine, is a prime example of a clinically successful lipophilic derivative of (R)-nipecotic acid.[12][13]
Mechanism of Action: How (R)-Nipecotic Acid Derivatives Inhibit GATs
(R)-nipecotic acid and its derivatives primarily act as competitive inhibitors of GABA transport.[14][15] The nipecotic acid moiety itself mimics the structure of GABA, allowing it to bind to the orthosteric substrate-binding site (S1 site) of the transporter.[16][17] Recent structural studies, including cryo-electron microscopy of human GAT1 (hGAT1), have provided unprecedented insight into this interaction.[16][17]
Molecular Interactions at the Binding Site
The binding of the nipecotic acid core to the S1 site involves a network of interactions with key residues within the transporter's transmembrane domains.[16][17] These interactions effectively occupy the same space as GABA, preventing the substrate from binding and being translocated across the membrane.[17]
The lipophilic side chains of the derivatives extend from the S1 site into an adjacent, more hydrophobic pocket known as the S2 site.[16] The nature and conformation of this lipophilic moiety are critical determinants of both the inhibitor's potency and its selectivity for different GAT subtypes. For instance, the diaromatic side chain of tiagabine contributes significantly to its high affinity and selectivity for GAT1.[13][16]
Conformational Trapping of the Transporter
Beyond simple competitive inhibition, some (R)-nipecotic acid derivatives, such as tiagabine, exhibit a more complex, mixed-type inhibition mechanism.[13][14] It is hypothesized that after initial binding to the outward-open conformation of the transporter, these inhibitors can trap GAT1 in an inward-open state, effectively locking it in a non-functional conformation and preventing the transport cycle from completing.[13][16]
Diagram: Proposed Mechanism of GAT1 Inhibition by Tiagabine
Caption: Step-by-step workflow for the [³H]GABA uptake assay.
3.1.3. Step-by-Step Methodology
-
Cell Seeding: Seed HEK293 cells transfected with the GAT of interest into 24- or 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells for 24-48 hours until they reach confluence.
-
Preparation: On the day of the assay, prepare stock solutions of test compounds and a working solution of [³H]GABA in the assay buffer. A typical final concentration of [³H]GABA is in the low nanomolar range.
-
Washing: Aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Pre-incubation: Add assay buffer containing the desired concentrations of the test compound (or vehicle control) to the wells. Pre-incubate for 10-20 minutes at room temperature or 37°C.
-
Initiate Uptake: Start the uptake reaction by adding the [³H]GABA working solution to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature or 37°C. This incubation time should be within the linear range of GABA uptake. [18]8. Terminate Uptake: Stop the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding a cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial, add a scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis:
-
Total uptake: Radioactivity in vehicle-treated cells.
-
Non-specific uptake: Radioactivity in the presence of a high concentration of a known GAT inhibitor (e.g., 1 mM tiagabine for GAT1).
-
Specific uptake: Total uptake - non-specific uptake.
-
% Inhibition: Calculate the percentage inhibition for each concentration of the test compound.
-
IC₅₀ Determination: Plot the % inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Electrophysiological Assessment of GAT Function
Electrophysiology provides a functional readout of GAT activity by measuring the transporter-associated currents. [19][20]This technique is particularly useful for studying the kinetics of inhibition and the voltage dependence of the transporter.
3.2.1. Materials and Reagents
-
Oocytes (e.g., Xenopus laevis) or mammalian cells expressing the GAT of interest.
-
Two-electrode voltage-clamp or patch-clamp setup.
-
External recording solution (e.g., ND96 for oocytes: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Internal electrode solution (e.g., 3 M KCl).
-
GABA stock solution.
-
Test compounds ((R)-nipecotic acid derivatives).
-
Perfusion system.
3.2.2. Step-by-Step Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes)
-
Oocyte Preparation and Injection: Prepare Xenopus oocytes and inject them with cRNA encoding the GAT subtype of interest. Incubate the oocytes for 2-7 days to allow for protein expression.
-
Electrode Preparation: Pull glass microelectrodes and fill them with 3 M KCl. The resistance should be between 0.5-5 MΩ.
-
Oocyte Clamping: Place an oocyte in the recording chamber and impale it with the two microelectrodes (voltage and current). Clamp the oocyte at a holding potential of -60 mV.
-
Baseline Recording: Perfuse the oocyte with the external recording solution and record the baseline holding current.
-
GABA Application: Apply a known concentration of GABA (e.g., 10-100 µM) through the perfusion system. This will induce an inward current corresponding to the electrogenic transport of GABA.
-
Washout: Wash out the GABA and allow the current to return to baseline.
-
Inhibitor Application: Perfuse the oocyte with the external solution containing the test compound for a few minutes.
-
Co-application: Co-apply GABA and the test compound. The reduction in the GABA-induced current indicates inhibition of the transporter.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of different concentrations of the inhibitor.
-
Calculate the percentage inhibition for each concentration.
-
Determine the IC₅₀ value by plotting the % inhibition against the log concentration of the inhibitor.
-
Conclusion and Future Directions
(R)-nipecotic acid and its derivatives have been instrumental in advancing our understanding of GABAergic neurotransmission and have provided a valuable platform for the development of therapeutics for neurological disorders. The detailed mechanistic insights gained from structural biology and sophisticated biophysical techniques continue to guide the rational design of novel GAT inhibitors with improved potency and subtype selectivity. The protocols outlined in this document provide a robust framework for researchers to characterize the pharmacological properties of these compounds, facilitating the discovery of the next generation of GAT-targeted drugs. Future research will likely focus on developing inhibitors with enhanced selectivity for GAT subtypes beyond GAT1, which may offer new therapeutic opportunities with improved side-effect profiles.
References
- Krall, R. L., Penry, J. K., White, B. G., Kupferberg, H. J., & Swinyard, E. A. (1978). Antiepileptic drug development: II. Anticonvulsant drug screening. Epilepsia, 19(4), 409–428.
- Schousboe, A., Sarup, A., Larsson, O. M., & White, H. S. (2004). GABA transporters as drug targets. Current opinion in pharmacology, 4(1), 34–39.
- Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., ... & Andersen, P. H. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4, 4-bis (3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of medicinal chemistry, 36(12), 1716–1725.
- Penmatsa, A., & Madhavan, M. (2022). Structural basis of GABA reuptake inhibition.
- Singh, S., & Gati, C. (2022). Molecular basis for substrate recognition and transport of human GABA transporter GAT1.
- Wanner, K. T., & Höfner, G. (2017). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. Chemistry–A European Journal, 23(14), 3323-3333.
- Kragler, A., & Wanner, K. T. (2018). Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based screening of pseudostatic combinatorial hydrazone libraries. Bioorganic & medicinal chemistry, 26(22), 5895-5908.
- Conti, P., De Amici, M., De Sarro, G., & De Micheli, C. (2000). Stereospecific Synthesis and Structure-Activity Relationships of Unsymmetrical 4, 4-diphenylbut-3-enyl Derivatives of Nipecotic Acid as GAT-1 Inhibitors. Journal of medicinal chemistry, 43(15), 2919-2928.
- Cheng, M. H., Block, E., & Li, Z. (2021). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry, 64(16), 12176-12191.
- Sallard, E., Letourneur, D., & Legendre, P. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(14), 5431-5463.
- Keros, S., & Hablitz, J. J. (2005). GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits?. Progress in neurobiology, 77(1-2), 101-118.
- Skov, K., & Juhler, M. (2012). A steered molecular dynamics study of binding and translocation processes in the GABA transporter. PloS one, 7(6), e39338.
- Carlier, P. R., Lo, M. M. C., Lo, P. C. L., Richelson, E., & Fauq, A. H. (2003). A homogeneous assay to assess GABA transporter activity. Current protocols in pharmacology, Chapter 1, Unit 1.25.
- Benchchem. (n.d.). A Comparative Analysis of Nipecotic Acid and 1-Carbamoylpiperidine-3-carboxylic acid in Neuronal GABAergic Signaling. Benchchem.
- Singh, K., Bhatia, R., Kumar, B., & Jawaid, M. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 235, 114269.
- ResearchGate. (n.d.). Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine.
- Gati, C., & Gouaux, E. (2022). Structural basis of GABA reuptake inhibition. bioRxiv.
- Sitek, B., Wiglusz, K., Jaremko, Ł., Jaremko, M., & Kaczor, A. A. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 64(16), 12192-12208.
- Ye, Z., & Gati, C. (2023).
- Wood, J. D., Tsui, D., & Phillis, J. W. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian journal of physiology and pharmacology, 57(6), 581–585.
- Conti, F., Minelli, A., & Melone, M. (2004). GABA transporters in the mammalian cerebral cortex. Molecular neurobiology, 30(3), 201-218.
- Scimemi, A. (2014). Structure, function, and plasticity of GABA transporters. Frontiers in cellular neuroscience, 8, 161.
- Jones, S. M., & Harrison, N. L. (2001). Nipecotic acid directly activates GABAA-like ion channels. British journal of pharmacology, 134(5), 982–988.
- Pasteur, I. (n.d.). Electrophysiology of ionotropic GABA receptors. Institut Pasteur.
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.11.
- Chatton, J. Y., Pellerin, L., & Magistretti, P. J. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. Proceedings of the National Academy of Sciences, 100(21), 12456–12461.
- Whitworth, T. L., & Quick, M. W. (2001). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Journal of neuroscience methods, 107(1-2), 99–106.
- Jurik, A., & Wanner, K. T. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & medicinal chemistry, 21(11), 3045–3056.
- Eagle Biosciences. (2017). GABA ELISA Assay Kit. Eagle Biosciences.
Sources
- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure, function, and plasticity of GABA transporters [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophysiology of ionotropic GABA receptors. - Research - Institut Pasteur [research.pasteur.fr]
Application Notes and Protocols for In-Vivo Studies with (R)-2-(Piperidin-3-yl)acetic acid hydrochloride
Forward-Looking Statement
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential in-vivo applications of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride. It is important to note that, as of the date of this publication, specific in-vivo studies for this compound are not extensively reported in publicly available literature. Therefore, the experimental designs and protocols outlined herein are based on a scientifically informed hypothesis regarding its mechanism of action, drawing parallels with structurally and functionally related compounds.
Introduction: Unveiling the Potential of this compound
This compound is a chiral small molecule featuring a piperidine ring, a privileged scaffold in medicinal chemistry known for its presence in a wide array of clinically approved drugs targeting the central nervous system (CNS).[1] The structural resemblance of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, strongly suggests its potential interaction with the GABAergic system.[1][2] Specifically, the presence of the piperidine ring and the acetic acid moiety suggests that it may act as a GABA receptor agonist or a modulator of GABA transport.
Hypothesized Mechanism of Action: A GABA-B Receptor Agonist
Based on its chemical structure, we hypothesize that this compound functions as a selective agonist for the GABA-B receptor. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the brain.[3] They are implicated in a variety of physiological and pathological processes, including anxiety, depression, addiction, and pain.[3][4][5]
The well-characterized GABA-B receptor agonist, baclofen, serves as a valuable reference compound for predicting the potential in-vivo effects of this compound.[4][5][6][7][8] In-vivo studies with baclofen have demonstrated its efficacy in reducing alcohol consumption, alleviating signs of alcohol withdrawal, and modulating nociceptive pathways.[4][5]
Preclinical In-Vivo Study Design: A Roadmap for Investigation
A thorough in-vivo evaluation of this compound should be conducted in a stepwise manner, starting with initial tolerability and pharmacokinetic profiling, followed by pharmacodynamic and efficacy studies in relevant animal models.
Formulation of this compound for In-Vivo Administration
The hydrochloride salt form of the compound generally confers improved water solubility and stability, making it suitable for parenteral administration.[9][10][11]
Protocol 1: Preparation of a Sterile Solution for Injection
-
Determine the appropriate vehicle. Sterile saline (0.9% NaCl) is a common and generally well-tolerated vehicle for water-soluble compounds.
-
Calculate the required amount of compound. Based on the desired dose and the molecular weight of this compound, calculate the mass needed for the formulation.
-
Dissolve the compound. Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated amount of the compound in the sterile vehicle. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Adjust the pH (if necessary). The pH of the final solution should be close to physiological pH (7.4). If necessary, adjust the pH using sterile solutions of NaOH or HCl.
-
Sterile filter the solution. Pass the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
Store appropriately. Store the sterile solution at a recommended temperature (e.g., 4°C) and protect it from light until use.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for designing meaningful efficacy studies.
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life | Determines the dosing interval. |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for comparing different routes of administration. |
| Brain Penetration | The ability of the compound to cross the blood-brain barrier. | Essential for compounds targeting the CNS. |
Protocol 2: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies in Rodents
-
Animal Model: Use healthy male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dose Escalation:
-
SAD: Administer single escalating doses of the compound to different groups of animals.
-
MAD: Administer multiple doses of the compound over a defined period (e.g., once or twice daily for 7 days).
-
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common for initial PK studies. Oral (p.o.) administration can also be evaluated.
-
Sample Collection: Collect blood samples at various time points post-dosing. For brain penetration studies, collect brain tissue at the end of the study.
-
Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the pharmacokinetic parameters listed in Table 1.
In-Vivo Efficacy Models
Based on the hypothesized GABA-B receptor agonist activity, several well-established animal models can be employed to assess the efficacy of this compound.
Table 2: Potential In-Vivo Efficacy Models
| Therapeutic Area | Animal Model | Key Endpoints | Reference Compound |
| Alcohol Use Disorder | Two-bottle choice drinking paradigm in alcohol-preferring rats | Alcohol intake, preference ratio | Baclofen (1-5 mg/kg, i.p.)[4][6] |
| Anxiety | Elevated plus-maze, open field test | Time spent in open arms, locomotor activity | Diazepam |
| Neuropathic Pain | Chronic constriction injury (CCI) or spinal nerve ligation (SNL) model in rats | Mechanical allodynia (von Frey test), thermal hyperalgesia (Hargreaves test) | Gabapentin, Baclofen (0.1-10 µg, spinal)[5] |
| Spasticity | Animal models of spinal cord injury | Muscle tone, reflex activity | Baclofen |
Protocol 3: Evaluation in a Model of Alcohol Consumption (Two-Bottle Choice)
-
Animal Model: Use a strain of alcohol-preferring rats (e.g., sP rats).
-
Acclimation: Allow the rats to acclimate to a two-bottle choice paradigm with one bottle containing water and the other an alcohol solution (e.g., 10% v/v).
-
Baseline Measurement: Record the daily alcohol and water consumption for each rat for a baseline period (e.g., 1 week).
-
Treatment: Administer this compound or vehicle (e.g., saline) via i.p. injection at various doses.
-
Data Collection: Continue to measure daily alcohol and water consumption during the treatment period.
-
Analysis: Compare the alcohol intake and preference between the treatment and vehicle groups. A significant reduction in alcohol consumption in the treated group would suggest efficacy.[4][6]
Data Visualization and Workflow Diagrams
Experimental Workflow for In-Vivo Efficacy Testing
Caption: Hypothesized GABA-B receptor signaling cascade.
Safety and Toxicology Considerations
As with any novel compound, a thorough assessment of safety and toxicology is paramount. Initial in-vivo studies should include careful observation for any adverse effects, such as sedation, motor impairment, or changes in body weight. [7]Dose-limiting toxicities should be identified to establish a safe therapeutic window.
Conclusion
While further research is required to definitively establish the mechanism of action and in-vivo efficacy of this compound, its structural characteristics provide a strong rationale for investigating its potential as a GABA-B receptor agonist. The protocols and experimental designs outlined in this application note offer a robust framework for initiating such studies. By leveraging established models and methodologies, researchers can efficiently evaluate the therapeutic potential of this promising compound for a range of neurological and psychiatric disorders.
References
- Colombo, G., et al. (2020). Suppressing Effect of Baclofen on Multiple Alcohol-Related Behaviors in Laboratory Animals. Frontiers in Neuroscience, 14, 579.
- Malcangio, M., & Tomlinson, D. R. (1998).
- Czachor, J. S., & Talan, A. J. (2021). Systemic administration of racemic baclofen reduces both acquisition and maintenance of alcohol consumption in male and female mice. Alcohol, 95, 25-32.
- Stanton, M., & Bak, A. (2011). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmacy and Pharmacology, 63(11), 1381-1393.
- Li, C., et al. (2015). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 6, 287.
- Ricci, S., et al. (2022).
- Koek, W., et al. (2011). The Discriminative Stimulus Effects of Baclofen and Gamma Hydroxybutyrate (GHB) in C57BL/6J Mice. Journal of Pharmacology and Experimental Therapeutics, 339(3), 856-864.
- Li, C., et al. (2015). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 6, 287. [Duplicate of reference 5, provided for context]
- Poree, L. R., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(40), 35948-35956.
-
Chemistry Stack Exchange. (2014). Why formulate drugs as HCl salts when HCl is in stomach acid?. Retrieved from [Link]
- Google Patents. (2020). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
- Wang, Y., et al. (2023). A phase I study to evaluate the safety, tolerability, and pharmacokinetics of a novel, potent GABA analog HSK16149 in healthy Chinese subjects. Frontiers in Pharmacology, 14, 1296672.
-
University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]
- Krogsgaard-Larsen, P., et al. (1982). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry, 39(5), 1344-1351.
-
National Center for Biotechnology Information. (n.d.). GABA Receptor. In StatPearls. Retrieved from [Link]
-
Wikipedia. (n.d.). GABA receptor agonist. Retrieved from [Link]
-
Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]
- Bowery, N. G. (2006). Activation of the γ-Aminobutyric Acid Type B (GABA(B)) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 49(23), 6649-6654.
- Khayo, et al. (2017). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. British Journal of Pharmacology, 174(14), 2314-2327.
- Khayo, et al. (2010). HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site.
- Falch, E., et al. (1999). Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). Bioorganic & Medicinal Chemistry Letters, 9(6), 811-814.
- Krogsgaard-Larsen, P., & Johnston, G. A. (1978). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 30(5), 1377-1382.
Sources
- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 3. GABAB Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 4. Suppressing Effect of Baclofen on Multiple Alcohol-Related Behaviors in Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of spinal baclofen on spinal dorsal horn neurones in inflamed and neuropathic rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic administration of racemic baclofen reduces both acquisition and maintenance of alcohol consumption in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The Discriminative Stimulus Effects of Baclofen and Gamma Hydroxybutyrate (GHB) in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bjcardio.co.uk [bjcardio.co.uk]
- 10. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for [3H]GABA Uptake Assays with (R)-Nipecotic Acid
Introduction: The Critical Role of GABA Transporters in Neuronal Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability, synaptic plasticity, and maintaining the delicate balance between excitation and inhibition.[1][2] Disruptions in GABAergic signaling are implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[2][3]
The action of GABA in the synaptic cleft is tightly regulated by a family of sodium and chloride-dependent GABA transporters (GATs), which belong to the solute carrier 6 (SLC6) family.[2][4] These transporters are responsible for the reuptake of GABA from the extracellular space into presynaptic neurons and surrounding glial cells, thereby terminating GABAergic neurotransmission and allowing for the recycling of the neurotransmitter.[4][5]
Four main subtypes of GATs have been identified: GAT1, GAT2, GAT3, and betaine/GABA transporter 1 (BGT1).[4] GAT1 is the most abundant subtype in the brain and is predominantly localized on presynaptic nerve terminals and, to a lesser extent, on astrocytes.[6] Due to their critical role in regulating GABAergic tone, GATs, particularly GAT1, have emerged as important therapeutic targets for conditions characterized by neuronal hyperexcitability.[2][4] Inhibition of GATs leads to an elevation of extracellular GABA levels, thereby enhancing inhibitory signaling.[7]
(R)-nipecotic acid is a classic competitive inhibitor of GABA uptake, primarily targeting GAT1.[8][9] It acts as a substrate for the transporter, competing with GABA for binding and translocation.[10] While its limited ability to cross the blood-brain barrier restricts its therapeutic use, (R)-nipecotic acid and its lipophilic derivatives, such as the anticonvulsant drug tiagabine, are invaluable pharmacological tools for studying the function and pharmacology of GABA transporters.[7][8][11]
This application note provides a detailed protocol for conducting [3H]GABA uptake assays using (R)-nipecotic acid as a reference inhibitor. This assay is a robust and sensitive method for characterizing the activity of GABA transporters and for screening potential GAT inhibitors.
Principle of the [3H]GABA Uptake Assay
The [3H]GABA uptake assay is a direct functional measure of GABA transporter activity. The assay quantifies the rate of uptake of radiolabeled GABA ([³H]γ-aminobutyric acid) into cells or isolated nerve terminals (synaptosomes) that express GABA transporters.
The fundamental steps of the assay are as follows:
-
Incubation: A biological preparation expressing GATs (e.g., cultured cells, primary neurons, or synaptosomes) is incubated with a known concentration of [3H]GABA.
-
Uptake: During the incubation period, the transporters actively internalize [3H]GABA.
-
Termination: The uptake process is rapidly terminated, typically by washing with ice-cold buffer to remove extracellular [3H]GABA.
-
Quantification: The amount of radioactivity accumulated inside the cells or synaptosomes is measured using liquid scintillation counting.
-
Analysis: The measured radioactivity is proportional to the activity of the GABA transporters. In competitive inhibition assays, the assay is performed in the presence of varying concentrations of a test compound (e.g., (R)-nipecotic acid) to determine its potency in blocking [3H]GABA uptake.
Visualizing the GABAergic Synapse and Transporter Action
To understand the context of the assay, it is helpful to visualize the key players at a GABAergic synapse.
Caption: Diagram of a GABAergic synapse illustrating GABA release, binding to postsynaptic receptors, and reuptake by GATs on the presynaptic terminal and astrocytes.
Experimental Protocols
This section provides detailed step-by-step protocols for performing [3H]GABA uptake assays in two common experimental systems: cultured cells expressing a specific GAT subtype and isolated nerve terminals (synaptosomes) from brain tissue.
Protocol 1: [3H]GABA Uptake Assay in Cultured Cells (e.g., HEK293 cells stably expressing GAT1)
This protocol is ideal for characterizing the pharmacology of a specific GABA transporter subtype in a controlled environment.
Materials and Reagents:
-
Cells: HEK293 cells stably expressing the desired GABA transporter (e.g., human GAT1).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose), pH 7.4.
-
Radioligand: [³H]γ-aminobutyric acid ([3H]GABA) with high specific activity.
-
Inhibitor: (R)-nipecotic acid.
-
Non-specific uptake control: A potent GAT inhibitor such as tiagabine at a high concentration (e.g., 100 µM) or conducting the assay at 4°C.
-
Lysis Buffer: 0.1 M NaOH or 1% SDS.
-
Scintillation Cocktail: A high-efficiency liquid scintillation cocktail.
-
Equipment: 24-well or 96-well cell culture plates, incubator, liquid scintillation counter, multi-channel pipette.
Experimental Workflow:
Caption: Step-by-step workflow for the [3H]GABA uptake assay in cultured cells.
Step-by-Step Procedure:
-
Cell Culture: Seed the GAT-expressing cells into 24-well or 96-well plates at a density that will result in approximately 90% confluency on the day of the assay. Culture for 24-48 hours.
-
Preparation: On the day of the assay, prepare serial dilutions of (R)-nipecotic acid in the assay buffer. Also, prepare the [3H]GABA solution in the assay buffer. The final concentration of [3H]GABA should be close to its Michaelis-Menten constant (Km) for the specific transporter to ensure sensitive detection of competitive inhibition.
-
Washing: Aspirate the culture medium from the wells and wash the cells once with pre-warmed (37°C) assay buffer.
-
Pre-incubation with Inhibitor: Add the assay buffer containing the desired concentration of (R)-nipecotic acid (or vehicle for total uptake control, and a saturating concentration of a potent inhibitor like tiagabine for non-specific uptake control) to the wells. Pre-incubate for 10-20 minutes at 37°C. This allows the inhibitor to bind to the transporters.
-
Initiation of Uptake: Add the [3H]GABA solution to each well to initiate the uptake reaction. Ensure rapid and consistent addition across all wells.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10-20 minutes). This incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.[12]
-
Termination of Uptake: Rapidly terminate the assay by aspirating the radioactive solution and immediately washing the cells three times with ice-cold assay buffer. This step is critical to remove all extracellular [3H]GABA without allowing significant efflux of the internalized radioligand.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Protocol 2: [3H]GABA Uptake Assay in Synaptosomes
This protocol uses isolated nerve terminals from brain tissue, providing a more physiologically relevant system that preserves the native environment of the transporters.
Materials and Reagents:
-
Brain Tissue: Fresh or frozen brain tissue from a suitable animal model (e.g., rat or mouse cortex).
-
Homogenization Buffer: 0.32 M sucrose solution containing protease inhibitors.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, as described in Protocol 1.
-
Radioligand and Inhibitors: As described in Protocol 1.
-
Equipment: Dounce homogenizer, refrigerated centrifuge, water bath, filtration manifold, glass fiber filters, liquid scintillation counter.
Step-by-Step Procedure:
-
Preparation of Synaptosomes:
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in the assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
In test tubes, add the desired concentrations of (R)-nipecotic acid, vehicle (for total uptake), and a non-specific uptake control.
-
Add the synaptosomal suspension to each tube (final protein concentration typically 0.1-0.5 mg/ml).
-
-
Pre-incubation: Pre-incubate the tubes for 10 minutes at 37°C.
-
Initiation of Uptake: Add [3H]GABA to each tube to start the reaction.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal time should be determined empirically to be within the linear uptake phase.[13][14]
-
Termination of Uptake: Terminate the reaction by adding a large volume of ice-cold assay buffer, followed by rapid vacuum filtration through glass fiber filters. This separates the synaptosomes (with internalized radioactivity) from the incubation medium.
-
Washing: Quickly wash the filters with several volumes of ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
Data Analysis and Interpretation
The goal of the data analysis is to determine the potency of (R)-nipecotic acid as an inhibitor of [3H]GABA uptake, typically expressed as the IC₅₀ value (the concentration of inhibitor that reduces the specific uptake by 50%).
-
Calculate Specific Uptake:
-
Total Uptake: CPM in the absence of any inhibitor.
-
Non-specific Uptake: CPM in the presence of a saturating concentration of a potent inhibitor (e.g., tiagabine).
-
Specific Uptake = Total Uptake - Non-specific Uptake.
-
-
Generate Dose-Response Curve:
-
For each concentration of (R)-nipecotic acid, calculate the percentage of inhibition: % Inhibition = 100 x [1 - (Specific Uptake with Inhibitor / Specific Uptake without Inhibitor)]
-
Plot the % Inhibition against the logarithm of the (R)-nipecotic acid concentration.
-
-
Determine IC₅₀:
-
Calculate Ki (Inhibition Constant):
-
The IC₅₀ value is dependent on the concentration of [3H]GABA used in the assay. To determine the inhibitor's intrinsic affinity for the transporter (Ki), the Cheng-Prusoff equation can be used for competitive inhibitors:[15] Ki = IC₅₀ / (1 + ([S] / Km)) Where:
-
[S] is the concentration of [3H]GABA used.
-
Km is the Michaelis-Menten constant for GABA uptake by the transporter (should be determined in separate saturation kinetic experiments).
-
-
Quantitative Data Summary
The following table provides typical values that may be obtained or are relevant for [3H]GABA uptake assays. These values can vary depending on the specific experimental conditions and biological system used.
| Parameter | Typical Value | Significance |
| [3H]GABA Concentration | 10-100 nM (close to Km) | Ensures sensitive detection of competitive inhibition. |
| Km for GAT1 | 5-20 µM | Intrinsic affinity of the transporter for GABA. |
| (R)-nipecotic acid IC₅₀ | 1-10 µM | Potency of (R)-nipecotic acid in the specific assay conditions.[17] |
| Tiagabine IC₅₀ | 40-70 nM | A highly potent GAT1 inhibitor, useful as a positive control.[7] |
| Incubation Time | 1-20 minutes | Should be within the linear range of uptake. |
| Temperature | 37°C | Optimal for transporter activity; 4°C for non-specific control. |
Trustworthiness and Self-Validation
To ensure the reliability and validity of the results obtained from the [3H]GABA uptake assay, several controls and validation steps are essential:
-
Positive Control: Include a known potent inhibitor, such as tiagabine, to confirm that the assay can detect inhibition.[7][11]
-
Negative Control: Use a compound known to be inactive at GATs to ensure that the observed inhibition is specific.
-
Linearity of Uptake: Perform time-course and protein concentration-dependence experiments to establish the linear range of the assay.[12] All subsequent experiments should be conducted within these linear ranges.
-
Saturation Kinetics: Determine the Km and Vmax of [3H]GABA uptake in your system. This provides a baseline characterization of the transporter's function and is necessary for calculating the Ki of inhibitors.
-
Reproducibility: All experiments should be performed with appropriate replicates (e.g., duplicates or triplicates), and key findings should be confirmed in independent experiments.
By incorporating these measures, researchers can have high confidence in the accuracy and robustness of their data, ensuring that the protocols are self-validating.
Conclusion
The [3H]GABA uptake assay is a powerful tool for investigating the function and pharmacology of GABA transporters. When performed with appropriate controls and careful optimization, this assay provides reliable and quantitative data on the potency of inhibitors like (R)-nipecotic acid. The protocols and guidelines presented in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement this assay in their studies of the GABAergic system.
References
- Vertex AI Search. The Role of GABA Pathway Components in Pathogenesis of Neurodevelopmental Disorders.
- Vertex AI Search. Full article: Ways of modulating GABA transporters to treat neurological disease.
- PubMed. Apparent competitive inhibition of radioligand binding to receptors: experimental and theoretical considerations in the analysis of equilibrium binding data.
- PubMed. The GABA transporter and its inhibitors.
- PubMed. Ways of modulating GABA transporters to treat neurological disease.
- Wikipedia. GABA transporter.
- PubMed. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor.
- ResearchGate. Ways of modulating GABA transporters to treat neurological disease.
- Sigma-Aldrich. GABA Transporters.
- BenchChem. Basic principles of competitive binding assays.
- PubMed Central. Nipecotic acid directly activates GABAA-like ion channels.
- PubMed. Graphic presentation and analysis of inhibition data from ligand-binding experiments.
- PubMed. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies.
- IUPHAR/BPS Guide to PHARMACOLOGY. GABA transporter subfamily.
- Springer Nature Experiments. Radioligand Binding Assays and Their Analysis.
- ResearchGate. Inhibition of both GABA transporter subtypes 1 (GAT-1) and 2/3 (GAT-2/3) are necessary to induce a tonic current.
- Sci-Hub. Effect of Nipecotic Acid, a γ‐Aminobutyric Acid Transport Inhibitor, on the Turnover and Release of γ‐Aminobutyric Acid in Rat Cortical Slices.
- ACS Publications. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis | ACS Infectious Diseases.
- PubMed Central. Characterization of GABA Receptors.
- ResearchGate. Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine.
- MedUni Wien. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA.
- ResearchGate. Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type.
- ResearchGate. Time course of [³H]GABA uptake by synaptosomes in control (1) and in the presence of NDs at a concentration of 0.05 mg/ml (2); 0.1 mg/ml (3); 0.5 mg/ml (4) and 1 mg/ml (5).
- PubMed. [3H]nipecotic Acid Binding to GABA Uptake Sites in Human Brain.
- PubMed. [3H]nipecotic acid binding to gamma-aminobutyric acid uptake sites in postmortem human brain.
- PubMed. [Nipecotic acid, a competitive inhibitor of the net uptake of 3H-GABA by rat brain synaptosomes].
- PubMed Central. Visualizing GABA A receptor trafficking dynamics with fluorogenic protein labeling.
- ResearchGate. The time course of [³H]GABA uptake by the synaptosomes in the control, in the presence of MD simulant (2 mg/ml), NDs (2 mg/ml), and ND-MD simulant (2 mg/ml).
- PubMed Central. Structural basis of GABA reuptake inhibition.
- ResearchGate. Proposed two-step mode of tiagabine inhibition a, Results of [³H]-GABA...
- NIH. GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission.
- NCBI Bookshelf. GABA Synthesis, Uptake and Release - Basic Neurochemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Ways of modulating GABA transporters to treat neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA transporter - Wikipedia [en.wikipedia.org]
- 5. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GABA transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Nipecotic acid, a competitive inhibitor of the net uptake of 3H-GABA by rat brain synaptosomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 11. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Graphic presentation and analysis of inhibition data from ligand-binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for (R)-2-(Piperidin-3-yl)acetic acid HCl in Neuroscience Research
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Potential Modulator of GABAergic Neurotransmission
(R)-2-(Piperidin-3-yl)acetic acid HCl is a piperidine derivative whose direct applications in neuroscience are not yet extensively documented in peer-reviewed literature.[1][2] However, its core structure, featuring a piperidine ring with an acetic acid side chain at the 3-position, bears a significant resemblance to (R)-nipecotic acid, the parent structure of potent and selective inhibitors of the GABA Transporter 1 (GAT-1).[3][4][5] This structural analogy strongly suggests that (R)-2-(Piperidin-3-yl)acetic acid HCl may function as a novel GAT-1 inhibitor.
This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for investigating the neuropharmacological properties of (R)-2-(Piperidin-3-yl)acetic acid HCl, proceeding from the hypothesis that it acts as a GAT-1 inhibitor. We will explore the underlying science of GAT-1, propose key applications for such a molecule, and provide detailed, field-proven protocols for its characterization.
Scientific Background: The GABAergic System and the Role of GAT-1
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[6] Its function is crucial for maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[7]
The action of synaptically released GABA is terminated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[6][7] This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[6] Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and betaine/GABA transporter-1 (BGT-1).[6]
GAT-1 is the most abundant and well-studied of these transporters in the CNS, found predominantly on GABAergic axon terminals and, to a lesser extent, on astrocytes.[6][8] By clearing GABA from the synapse, GAT-1 plays a pivotal role in controlling the duration and magnitude of the inhibitory postsynaptic potential.
Hypothesized Mechanism of Action
We hypothesize that (R)-2-(Piperidin-3-yl)acetic acid HCl acts as a selective inhibitor of GAT-1. By binding to the transporter protein, it is presumed to block the reuptake of GABA from the synaptic cleft.[7] This inhibition leads to an accumulation of GABA in the extracellular space, thereby prolonging its presence and enhancing the activation of postsynaptic GABA receptors (primarily GABA-A receptors).[6][7] The ultimate effect is an increase in inhibitory signaling, which can counteract excessive neuronal excitation.[7]
Figure 1: Hypothesized mechanism of GAT-1 inhibition.
Potential Applications in Neuroscience Research
Based on the well-established roles of other GAT-1 inhibitors like Tiagabine, (R)-2-(Piperidin-3-yl)acetic acid HCl could be a valuable pharmacological tool for studying a range of neurological and psychiatric conditions.[7][9][10]
| Research Area | Rationale for Use | Potential Findings | Key References |
| Epilepsy | Enhancing GABAergic inhibition can suppress the excessive neuronal firing characteristic of seizures. | Reduction in seizure frequency and severity in animal models of epilepsy. | [4][7][11] |
| Anxiety Disorders | Imbalances in GABAergic neurotransmission are linked to anxiety; boosting GABA can produce anxiolytic effects. | Reduced anxiety-like behaviors in preclinical models such as the elevated plus-maze or open field test. | [7] |
| Neuropathic Pain | GAT-1 inhibition in the spinal cord can ameliorate GABAergic disinhibition, a key factor in chronic pain states. | Attenuation of mechanical allodynia and thermal hyperalgesia in models of neuropathic pain. | [9][12] |
| Schizophrenia | Dysfunctional GABAergic signaling contributes to cognitive deficits; enhancing GABA may improve cognitive function. | Improvement in cognitive performance in relevant animal models. | [7] |
| Ischemic Stroke | GAT-1 inhibition has shown neuroprotective effects in animal models of stroke, likely by reducing excitotoxicity. | Reduction in infarct volume and improved functional recovery post-ischemia. | [9] |
Experimental Protocols for Pharmacological Characterization
The following protocols provide a robust framework for validating the hypothesized mechanism of action and exploring the therapeutic potential of (R)-2-(Piperidin-3-yl)acetic acid HCl.
Protocol 1: In Vitro [³H]-GABA Uptake Assay
Objective: To determine the potency (IC₅₀) of (R)-2-(Piperidin-3-yl)acetic acid HCl in inhibiting GAT-1 mediated GABA uptake. This is the foundational experiment to confirm its primary molecular target.
Materials:
-
HEK-293 cells stably expressing human or rodent GAT-1 (or primary neuronal/glial cultures, or synaptosomes).
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid).
-
(R)-2-(Piperidin-3-yl)acetic acid HCl.
-
Tiagabine (positive control).
-
Assay Buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation counter and vials.
Methodology:
-
Cell Plating: Plate GAT-1 expressing cells in 24- or 48-well plates and grow to confluence.
-
Preparation of Compound: Prepare a stock solution of (R)-2-(Piperidin-3-yl)acetic acid HCl in an appropriate solvent (e.g., water or DMSO). Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM).
-
Pre-incubation: Wash the cells with Assay Buffer. Pre-incubate the cells for 10-15 minutes at room temperature with the different concentrations of the test compound or Tiagabine.
-
Uptake Initiation: Initiate the uptake by adding a mixture of [³H]-GABA (final concentration ~10-20 nM) and unlabeled GABA to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature. The short duration ensures measurement of the initial uptake rate and minimizes metabolic effects.
-
Uptake Termination: Rapidly terminate the assay by aspirating the medium and washing the cells three times with ice-cold Assay Buffer.
-
Cell Lysis & Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of [³H]-GABA taken up by the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the compound. Fit the data using a non-linear regression model to determine the IC₅₀ value.
Figure 2: Workflow for the [³H]-GABA uptake assay.
Protocol 2: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To assess the functional consequence of GAT-1 inhibition on synaptic transmission by measuring its effect on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).
Materials:
-
Brain slice preparation (e.g., hippocampus or cortex) from rodents.
-
Artificial cerebrospinal fluid (aCSF).
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.
-
Glass pipettes for recording.
-
(R)-2-(Piperidin-3-yl)acetic acid HCl.
-
Pharmacological agents to isolate GABAergic currents (e.g., CNQX and D-AP5 to block ionotropic glutamate receptors).[13][14][15]
Methodology:
-
Slice Preparation: Prepare acute brain slices (300-400 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF containing glutamate receptor blockers (e.g., 10 µM CNQX, 50 µM D-AP5).
-
Establish Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a hippocampal CA1 pyramidal neuron).
-
Record Baseline IPSCs: Record spontaneous or evoked IPSCs (sIPSCs or eIPSCs) for a stable baseline period (10-15 minutes). Evoked IPSCs can be generated by placing a stimulating electrode near the recorded neuron.
-
Compound Application: Bath-apply (R)-2-(Piperidin-3-yl)acetic acid HCl (at a concentration determined from the uptake assay, e.g., 10x IC₅₀) to the slice.
-
Record Post-Drug IPSCs: Continue recording for 20-30 minutes in the presence of the compound.
-
Washout: If possible, perform a washout by perfusing with drug-free aCSF to check for reversibility of the effect.
-
Data Analysis: Analyze the IPSC frequency, amplitude, and decay kinetics. An effective GAT-1 inhibitor is expected to prolong the decay time of IPSCs and may increase the frequency of spontaneous events, reflecting the increased ambient GABA concentration.
Protocol 3: In Vivo Microdialysis
Objective: To measure changes in extracellular GABA concentrations in a specific brain region of a freely moving animal following systemic administration of the compound.[16][17][18]
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Syringe pump and fraction collector.
-
Anesthetized or freely moving rat/mouse model.
-
(R)-2-(Piperidin-3-yl)acetic acid HCl formulated for systemic administration (e.g., dissolved in saline).
-
HPLC system with fluorescence or mass spectrometry detection for GABA analysis.[19]
Methodology:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow the animal to recover for several days.
-
Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial CSF at a low, constant flow rate (e.g., 1-2 µL/min).[16]
-
Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 90-120 minutes to establish a stable baseline of extracellular GABA levels.
-
Drug Administration: Administer (R)-2-(Piperidin-3-yl)acetic acid HCl via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the time course of the drug's effect on extracellular GABA.
-
Sample Analysis: Analyze the GABA concentration in the dialysate samples using a sensitive analytical method like HPLC-FD or LC-MS/MS.[19]
-
Data Analysis: Express the post-drug GABA levels as a percentage change from the pre-drug baseline average.
Figure 3: Workflow for in vivo microdialysis experiment.
Conclusion and Future Directions
(R)-2-(Piperidin-3-yl)acetic acid HCl represents a promising, yet uncharacterized, tool for neuroscience research. Based on its structural similarity to known GAT-1 inhibitors, it has the potential to be a potent modulator of the GABAergic system. The protocols outlined in this guide provide a clear and scientifically rigorous path to confirming its mechanism of action, determining its functional effects on neural circuits, and evaluating its potential in models of CNS disorders. This systematic approach will enable researchers to fully characterize this novel compound and unlock its potential for advancing our understanding of GABAergic neurotransmission in health and disease.
References
- Patsnap Synapse. (2024). What are GAT1 inhibitors and how do they work?
- Richards, D. A., & Bowery, N. G. (1996). Preloading in vivo: a rapid and reliable method for measuring gamma-aminobutyric acid and glutamate fluxes by microdialysis. Journal of Neurochemistry, 67(6), 2593-2599.
- Yuan, L., et al. (2018). Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel. Journal of Neurochemistry, 145(5), 488-502.
- Vigh, J., et al. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Molecular Neuroscience, 16, 1185903.
- Kickinger, S., et al. (2021). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Targets, 25(8), 689-703.
- Patel, A. B., et al. (2016). Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo. Journal of Neuroscience Research, 94(10), 913-924.
- Kovács, I., et al. (2006). Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements.
- Wortwein, G., et al. (2009). Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry. Journal of Neuroscience Methods, 182(1), 64-69.
- Kalivas, P. W. (2004). Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse. Journal of Neurochemistry, 89(1), 1-8.
- Wang, Y., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 15(13), 4448-4457.
- Timmerman, W., & Westerink, B. H. (1997). Brain microdialysis of GABA and glutamate: what does it signify? Synapse, 27(3), 242-261.
- Gonzalez, L. E., et al. (2012). Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. The Journal of Biological Chemistry, 287(33), 27530-27537.
-
PubChem. (n.d.). Tiagabine. National Center for Biotechnology Information. Retrieved from [Link]
- Andersen, K. E., et al. (1993). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 36(12), 1716-1725.
-
Richerson, G. B. (n.d.). GABA Transporter and Epilepsy. The University of Iowa. Retrieved from [Link]
-
Molbase. (n.d.). Tiagabine hydrochloride. Retrieved from [Link]
- Schousboe, A., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 26(16), 4933.
-
PubChem. (n.d.). 2-(Piperidin-3-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Adkins, K. K., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(6), 567-574.
-
PubChem. (n.d.). Tiagabine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Drugs.com. (n.d.). Tiagabine: Package Insert / Prescribing Information. Retrieved from [Link]
- Munro, G., et al. (2007). GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. Neuropharmacology, 53(8), 975-981.
- Falch, E., et al. (1999). Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). Bioorganic & Medicinal Chemistry Letters, 9(6), 811-814.
-
CP Lab Safety. (n.d.). 2-(PIPERIDIN-3-YL)ACETIC ACID HCL, 97%. Retrieved from [Link]
- Said, U., et al. (2012). Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor. Journal of Amino Acids, 2012, 583193.
- Leonetti, M., et al. (2006). 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. Neuroscience, 137(2), 555-564.
- Bar-Yehuda, S., & Palese, M. (2014). Electrophysiology of ionotropic GABA receptors. Journal of Neurophysiology, 112(12), 2965-2980.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
- Ohtake, N., et al. (2000). A potent, long-acting, orally active (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: novel muscarinic M(3) receptor antagonist with high selectivity for M(3) over M(2) receptors. Journal of Medicinal Chemistry, 43(26), 5017-5029.
-
Pharmaffiliates. (n.d.). 2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile. Retrieved from [Link]
Sources
- 1. 2-(Piperidin-3-yl)acetic acid hydrochloride | C7H14ClNO2 | CID 12514713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]
- 7. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blocking the GABA transporter GAT-1 ameliorates spinal GABAergic disinhibition and neuropathic pain induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. D-AP5 | NMDAR antagonist | Probechem Biochemicals [probechem.com]
- 15. D-AP5 | NMDA Receptor Antagonists: Tocris Bioscience [rndsystems.com]
- 16. Preloading in vivo: a rapid and reliable method for measuring gamma-aminobutyric acid and glutamate fluxes by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Brain microdialysis of GABA and glutamate: what does it signify? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of (R)-2-(Piperidin-3-yl)acetic acid for the Synthesis of Novel Drug Candidates
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant portion of pharmaceuticals due to its favorable physicochemical properties and ability to form key interactions with biological targets.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of (R)-2-(Piperidin-3-yl)acetic acid, a versatile chiral building block, for the synthesis of novel drug candidates. We present two primary diversification pathways focusing on N-functionalization of the piperidine ring and modification of the carboxylic acid moiety. This guide includes detailed, field-tested protocols, the rationale behind experimental choices, and methods for characterization, designed to empower scientists to efficiently generate diverse chemical libraries for screening and lead optimization.
Introduction: The Strategic Value of (R)-2-(Piperidin-3-yl)acetic acid
(R)-2-(Piperidin-3-yl)acetic acid is a bifunctional chiral molecule of significant interest in drug discovery. Its value is derived from three key structural features:
-
A Chiral Center: The defined (R)-stereochemistry is crucial for creating stereospecific interactions with chiral biological targets like enzymes and receptors, which can significantly enhance potency and selectivity.[1]
-
A Secondary Amine: The nucleophilic secondary amine within the piperidine ring is a prime handle for introducing a wide array of substituents, enabling systematic exploration of structure-activity relationships (SAR).
-
A Carboxylic Acid: This functional group provides another key point for modification, most commonly through amide bond formation, and can serve as a critical pharmacophoric element for target binding.
The strategic combination of these features in a single, constrained six-membered heterocyclic ring makes it an ideal starting point for building complex molecules with favorable drug-like properties.[2][3]
Core Synthetic Strategies & Diversification Pathways
The derivatization of (R)-2-(Piperidin-3-yl)acetic acid can be logically approached by targeting its two principal reactive sites. Before undertaking these modifications, it is often necessary to employ orthogonal protecting group strategies to ensure selective reactions. A common approach involves protecting the secondary amine with a Boc (tert-butyloxycarbonyl) group and the carboxylic acid as a methyl or ethyl ester. These groups can be selectively removed to allow for sequential functionalization.
The overall synthetic workflow is visualized below.
Caption: General workflow for diversifying (R)-2-(Piperidin-3-yl)acetic acid.
Pathway A: N-Functionalization of the Piperidine Ring
Modification at the ring nitrogen is a powerful method to modulate a compound's physicochemical properties, such as lipophilicity and basicity (pKa), and to introduce moieties that can access specific binding pockets.
-
N-Acylation: The formation of an amide bond by reacting the piperidine nitrogen with an acid chloride or carboxylic acid (using coupling agents) is a robust and straightforward method to introduce diverse functionality.
-
N-Arylation/N-Heteroarylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the direct attachment of aryl and heteroaryl groups. This is a key strategy in the synthesis of many kinase inhibitors and CNS-active agents.
-
Reductive Amination: Reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a C-N bond, enabling the introduction of various alkyl substituents.[4]
Pathway B: Modification of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for introducing functionality and is often a key hydrogen bond donor/acceptor in drug-target interactions.
-
Amide Coupling: This is one of the most common reactions in medicinal chemistry. Coupling the carboxylic acid with a diverse library of primary or secondary amines generates a vast array of drug-like molecules. The resulting amide bond is metabolically stable and conformationally constrained.
-
Esterification: While less common for final drug candidates due to potential hydrolysis in vivo, esters serve as excellent intermediates and can be used as prodrugs.
-
Carboxylic Acid Bioisosteres: In cases where the carboxylic acid moiety leads to poor pharmacokinetic properties (e.g., low cell permeability, rapid metabolism), it can be replaced with a bioisostere, such as a tetrazole, hydroxamic acid, or acyl sulfonamide, to improve the overall profile while retaining the key binding interactions.[5]
Detailed Experimental Protocols
The following protocols are provided as robust, validated starting points for the synthesis of novel derivatives.
Protocol 1: N-Arylation of (R)-Methyl 2-(Piperidin-3-yl)acetate via Buchwald-Hartwig Cross-Coupling
This protocol details the coupling of an aryl bromide with the protected piperidine core.
Caption: N-Arylation via Buchwald-Hartwig amination.
Materials:
-
(R)-Methyl 2-(piperidin-3-yl)acetate (1.0 eq)
-
Aryl bromide (e.g., 4-bromotoluene) (1.1 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry, oven-baked flask, add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide under an inert atmosphere.
-
Add the aryl bromide followed by anhydrous toluene. Stir the mixture for 10 minutes at room temperature.
-
Add a solution of (R)-Methyl 2-(piperidin-3-yl)acetate in anhydrous toluene to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Rationale:
-
Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen and will be deactivated if not handled under nitrogen or argon.
-
Ligand (XPhos): Bulky, electron-rich phosphine ligands like XPhos are essential for facilitating the reductive elimination step of the catalytic cycle, which forms the C-N bond.
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen, making it sufficiently nucleophilic to participate in the catalytic cycle.
Protocol 2: Amide Coupling of N-Boc-(R)-2-(Piperidin-3-yl)acetic acid with a Primary Amine
This protocol details the formation of an amide bond using a standard peptide coupling agent.
Materials:
-
N-Boc-(R)-2-(piperidin-3-yl)acetic acid (1.0 eq)
-
Primary amine (e.g., Benzylamine) (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve N-Boc-(R)-2-(piperidin-3-yl)acetic acid in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add the primary amine, followed by DIPEA. Stir for 5 minutes.
-
Add HATU in one portion to the solution. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Rationale:
-
Coupling Agent (HATU): HATU is a highly efficient coupling agent that activates the carboxylic acid by forming a reactive ester, which is then readily displaced by the amine nucleophile. It is known for fast reaction times and minimizing racemization.
-
Base (DIPEA): A non-nucleophilic organic base is required to neutralize the hexafluorophosphate salt formed during the reaction and to maintain a basic pH, which is optimal for the coupling reaction.
Characterization and Data Summary
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
HPLC: To determine the purity of the final compound.
Table 1: Representative Data for Synthesized Derivatives
| Compound ID | Synthetic Pathway | Structure | Yield (%) | Purity (HPLC, %) |
| SYN-001 | Protocol 1 (N-Arylation) | (R)-Methyl 2-(1-(p-tolyl)piperidin-3-yl)acetate | 78 | >98 |
| SYN-002 | Protocol 2 (Amide Coupling) | (R)-tert-butyl 3-(2-(benzylamino)-2-oxoethyl)piperidine-1-carboxylate | 85 | >99 |
Conclusion
(R)-2-(Piperidin-3-yl)acetic acid is a high-value chiral building block for constructing diverse libraries of potential drug candidates. The dual reactivity of its secondary amine and carboxylic acid functionalities allows for systematic and strategic exploration of chemical space. The protocols detailed in this application note provide reliable and robust methods for N-arylation and amide bond formation, serving as a foundation for lead discovery and optimization programs in pharmaceutical research.
References
- Application of chiral building blocks to the synthesis of drugs. J-STAGE [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEgrXOO3Cho_csLTmZaoqb2PwZ3gXmvK34_AZZ2r4AOy_Nf1VnxtFm2JjiCQI850Z2Sj3LOpr_rxEWWqbkBfh4JpkpkCGLrEpqUV6NFhUyijtIDT1NJZt_WuRpe2lpNrXG3iKTI6xB0DTJof0beL_ueXijzBf3d298X6dvgyVEyg==]
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI [Available at: https://vertexaisearch.cloud.google.
- 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. PubMed [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4sO9V_3vueJSXLOloXzPxcizrxop_x517wYnRCXWsCDDbe6b6uVsYESZTWrFLtyPI3TARCje8wK9ZyDZvQQnQEbu46IwO2Q3eRImDmYcXzPKt3zytNU1RYZrKoBOvAGFpSnkJ]
- 2-Piperidone type of chiral building block for 3-piperidinol alkaloid synthesis. Digital Common @ University of South Florida [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBjEBLKoWWKsjZhLqzc-tEtCdtbU2p6Rm_lGDMlgYLK23gZcZOBOmL6DimZwTNxHOiDu1ftJ54s6t-t03OyVuPa1pKoGGdEKWHy-fShWoN-Kd9KnWQBs5yRdCT4xoDdllCVwmWXPsAnzLtjZaYv-ZCZX145na5m5Gz7gUke3q04aEKnmAB9lk2BfHZJLw7PRgOzGPGTKXzXu-s1BbvhJ4hhGzVHCWfv4tqci_20ZBK]
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElkv1H0Vs3gIUiAuqHWwudmLtTVyWNZuIwpOtXMc4bQ2vSAMRt8Vm4O8X8otNk8OqiliG3PBu5jfMrfyCt7HQ0BUlcz5vT9G05doO97KapCed_kR6LVowce4nhekkY8o0Cf4yQ9XPOyfANgypsk4Llr_xsfwcB2T0EkDnAy6aNEQxxyVjLzHwjLgo=]
- Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. Benchchem [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpvzBWSY0e1SzEpp0IGQcrrSi0PPNRmBjP8Kqe5OvU5nKCCUN3YyDtEHLcqFPtSCGBddskw5kQ4vv4iXaJ6Kdp59qhvQOfFybMmj0wni2njDAT3dILHmWqqoX1pLApI2RUhK57wPmOKE1rftW1xnL3erQabuOywofgWny16R4eeZYrtqLCogtiWVSeJNO-xi650VfAHgwPoF2_dkuKjYj8eKmP_QOBtewzY3X5_pXiwCiiRQbmT7Qmc_M-6-45T3X3eAV3_VGT0zvf]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information (PMC) [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOOvxRzH1FQMwYDMpGiFiTXtG8G8IHgsaPJJ_dp_1nl8jfyHQOpObO6pGk9uXNa24swveff2wF6a3DsNSeoWBFWRI_K1-dyUp3KNvUUhDR0VyH2LztsMnMNx1eJrAAhg0WdGHoaIQX9Y-cI-8=]
- 2-(piperidin-3-yl)acetic acid hydrochloride (C7H13NO2). PubChem [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWCtyhVPJrv-6vUDDdkNGNhmRIlrYzg5BA5DDuPhwGoJ0a5SwRy7gCftEBm9QG-Wg_MpFIvNRtP8IFmTv5I1fhaOdPs78yQFPBvs_5qjwsYgcEcHMA0Y20pCGaLC_AQaZz6po9-C7AY7VdPzw=]
- 2-(Piperidin-3-yl)acetic acid hydrochloride. PubChem [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvocZNwa2lY8eBbkBi5o5RszZbniLeM97RRZY2WTTTLbRFQvXyz7o4j71rrl1Ruhy60oN5rvGmn3YjQ6kaG1lVFYN-dTAYwvUZbNHlxgUpC36nBs7zLoE6aVEjNnhEGmq0u_zQNqccFRX1NmOH4iEEVVChikuwdrT00Vh4Dnb58K8QgZ_zbrE_3mhHqTe2jnk=]
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Center for Biotechnology Information (PMC) [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2hBB_4kOn_a-ddhAKV5crtExn5DXwDdXq26G7kM5p-GjeykZuX_695iIx5p_VQjjUfKddmVi6hc49I0BUS8geVP2UPrdny1s8qLn9xLe5vw_j7rc-4uV9NolWcymA8JccyY9Qw-Y9g-j38O7W]
- Carboxylic Acid (Bio)Isosteres in Drug Design. National Center for Biotechnology Information (PMC) [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHndFs5J7A8h_d4HHi1ftZk7RqjEOXtxf8v9Ks30kEZDsUGT19T6oJblOAeB_N4j4F2edgVB7tdlzMTBlUaqYgthw-vHy9EnxwXe15IT4fH5Y5kgkQgd-rN1tNRtJonuTUxVx8WhYdaiUMops0=]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
(R)-2-(Piperidin-3-yl)acetic Acid: A Chiral Scaffold for Innovations in Neurodegenerative Disease Research
Abstract
The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives forming the basis of numerous therapeutics targeting the central nervous system (CNS).[1][2] Among these, (R)-2-(Piperidin-3-yl)acetic acid stands out as a versatile precursor for the development of novel agents aimed at combating neurodegenerative diseases such as Alzheimer's disease. Its unique stereochemistry and bifunctional nature—possessing both a secondary amine and a carboxylic acid moiety—offer a rich platform for chemical elaboration. This guide provides an in-depth exploration of the synthesis, derivatization, and application of (R)-2-(Piperidin-3-yl)acetic acid in the context of neurodegenerative disease research, complete with detailed experimental protocols and mechanistic insights.
Introduction: The Significance of the Chiral Piperidine Moiety
Piperidine-containing compounds are integral to the design of drugs targeting the CNS.[3][4] The introduction of a chiral center into the piperidine ring significantly enhances its therapeutic potential by allowing for more specific and potent interactions with biological targets.[1] This stereochemical control is often the deciding factor in a drug's efficacy and safety profile. (R)-2-(Piperidin-3-yl)acetic acid, with its defined stereochemistry at the 3-position, serves as a critical building block for creating a new generation of CNS-active compounds.
The exploration of derivatives of (R)-2-(Piperidin-3-yl)acetic acid is particularly relevant in the context of Alzheimer's disease, where multi-target therapeutic strategies are gaining traction.[2][5] By modifying this precursor, researchers can develop compounds that simultaneously address various pathological hallmarks of the disease, including cholinergic dysfunction, amyloid-beta (Aβ) aggregation, and excitotoxicity.
Synthesis of (R)-2-(Piperidin-3-yl)acetic Acid: A Modern Asymmetric Approach
The enantioselective synthesis of 3-substituted piperidines is a key challenge in organic chemistry.[2] Traditional methods often rely on lengthy synthetic sequences or chiral resolution of racemic mixtures. However, recent advancements in asymmetric catalysis have provided more efficient and elegant solutions. One such powerful strategy is the rhodium-catalyzed asymmetric reductive Heck reaction, which allows for the direct and highly enantioselective synthesis of 3-substituted piperidines from readily available pyridine precursors.[2][6][7][8]
Below is a conceptual workflow for the synthesis of (R)-2-(Piperidin-3-yl)acetic acid, inspired by modern catalytic methods.
Diagram: Synthetic Workflow for (R)-2-(Piperidin-3-yl)acetic Acid
Caption: A conceptual workflow for the asymmetric synthesis of (R)-2-(Piperidin-3-yl)acetic acid.
Protocol 1: Rhodium-Catalyzed Asymmetric Synthesis of a Piperidine Precursor
This protocol is a generalized representation based on established methodologies for the asymmetric synthesis of 3-substituted piperidines.[2][6][7][8]
Objective: To synthesize an enantiomerically enriched 3-substituted piperidine precursor.
Materials:
-
Pyridine derivative
-
Phenyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Arylboronic acid derivative
-
[Rh(cod)OH]₂ (cod = 1,5-cyclooctadiene)
-
Chiral ligand (e.g., (S)-Segphos)
-
Cesium hydroxide (CsOH)
-
Toluene, Tetrahydrofuran (THF), Water
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Potassium hydroxide (KOH)
-
Methanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Partial Reduction of Pyridine:
-
Dissolve the starting pyridine derivative in methanol at -78°C.
-
Slowly add sodium borohydride, followed by the dropwise addition of phenyl chloroformate.
-
After the reaction is complete, quench with water and extract the dihydropyridine intermediate with an organic solvent. Purify by chromatography.[6]
-
-
Rh-Catalyzed Asymmetric Reductive Heck Reaction:
-
In an inert atmosphere, prepare a solution of [Rh(cod)OH]₂ and the chiral ligand (e.g., (S)-Segphos) in a mixture of toluene, THF, and water.
-
Add aqueous cesium hydroxide and stir at an elevated temperature (e.g., 70°C).
-
Add the arylboronic acid derivative followed by the dihydropyridine intermediate.
-
Maintain the reaction at the elevated temperature until completion, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, extract the 3-substituted tetrahydropyridine product, and purify by column chromatography.[6][7]
-
-
Reduction to Piperidine:
-
Dissolve the purified tetrahydropyridine in a suitable solvent (e.g., methanol).
-
Add palladium on carbon (10 wt%).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the piperidine derivative.[8]
-
-
Deprotection and Hydrolysis:
-
If a protecting group is present on the nitrogen, remove it using appropriate conditions (e.g., basic hydrolysis for a carbamate).[8]
-
If the product is an ester, hydrolyze it to the carboxylic acid using aqueous potassium hydroxide in methanol.
-
Acidify the reaction mixture to protonate the carboxylic acid and extract the final product, (R)-2-(Piperidin-3-yl)acetic acid.
-
Application as a Precursor for γ-Secretase Modulators
A promising therapeutic strategy for Alzheimer's disease involves the modulation of γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides.[9][10] γ-Secretase modulators (GSMs) are small molecules that allosterically bind to the γ-secretase complex, shifting its cleavage preference to produce shorter, less amyloidogenic Aβ peptides instead of the highly aggregation-prone Aβ42.[11][12][13] Piperidine acetic acid derivatives have been identified as a potent class of GSMs.[11][12][13]
The (R)-2-(Piperidin-3-yl)acetic acid scaffold provides an ideal starting point for the synthesis of novel GSMs. The secondary amine can be functionalized to introduce various substituents that can fine-tune the compound's interaction with the γ-secretase complex, while the carboxylic acid is often crucial for activity.
Diagram: Derivatization of (R)-2-(Piperidin-3-yl)acetic Acid for GSMs
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 11. Fluorinated piperidine acetic acids as gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperidine Acetic Acid Based γ-Secretase Modulators Directly Bind to Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperidine acetic acid based γ-secretase modulators directly bind to Presenilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In-Vitro Enzymatic Hydrolysis of Nipecotic Acid Ester Prodrugs
Abstract
Nipecotic acid is a potent inhibitor of gamma-aminobutyric acid (GABA) uptake, making it a valuable research tool and a potential therapeutic agent for neurological disorders like epilepsy.[1][2] However, its clinical utility is hampered by its hydrophilic, zwitterionic nature, which prevents it from efficiently crossing the blood-brain barrier (BBB).[1] An effective strategy to overcome this limitation is the use of ester prodrugs, which mask the polar carboxylate group of nipecotic acid, thereby increasing its lipophilicity and facilitating BBB penetration.[3][4][5] The therapeutic efficacy of these prodrugs is contingent upon their conversion back to the active nipecotic acid within the central nervous system or systemic circulation. This bioactivation is primarily mediated by endogenous esterase enzymes.[6][7] This guide provides a comprehensive overview of the principles and detailed protocols for conducting in-vitro enzymatic hydrolysis studies of nipecotic acid ester prodrugs, a critical step in the preclinical assessment of their stability, pharmacokinetics, and potential for successful drug delivery.
Scientific Principles & Rationale
The Rationale for Nipecotic Acid Prodrugs
The primary goal of converting nipecotic acid into an ester prodrug is to enhance its ability to permeate biological membranes, most critically the blood-brain barrier. By neutralizing the negative charge of the carboxylic acid via esterification, the overall lipophilicity of the molecule is increased. This allows the compound to move from the systemic circulation into the brain tissue, where it can exert its therapeutic effect as a GABA uptake inhibitor.[1][8][9] The success of this strategy hinges on a delicate balance: the prodrug must be stable enough to reach its target tissue but labile enough to be efficiently hydrolyzed by local enzymes to release the active parent drug.
The Central Role of Carboxylesterases (CES)
The hydrolysis of ester-containing prodrugs in the body is predominantly catalyzed by a superfamily of serine hydrolases known as carboxylesterases (CES).[10] In humans, two major isoforms, hCE1 and hCE2, are responsible for the metabolism of a vast array of drugs and prodrugs.[11][12] These enzymes exhibit distinct tissue distribution and substrate specificities, which are critical considerations in prodrug design:
-
Human Carboxylesterase 1 (hCE1): Highly expressed in the liver, hCE1 plays a major role in the first-pass metabolism of many ester prodrugs.[13][14] It is also found in other tissues, including macrophages.
-
Human Carboxylesterase 2 (hCE2): Predominantly found in the small intestine, hCE2 is crucial for the activation of prodrugs absorbed from the gastrointestinal tract.[11][13] It is also present in the liver, albeit at much lower levels than hCE1.[12]
Understanding the susceptibility of a nipecotic acid ester prodrug to hydrolysis by these specific enzymes allows researchers to predict its metabolic fate, oral bioavailability, and potential for tissue-specific activation.
Caption: General mechanism of nipecotic acid ester prodrug activation.
Experimental Design & Considerations
A robust in-vitro hydrolysis study requires careful selection of the biological matrix and incubation conditions. The choice of matrix should reflect the intended route of administration and the predicted site of metabolism.
Selecting the Appropriate Biological Matrix
| Matrix | Primary Location of Enzymes | Key Application | Rationale & Considerations |
| Human Plasma/Serum | Circulating Esterases (e.g., Butyrylcholinesterase) | IV Administration Stability | Evaluates the stability of the prodrug in systemic circulation. A very short half-life may indicate the prodrug will hydrolyze before reaching the target tissue.[3][15] |
| Liver S9/Microsomes | High concentration of CES1, Cytochrome P450s | Oral/Systemic Metabolism | Simulates first-pass metabolism in the liver. S9 fractions contain both microsomal and cytosolic enzymes, offering a comprehensive metabolic profile.[4] |
| Intestinal S9/Microsomes | High concentration of CES2 | Oral Administration Bioactivation | Crucial for assessing the activation of orally administered prodrugs in the gut wall. |
| Brain Homogenate | Brain-specific Esterases | CNS Target Activation | Determines if the prodrug can be hydrolyzed within the target tissue to release nipecotic acid locally. |
| Recombinant hCE1/hCE2 | N/A | Mechanistic Studies | Allows for precise determination of which specific enzyme isoform is responsible for hydrolysis, aiding in structure-activity relationship studies. |
Critical Incubation Parameters
-
Temperature: Incubations should be performed at 37°C to mimic physiological conditions.[15]
-
pH: A physiological pH of 7.4 is standard for most assays.[8] Buffers such as phosphate-buffered saline (PBS) or Tris-HCl are commonly used.
-
Prodrug Concentration: A low concentration (e.g., 1-10 µM) is typically used to ensure that enzyme kinetics are not saturated (i.e., concentration is below the Michaelis-Menten constant, Kₘ).
-
Enzyme Concentration: Protein concentration (for S9 fractions or homogenates) should be optimized to achieve a measurable rate of hydrolysis within a practical timeframe (e.g., 0.5-1.0 mg/mL).
-
Controls: Two key controls are mandatory for data integrity:
-
Chemical Hydrolysis Control: Incubate the prodrug in buffer without any enzyme source to measure non-enzymatic degradation.
-
Enzymatic Control: Use a heat-inactivated matrix (e.g., boiled S9 fraction) to confirm that the observed hydrolysis is indeed enzyme-mediated.
-
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for assessing prodrug stability. The workflow is designed to be self-validating through the inclusion of proper controls.
Caption: A generalized workflow for in-vitro prodrug hydrolysis experiments.
Protocol 1: Prodrug Stability in Human Plasma
-
Preparation:
-
Prepare a 1 mM stock solution of the nipecotic acid ester prodrug in a suitable solvent (e.g., DMSO or Acetonitrile).
-
Thaw pooled human plasma on ice. If not already anticoagulated, use heparin or EDTA plasma.
-
Prepare a quenching solution of ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.
-
-
Incubation:
-
In microcentrifuge tubes, pre-warm 495 µL of human plasma to 37°C for 5 minutes.
-
To initiate the reaction, add 5 µL of the 1 mM prodrug stock solution to the plasma (final concentration = 10 µM). Vortex briefly. This is your t=0 sample point for quenching, but the main incubation starts now.
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
-
Time-Course Sampling & Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the incubation mixture.
-
Immediately add the aliquot to a tube containing 150 µL of the ice-cold acetonitrile/IS quenching solution to precipitate proteins and halt the enzymatic reaction.[16] Vortex vigorously.
-
-
Sample Processing:
-
Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining prodrug at each time point.
-
Protocol 2: Determining Hydrolysis Kinetics in Human Liver S9 Fractions
-
Preparation:
-
Prepare a 1 mM stock solution of the prodrug.
-
Prepare the incubation buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Thaw human liver S9 fraction on ice. Dilute the S9 fraction with the incubation buffer to a final protein concentration of 1 mg/mL.
-
-
Incubation (with Cofactor Regeneration):
-
Note: While esterases do not require cofactors, S9 fractions are often used to assess all metabolic pathways. If assessing concurrent oxidative metabolism, an NADPH regenerating system should be included. For pure hydrolysis studies, it can be omitted.
-
In separate tubes, add 495 µL of the diluted S9 fraction. Pre-warm at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the 1 mM prodrug stock solution (final concentration = 10 µM).
-
-
Sampling and Analysis:
-
Follow the same time-course sampling, quenching, and processing steps as described in Protocol 1.
-
Quantify both the disappearance of the prodrug and the appearance of the parent nipecotic acid.
-
Analytical Methodology
Accurate quantification of the prodrug and its metabolite, nipecotic acid, is paramount. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[16][17]
-
Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is typically employed. A gradient elution with mobile phases consisting of water and acetonitrile/methanol, often with a modifier like formic acid for better ionization, is common.[18]
-
Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used to selectively detect the parent-to-fragment ion transitions for the prodrug, nipecotic acid, and the internal standard.
-
Stabilization: Due to the inherent instability of ester prodrugs, sample collection and handling are critical. Quenching must be immediate and effective. For bioanalysis of in-vivo samples, the use of esterase inhibitors like sodium fluoride (NaF) in blood collection tubes can be essential to prevent ex-vivo hydrolysis.[16]
Data Analysis & Interpretation
Calculating Hydrolysis Half-Life
Assuming first-order kinetics (which is typical when the substrate concentration is well below Kₘ), the rate of disappearance of the prodrug can be analyzed.
-
Plot the natural logarithm (ln) of the percentage of remaining prodrug versus time.
-
The data should fit a linear regression line: ln[Prodrug] = -kt + ln[Prodrug]₀
-
The slope of this line is the negative of the first-order rate constant, -k .
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k
Sample Data Presentation
The results should be summarized in a clear, tabular format to allow for easy comparison between different prodrug candidates and biological matrices.
| Prodrug Candidate | Biological Matrix | Half-Life (t½, min) | Rate Constant (k, min⁻¹) |
| Prodrug-A (Ethyl Ester) | Human Plasma | 115.5 | 0.006 |
| Prodrug-A (Ethyl Ester) | Human Liver S9 | 23.1 | 0.030 |
| Prodrug-B (Phenyl Ester) | Human Plasma | 46.2 | 0.015 |
| Prodrug-B (Phenyl Ester) | Human Liver S9 | 9.9 | 0.070 |
| Prodrug-C (Tyrosine Ester) | Human Plasma | >240 | <0.003 |
| Prodrug-C (Tyrosine Ester) | Human Brain Homogenate | 63.0 | 0.011 |
Interpretation of Results
-
Fast Hydrolysis (e.g., t½ < 10 min in Liver S9): Suggests rapid first-pass metabolism. This could be beneficial for activating an orally administered drug but may limit systemic exposure if the drug needs to act peripherally.
-
Moderate Hydrolysis (e.g., t½ 30-120 min in plasma): May indicate sufficient stability in circulation to allow the prodrug to distribute to target tissues before being completely hydrolyzed.
-
Slow/No Hydrolysis (e.g., t½ > 240 min): The prodrug may be too stable, leading to poor bioactivation and low efficacy. In some cases, stability in plasma but lability in a target tissue (like the brain) is the ideal profile.[8]
Troubleshooting
-
High Variability: Ensure consistent temperature control, accurate pipetting, and vigorous, immediate vortexing upon quenching.
-
No Hydrolysis Observed: The prodrug may be sterically hindered or a poor substrate for the enzymes in the chosen matrix.[19][20][21] Verify enzyme activity with a known positive control substrate. Consider using a higher protein concentration or a different matrix.
-
Instantaneous Hydrolysis (t=0 sample already degraded): The reaction is too fast for manual sampling. Consider using a lower enzyme concentration, lower temperature (not ideal), or automated liquid handling for rapid quenching.
References
-
Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed Central. Available at: [Link]
-
Williams, E. T., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed. Available at: [Link]
-
Falch, E., et al. (1990). GABA uptake inhibitors. Synthesis and effects on audiogenic seizures of ester prodrugs of nipecotic acid, guvacine and cis-4-hydroxynipecotic acid. PubMed. Available at: [Link]
-
Di, L. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. SciSpace. Available at: [Link]
-
Di, L. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Ingenta Connect. Available at: [Link]
-
Wheelock, C. E., et al. (2008). Carboxylesterases: Dual roles in lipid and pesticide metabolism. PubMed Central. Available at: [Link]
-
Bonina, F. P., et al. (1999). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. Available at: [Link]
-
Wasserman, B. R., et al. (1982). gamma-Aminobutyric Acid Uptake Inhibition and Anticonvulsant Activity of Nipecotic Acid Esters. PubMed. Available at: [Link]
-
Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. Available at: [Link]
-
Ruzic, D., et al. (2022). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PubMed Central. Available at: [Link]
-
Chen, D. Z., et al. (2024). Mammalian Esterase Activity: Implications for Peptide Prodrugs. ACS Publications. Available at: [Link]
-
Chen, D. Z., et al. (2024). Mammalian Esterase Activity: Implications for Peptide Prodrugs. PubMed Central. Available at: [Link]
-
Chen, D. Z., et al. (2024). Mammalian Esterase Activity: Implications for Peptide Prodrugs. PubMed. Available at: [Link]
-
Kennedy, J. A., et al. (1984). Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate. PubMed. Available at: [Link]
-
Liu, K. C., et al. (1988). Hydrolysis of Nipecotic Acid Phenyl Esters. PlumX Metrics. Available at: [Link]
-
Silva, G. A., et al. (2018). Amino Acids in the Development of Prodrugs. PubMed Central. Available at: [Link]
-
Sharma, R., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. Available at: [Link]
-
Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. PubMed. Available at: [Link]
-
Vooturi, R., & Vobalaboina, V. (2013). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. National Institutes of Health. Available at: [Link]
-
Tossman, U., & Ungerstedt, U. (1986). Fast HPLC estimation of gamma-aminobutyric acid in microdialysis perfusates: effect of nipecotic and 3-mercaptopropionic acids. PubMed. Available at: [Link]
-
Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Isonipecotic acid hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Suthar, J., et al. (2021). Drug-metabolizing enzymes and fate of prodrugs: From function to regulation. ResearchGate. Available at: [Link]
-
Licea Perez, H., et al. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. PubMed. Available at: [Link]
-
Hawi, A., et al. (1998). Assay for nipecotic acid in small blood samples by gas chromatography–mass spectroscopy. SpringerLink. Available at: [Link]
-
Majumdar, S., et al. (2008). Chemical stability and bioadhesive properties of an ester prodrug of Delta 9-tetrahydrocannabinol in poly(ethylene oxide) matrices: effect of formulation additives. PubMed. Available at: [Link]
-
Karaman, R. (2022). Enzyme Models—From Catalysis to Prodrugs. MDPI. Available at: [Link]
-
BioCrick. (n.d.). (±)-Nipecotic acid | CAS:60252-41-7. BioCrick. Available at: [Link]
-
Carosone, M., et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. MDPI. Available at: [Link]
-
Holzner, C., et al. (2023). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. Available at: [Link]
-
Fodor, K., & Gacs-Baitz, E. (2018). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. MDPI. Available at: [Link]
-
Papakyriakou, A., et al. (2021). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available at: [Link]
-
Heggie, W., et al. (2012). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. Available at: [Link]
-
Carosone, M., et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. PubMed. Available at: [Link]
Sources
- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study [mdpi.com]
- 3. GABA uptake inhibitors. Synthesis and effects on audiogenic seizures of ester prodrugs of nipecotic acid, guvacine and cis-4-hydroxynipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 5. scirp.org [scirp.org]
- 6. Enzymes involved in the bioconversion of ester-based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gamma-Aminobutyric acid uptake inhibition and anticonvulsant activity of nipecotic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. The Impact of Carboxylesterases in Drug Metabolism and Pharmacoki...: Ingenta Connect [ingentaconnect.com]
- 15. PlumX [plu.mx]
- 16. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fast HPLC estimation of gamma-aminobutyric acid in microdialysis perfusates: effect of nipecotic and 3-mercaptopropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Separation of Isonipecotic acid hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting chiral separation of 2-(piperidin-3-yl)acetic acid enantiomers
Welcome to the technical support center for the chiral separation of 2-(piperidin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols. As a zwitterionic compound, 2-(piperidin-3-yl)acetic acid presents unique challenges that require a systematic and well-informed approach to achieve successful enantiomeric resolution.
Frequently Asked Questions (FAQs)
Q1: What makes the chiral separation of 2-(piperidin-3-yl)acetic acid particularly challenging?
The primary challenge stems from its molecular structure. 2-(piperidin-3-yl)acetic acid is a zwitterion, containing both a basic secondary amine (the piperidine ring) and an acidic carboxylic acid group. This dual nature can lead to several analytical issues:
-
Poor Peak Shape: The basic amine can interact strongly with residual acidic silanols on silica-based chiral stationary phases (CSPs), causing significant peak tailing.[1][2]
-
Complex Retention Behavior: The compound's charge state is highly dependent on the mobile phase pH. This can lead to unpredictable retention and selectivity, making method development complex.
-
Low UV Absorbance: The molecule lacks a strong chromophore, which can result in low sensitivity when using standard UV detectors.
Q2: I am seeing no separation or very poor resolution (Rs < 1.5) between my enantiomers. Where should I start?
This is the most common issue in chiral method development.[1] A lack of resolution indicates that the chosen analytical conditions do not provide sufficient enantioselectivity. The cause can be traced to the chiral stationary phase (CSP), the mobile phase, or the temperature. A systematic screening approach is the most effective starting point.[3][4]
The diagram below outlines a logical workflow for troubleshooting poor or no resolution.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Q3: My peaks are showing significant tailing. How can I fix this?
Peak tailing is a common problem when analyzing basic compounds like your analyte and is often caused by secondary interactions with the stationary phase.[1][2] The basic piperidine nitrogen is the likely culprit.
The following diagram provides a workflow to address peak tailing.
Caption: Troubleshooting workflow for peak tailing.
To specifically address the zwitterionic nature of your analyte, a balanced addition of both an acidic and a basic modifier is often required.[5] For example, using a mobile phase containing both formic acid and diethylamine (DEA) can help keep both functional groups in a consistent charge state, minimizing unwanted interactions.[5]
Q4: Should I consider derivatization for this compound?
Yes, derivatization is a powerful strategy, especially if you are facing issues with detection sensitivity or poor chromatographic performance.[6] By reacting the amino acid with a chiral derivatizing agent (CDA), you convert the enantiomers into diastereomers.[6] These diastereomers have different physical properties and can often be separated on a standard (achiral) reversed-phase column.[6][7]
Advantages of Derivatization:
-
Improved Separation: Diastereomers are generally easier to separate than enantiomers.
-
Enhanced Detection: Many derivatizing agents contain strong chromophores or fluorophores, significantly increasing detection sensitivity.
-
Standard Columns: Allows the use of robust and common achiral columns like a C18.
A common and effective agent for amino acids is Marfey's Reagent (FDAA).[6]
Troubleshooting Guide & Experimental Protocols
This section provides detailed protocols for a systematic approach to developing a chiral separation method for 2-(piperidin-3-yl)acetic acid.
Protocol 1: Initial Screening on Polysaccharide-Based CSPs by HPLC
Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most widely used and should be the first choice for screening.[8][9] It is crucial to screen across different chromatographic modes.
a. Sample Preparation:
-
Prepare a stock solution of the racemic 2-(piperidin-3-yl)acetic acid at 1.0 mg/mL in methanol.
-
For injection, dilute this stock to 0.5 mg/mL using the initial mobile phase to be tested.
-
Filter the sample through a 0.22 µm syringe filter before injection.
b. Screening Conditions: It is recommended to screen at least two columns of different chemistry (e.g., one amylose-based and one cellulose-based) under the conditions listed in the table below.
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed-Phase (RP) |
| Columns | CHIRALPAK® IA, CHIRALCEL® OD-H | CHIRALPAK® IA, CHIRALCEL® OD-H | CHIRALPAK® IA, CHIRALCEL® OD-H |
| Mobile Phase A | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Methanol (50:50, v/v) | Water / Acetonitrile (50:50, v/v) |
| Mobile Phase B | n-Hexane / Ethanol (90:10, v/v) | Methanol | Acetonitrile |
| Additives | 0.1% Diethylamine (DEA) + 0.1% Trifluoroacetic Acid (TFA) | 0.1% DEA + 0.1% TFA | 0.1% Formic Acid or 10mM Ammonium Bicarbonate |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
| Injection Vol. | 5 µL | 5 µL | 5 µL |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
Note: The dual acid/base additive in NP and PO modes is critical for controlling the ionization of the zwitterionic analyte and improving peak shape.[5][10]
Protocol 2: Method Optimization
If partial separation (a shoulder peak or two overlapping peaks) is observed during screening, the method can be optimized.
-
Optimize Organic Modifier Ratio: If using Hexane/IPA (90:10), vary the IPA percentage from 5% to 20%. In reversed-phase, vary the acetonitrile percentage. Generally, lower amounts of the stronger solvent increase retention and can improve resolution.
-
Optimize Additives: The ratio of acidic to basic additives can be critical. Prepare mobile phases with varying ratios (e.g., 0.2% TFA / 0.1% DEA; 0.1% TFA / 0.2% DEA) to find the optimal balance for peak symmetry and selectivity.
-
Optimize Temperature: Temperature can have a complex and unpredictable effect on chiral separations.[1] Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity, but higher temperatures can improve peak efficiency.[1][11]
Protocol 3: Alternative Strategy - Supercritical Fluid Chromatography (SFC)
SFC is an excellent alternative for chiral separations, often providing faster analysis and higher efficiency than HPLC.[12][13][14] It is particularly well-suited for polar compounds.
a. Rationale: SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations.[14] The use of polar co-solvents and additives is essential for eluting and separating polar analytes.
b. Recommended SFC Screening Conditions:
| Parameter | SFC Condition |
| Columns | CHIRALPAK® IA, IC; CHIRALCEL® OD, OJ |
| Mobile Phase | CO₂ / Methanol (Gradient from 5% to 40% Methanol over 5 min) |
| Additives | 0.2% Diethylamine or other amine additives in Methanol |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40°C |
| Injection Vol. | 2 µL |
| Detection | UV at 210 nm |
Note: Amine additives are often crucial in SFC to improve the peak shape of basic compounds.[15] A screening approach using multiple columns and co-solvents (methanol, isopropanol) has a high success rate.[16]
References
- New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR.PubMed.
- The Crucial Role of Chiral Derivatization in Amino Acid Analysis.Wonda Science.
- Troubleshooting guide for HPLC analysis of chiral compounds.Benchchem.
- Chiral mobile phase additives for improved liquid-chromatography separations.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
- Development of a chiral mass spectrometry derivatization reagent for amino acid enantiomer analysis: Metabolic investigation of DL-amino acids in the serum of nephritis p
- Playing with Selectivity for Optimal Chiral Separation.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.Chiral Technologies.
- Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry.
- Abnormal Peak Shapes.Shimadzu.
- Separation of the enantiomers of chiral amines using the mobile phase...
- What are the Common Peak Problems in HPLC.
- Chiral Chromatography Frequently Asked Questions.Sigma-Aldrich.
- Chiral Columns.Element Lab Solutions.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.Chiral Technologies.
- Strategies for Chiral HPLC Method Development.Sigma-Aldrich.
- A Researcher's Guide to Chiral HPLC Analysis of Compounds from (-)-Isopinocampheol Synthesis.Benchchem.
- Trouble with chiral separations.
- Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chrom
- Chiral separations in sub- and supercritical fluid chrom
- CHIRAL SEPARATION OF POLAR MOLECULES; Using polysaccharide CSPs in RPC mode.YouTube.
- Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
- Chiral HPLC Separ
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- Recent Advances in Separation and Analysis of Chiral Compounds.
- Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobiliz
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications.
- Screening approach for chiral separation of pharmaceuticals. Part III.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental M
- Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution: the CpRu-catalyzed dehydrative intramolecular N-allyl
- Chiral separ
- Journal of Pharmaceutical and Biomedical Analysis.sfera - Unife.
- Enantioselective Synthesis of Chiral Piperidine Derivatives: Applic
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.Semantic Scholar.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.MDPI.
- Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam.PubMed.
- Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors.MDPI.
- Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD.PubMed.
- Chromatographic Separation of Chiral Drugs in a Diallyl-L-tartardiamide-based Stationary Phase: Influence of Temperature on the Equilibrium and Mass-Transfer Parameters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral separations in sub- and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fagg-afmps.be [fagg-afmps.be]
- 15. researchgate.net [researchgate.net]
- 16. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enantioselective Synthesis of (R)-Nipecotic Acid
Welcome to the technical support center for the synthesis of (R)-nipecotic acid. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this critical chiral building block. (R)-Nipecotic acid is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, making it a cornerstone for the development of anticonvulsant drugs like Tiagabine and other therapeutics targeting neurological disorders.[1][2][3] The stereochemistry at the C3 position is paramount for its biological activity, with the (R)-enantiomer exhibiting significantly higher potency.[4]
Achieving high enantiopurity on a laboratory or industrial scale, however, presents numerous challenges. This document provides in-depth, field-proven insights through a troubleshooting and FAQ format to help you navigate these complexities, optimize your synthetic route, and ensure the integrity of your final product.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Strategic Synthesis Planning
Question 1: What are the primary strategies for obtaining enantiomerically pure (R)-nipecotic acid, and how do I choose the best approach?
There are two fundamental strategies to access enantiopure (R)-nipecotic acid: Chiral Resolution of a racemic mixture and Asymmetric Synthesis . The choice between them is a critical decision dictated by factors such as scale, available resources, cost, and desired throughput.
-
Chiral Resolution: This "classical" approach involves synthesizing racemic nipecotic acid or a suitable derivative (e.g., ethyl nipecotate) and then separating the enantiomers.[5] This is often achieved by forming diastereomeric salts with a chiral resolving agent.
-
When to Choose Resolution: This method is often preferred for initial scale-up and process development due to its operational simplicity and the lower cost of starting materials. If a robust crystallization procedure can be developed, it can be highly effective and economical. The main drawback is the theoretical maximum yield of 50% for the desired enantiomer, although the undesired enantiomer can sometimes be racemized and recycled.[5]
-
-
Asymmetric Synthesis: This strategy involves creating the chiral center stereoselectively from an achiral or prochiral precursor.[6][7] Methods include catalytic asymmetric hydrogenation of a pyridine precursor, diastereoselective cyclization reactions, or using chiral auxiliaries.[8]
-
When to Choose Asymmetric Synthesis: This is the more elegant and atom-economical approach, offering a theoretical yield of 100%. It is highly desirable for large-scale manufacturing where avoiding the loss of 50% of the material is critical. However, it often requires more specialized and expensive chiral catalysts or auxiliaries, and the reactions can be highly sensitive to conditions, demanding significant optimization.
-
The following diagram outlines a decision-making workflow:
Caption: Decision workflow for selecting a synthesis strategy.
Part 2: Troubleshooting Chiral Resolution
Question 2: My resolution of racemic ethyl nipecotate with a tartaric acid derivative is giving low yield and/or poor enantiomeric excess (ee). What's going wrong?
This is a common issue where the success hinges on the precise control of crystallization kinetics and thermodynamics. Low yield or ee often points to problems with the formation and isolation of the less soluble diastereomeric salt.
Common Causes & Solutions:
-
Incorrect Choice of Resolving Agent: Not all resolving agents are equally effective. For nipecotic acid derivatives, tartaric acid-based agents are a well-established starting point.
-
Expert Insight: (D)-Dibenzoyl tartaric acid has been shown to be an effective resolving agent for (S)-ethyl nipecotate, which allows for the isolation of the desired (R)-enantiomer from the mother liquor.[9] The choice of the resolving agent's enantiomer is critical.
-
-
Suboptimal Solvent System: The solvent plays a crucial role in differentiating the solubility of the two diastereomeric salts.
-
Troubleshooting Steps:
-
Polarity: Start with a solvent system where the diastereomeric salt has moderate solubility (e.g., isopropanol/water mixtures).[10] If both salts crash out, increase the polarity (more water). If nothing crystallizes, decrease the polarity (more alcohol or a less polar co-solvent).
-
Screening: Systematically screen a range of solvents (e.g., ethanol, methanol, acetone, acetonitrile) and solvent/anti-solvent combinations.
-
-
-
Poor Control of Supersaturation and Cooling: Rapid crystallization traps impurities and the undesired diastereomer, leading to low ee.
-
Protocol:
-
Heat the solution of the racemic substrate and resolving agent to ensure complete dissolution.
-
Cool the solution slowly and without agitation initially to allow for selective nucleation of the less soluble salt.
-
Once turbidity is observed, maintain that temperature for a period (aging) to allow the crystals to grow.
-
Continue slow cooling to the final filtration temperature (e.g., 0-10 °C).[10]
-
-
The following diagram provides a troubleshooting workflow for this specific problem:
Caption: Troubleshooting workflow for low ee in chiral resolution.
| Resolving Agent Example | Substrate | Typical Solvent | Key Consideration | Reference |
| L-(–)-Dibenzoyl Tartaric Acid | (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | Isopropanol/Water | Allows for precipitation of the (S)-carboxamide salt, leaving the precursor to the (R)-enantiomer in solution. | [10] |
| (D)-Dibenzoyl Tartaric Acid | (R,S)-Ethyl Nipecotate | Ethanol | Forms a less-soluble salt with the (S)-ester, enriching the mother liquor in the desired (R)-ester. | [9] |
Part 3: Troubleshooting Asymmetric Synthesis
Question 3: My catalytic asymmetric reaction is giving poor enantioselectivity. What are the critical parameters to investigate?
Asymmetric catalysis is a powerful but sensitive technique. Poor enantioselectivity is often traced back to catalyst integrity, substrate quality, or subtle variations in reaction conditions.
Critical Parameters to Optimize:
-
Catalyst Pre-activation and Handling: Many chiral catalysts are sensitive to air and moisture.
-
Expert Insight: Ensure all glassware is oven- or flame-dried. Use rigorously dried, degassed solvents. Handle catalysts and ligands under an inert atmosphere (e.g., in a glovebox). Some catalysts require a pre-activation step; consult the literature for your specific system.
-
-
Substrate Purity: Impurities in the starting material can act as catalyst poisons.
-
Troubleshooting: Repurify your starting material (e.g., distillation, recrystallization, or column chromatography) and repeat the reaction. Even trace impurities can have a significant impact.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, directly impacting the stereochemical outcome.
-
Actionable Step: Screen a variety of solvents with different polarities and coordinating abilities. For example, a reaction that is sluggish in a non-coordinating solvent like toluene might show different selectivity and rate in a coordinating solvent like THF.
-
-
Temperature and Concentration: These parameters affect reaction kinetics and the equilibrium of catalyst-substrate interactions.
-
General Principle: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states. However, this will also decrease the reaction rate. Running the reaction at different concentrations can also affect catalyst aggregation and activity.
-
| Parameter | Potential Issue | Recommended Action |
| Catalyst | Deactivation by air/moisture; Impurities. | Handle under inert atmosphere; Use high-purity ligands/metals. |
| Substrate | Inhibitors or poisons present. | Repurify starting material. |
| Solvent | Suboptimal catalyst-substrate complex geometry. | Screen a range of degassed, anhydrous solvents. |
| Temperature | Insufficient energy difference between transition states. | Lower the reaction temperature. |
Part 4: Analysis and Quality Control
Question 4: How can I accurately determine the enantiomeric excess (ee) of my (R)-nipecotic acid sample? I am struggling with HPLC method development.
Accurate ee determination is non-negotiable for validating your synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard, but often requires derivatization of the nipecotic acid.
Methodology and Troubleshooting:
-
Derivatization is Often Necessary: Nipecotic acid is a zwitterionic amino acid with poor chromophores, making it difficult to analyze directly.[3][11] Derivatization of the secondary amine is a common strategy to introduce a UV-active group and improve chromatographic behavior.
-
Recommended Derivatizing Agent: 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is an excellent choice. It reacts with the secondary amine of nipecotic acid to form a highly fluorescent and UV-active derivative, enabling sensitive detection.[12]
-
-
Chiral HPLC Column Selection: The choice of chiral stationary phase (CSP) is critical.
-
Commonly Used Columns: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are highly effective for separating a wide range of enantiomers. A Chiralpak ID-3 column has been specifically validated for the separation of NBD-derivatized nipecotic acid enantiomers.[12] An alpha 1-acid glycoprotein (AGP) column has also been used successfully.[13]
-
-
Mobile Phase Optimization:
-
Normal Phase: A common starting point is a mixture of n-hexane, ethanol, and a basic modifier like diethylamine (e.g., 80:20:0.1 v/v/v).[9]
-
Troubleshooting Poor Resolution:
-
Adjust the ratio of the alcohol modifier (e.g., ethanol, isopropanol). Increasing the alcohol content generally reduces retention time but may decrease resolution.
-
Vary the concentration of the basic additive. This is crucial for amino acids to prevent peak tailing.
-
Change the alcohol modifier (e.g., from ethanol to isopropanol).
-
-
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Analysis of (R)-Nipecotic Acid via NBD-F Derivatization
This protocol is adapted from established methods for the accurate determination of nipecotic acid's enantiomeric purity.[12]
1. Materials:
-
(R)-Nipecotic acid sample
-
NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole)
-
Sodium borate buffer (pH 9.0)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
2. Derivatization Procedure:
-
Prepare a stock solution of your nipecotic acid sample (approx. 1 mg/mL) in water.
-
In a microcentrifuge tube, combine 50 µL of the nipecotic acid solution with 100 µL of sodium borate buffer.
-
Add 150 µL of a 2 mg/mL solution of NBD-F in acetonitrile.
-
Vortex the mixture and heat at 60 °C for 5 minutes.
-
Cool the reaction to room temperature and add 700 µL of the mobile phase to dilute.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
HPLC System: Standard HPLC with UV/Vis or Fluorescence detector.
-
Column: Chiralpak ID-3 (or equivalent polysaccharide-based column).
-
Mobile Phase: Isocratic mixture of Methanol/Water/Formic Acid (e.g., 70:30:0.1 v/v/v). Note: This may require optimization.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV/Vis at 490 nm.[12]
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Calculate the enantiomeric excess (ee) using the peak areas of the (R) and (S) enantiomers:
-
ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
References
- Mullar, R., & Cwik, M. J. (1994). Chiral separation of nipecotic acid amides. PubMed.
- Falch, E., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed.
- Clausen, R. P. (2001). The GABA transporter and its inhibitors. PubMed.
- Benchchem. A Comparative Analysis of Nipecotic Acid and 1-Carbamoylpiperidine-3-carboxylic acid in Neuronal GABAergic Signaling. Benchchem.
- Singh, P., & Kaur, M. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed.
- Reddy, G. S., et al. (2014). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. ResearchGate.
- Various Authors. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate.
- Various Authors. Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. ResearchGate.
- Trost, B. M., & Crawley, M. L. (2009). Stereoselective Synthesis of Nipecotic Acid Derivatives via Palladium-Catalyzed Decarboxylative Cyclization of Gamma-Methylidene-Delta-Valerolactones With Imines. PubMed.
- Larsen, S. D., et al. (2013). Optimization of novel nipecotic bis(amide) inhibitors of the Rho/MKL1/SRF transcriptional pathway as potential anti-metastasis agents. PubMed.
-
Wsól, V., et al. (2016). Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1][3][13]oxadiazol-4-yl) derivatives. PubMed. Available at:
- Various Authors. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv.
- Chem-Space. The Significance of Nipecotic Acid in Chemical Synthesis and Research. Chem-Space.
- University of Bath. Asymmetric Synthesis. University of Bath.
- Wikipedia. Chiral resolution. Wikipedia.
- Wanner, K. T., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. PubMed.
- Google Patents. (2017). A kind of preparation method of (S)-nipecotic acid. Google Patents.
- Fu, G. C., & Watson, M. P. (2021). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC.
- Zhang, Y., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. MDPI.
- ResearchGate. Asymmetric Synthesis. ResearchGate.
Sources
- 1. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective synthesis of nipecotic acid derivatives via palladium-catalyzed decarboxylative cyclization of gamma-methylidene-delta-valerolactones with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of (R)-2-(Piperidin-3-yl)acetic acid synthesis
Introduction
(R)-2-(Piperidin-3-yl)acetic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry, forming the core of numerous therapeutic agents. The precise control of stereochemistry at the C3 position of the piperidine ring is paramount for biological activity. However, achieving high yield and enantiomeric purity in its synthesis presents several challenges, from managing side reactions to preventing racemization. This guide provides practical, in-depth solutions to common issues encountered during the synthesis, drawing from established protocols and mechanistic principles to empower researchers in their process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining enantiomerically pure (R)-2-(Piperidin-3-yl)acetic acid?
A1: There are three primary strategies to achieve the desired enantiopure product:
-
Asymmetric Synthesis: This is often the most efficient approach. It involves the asymmetric hydrogenation of a substituted pyridine precursor. Catalytic systems, such as those based on Iridium or Rhodium with chiral ligands, are employed to directly create the desired stereocenter during the reduction of the aromatic ring.[1][2] This method is atom-economical and can be highly selective.
-
Chiral Resolution: This classic method involves synthesizing the racemic 2-(Piperidin-3-yl)acetic acid and then separating the enantiomers. This is typically done by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, followed by fractional crystallization.[3][4] While effective, this method's maximum theoretical yield for the desired enantiomer is 50%.
-
Chiral Pool Synthesis: This strategy utilizes a readily available, inexpensive enantiopure starting material (the "chiral pool") that already contains the required stereocenter. The synthesis then proceeds through a series of steps to build the target molecule while retaining the initial stereochemistry.
Q2: My final product shows a low enantiomeric excess (ee). What are the likely causes?
A2: Low enantiomeric excess is a frequent and critical issue. The primary causes are:
-
Ineffective Chiral Catalyst/Auxiliary: In asymmetric synthesis, the choice of chiral ligand and catalyst is crucial. An unsuitable catalyst system will result in poor stereocontrol.
-
Racemization During Reaction: Harsh reaction conditions, particularly high temperatures or the presence of strong acids or bases, can cause the chiral center to racemize after it has been formed. This is especially true if there is an acidic proton adjacent to the stereocenter.
-
Racemization During Workup or Purification: The product may be stable under reaction conditions but racemize during aqueous workup (if pH is not controlled) or purification (e.g., on silica gel, which can be acidic).
-
Incomplete Resolution: In chiral resolution, this can be due to poor crystal formation, an inappropriate resolving agent, or an insufficient number of recrystallization steps.
Q3: What is the purpose of N-protection during the synthesis, and which protecting group is best?
A3: The piperidine nitrogen is a nucleophilic and basic center. N-protection is essential to:
-
Prevent Side Reactions: It prevents the nitrogen from participating in unwanted reactions, such as N-alkylation or acting as a base.
-
Improve Solubility: Groups like Boc (tert-butyloxycarbonyl) can improve the solubility of intermediates in organic solvents.[5]
-
Influence Stereoselectivity: The steric bulk of the protecting group can influence the facial selectivity of reactions, enhancing stereochemical control.
The choice of protecting group depends on the subsequent reaction conditions.
-
Boc (tert-butyloxycarbonyl): Widely used due to its stability to many reaction conditions and its easy removal under acidic conditions (e.g., TFA, HCl in dioxane).[5][6]
-
Cbz (Carboxybenzyl): Stable to acidic conditions but readily removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is often a convenient final step.[7]
-
Benzyl (Bn): Similar to Cbz, it is removed by hydrogenation. It can be introduced via reductive amination.[6]
Troubleshooting Guide
Problem 1: Low Overall Reaction Yield
| Symptom | Potential Cause | Recommended Solution |
| Incomplete conversion of starting material (e.g., pyridine derivative) | 1. Inactive Catalyst: In hydrogenation reactions, the catalyst (e.g., Pd/C, PtO₂) may be old, poisoned, or of low quality.[8] 2. Insufficient Hydrogen Pressure/Temperature: The reaction conditions may not be energetic enough to overcome the aromaticity of the pyridine ring. 3. Poor Reagent Quality: Degradation of reagents like sodium borohydride or organometallics. | 1. Use fresh, high-quality catalyst. Perform a small-scale test reaction to confirm catalyst activity. Consider a catalyst screen to find the optimal one. 2. Systematically increase hydrogen pressure and/or temperature. Monitor for side product formation. For transfer hydrogenations, ensure the hydrogen source (e.g., formic acid) is fresh.[1] 3. Verify the purity and activity of all reagents before use. |
| Multiple spots on TLC, indicating side products | 1. Over-reduction: Reduction of other functional groups in the molecule. 2. Side Reactions with Piperidine Nitrogen: If the nitrogen is unprotected or deprotected prematurely, it can undergo N-alkylation or other reactions. 3. Decomposition: The starting material or product may be unstable under the reaction conditions. | 1. Use a more chemoselective reducing agent. For instance, an iridium-catalyzed ionic hydrogenation can be highly selective and tolerate sensitive functional groups like esters or nitro groups.[9] 2. Ensure the N-protecting group is stable throughout the reaction sequence and is only removed in the final step. 3. Lower the reaction temperature, reduce the reaction time, or screen for a milder catalyst system. |
| Significant loss of material during workup/purification | 1. Product is water-soluble: The product, being an amino acid, can have high solubility in the aqueous phase during extraction. 2. Emulsion formation during extraction: This is common with amine-containing compounds. 3. Decomposition on silica gel: The acidic nature of silica gel can degrade sensitive compounds. | 1. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to minimize its solubility before extraction. Use a continuous liquid-liquid extractor for highly polar products. 2. Add brine (saturated NaCl solution) to break emulsions. Alternatively, filter the mixture through a pad of Celite. 3. Use deactivated or basic alumina for chromatography, or purify via crystallization. |
Problem 2: Low Chemical Purity (Presence of Impurities)
| Impurity Type | Potential Source | Mitigation Strategy |
| Over-reduced byproducts | Hydrogenation of other functional groups (e.g., esters, nitriles). | Employ a more chemoselective catalyst system. Rhodium-based catalysts, for example, can show different selectivity compared to Palladium or Platinum.[10] |
| Unreacted intermediates | Incomplete reaction at a previous step. | Optimize each step of the synthesis for full conversion before proceeding to the next. Use techniques like NMR or LC-MS to confirm reaction completion. |
| Dimer Impurities | Intermolecular side reactions, particularly if the piperidine nitrogen is unprotected and reacts with an electrophilic intermediate. | Ensure robust N-protection. In some cases, purification methods involving crystallization from specific solvent systems like ethanol can selectively remove dimer impurities.[11] |
| Solvent/Reagent Adducts | Reaction of intermediates with solvents (e.g., methanol) or leftover reagents. | Use inert, high-purity solvents. Ensure all previous reagents are thoroughly removed before the next step. |
Key Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Pyridine Precursor
This protocol is a generalized procedure based on modern rhodium-catalyzed methods for synthesizing 3-substituted piperidines.[12][13][14]
Workflow Diagram:
Caption: Asymmetric hydrogenation workflow.
Step-by-Step Methodology:
-
Catalyst Preparation: In an inert atmosphere glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the appropriate chiral ligand (e.g., a Josiphos-type ligand) in a degassed, anhydrous solvent (e.g., toluene) in a separate vial. Stir for 10-15 minutes.[10]
-
Reaction Setup: Charge a high-pressure autoclave with the N-protected pyridine substrate and the solvent.
-
Catalyst Addition: Transfer the pre-mixed catalyst solution to the autoclave via cannula under an inert atmosphere.
-
Hydrogenation: Seal the autoclave. Purge several times with nitrogen, followed by hydrogen. Pressurize to the target pressure (e.g., 50 bar H₂) and heat to the desired temperature (e.g., 70°C).
-
Monitoring: Stir vigorously. Monitor the reaction's progress by periodically taking samples (after cooling and venting) and analyzing them by chiral HPLC or TLC.
-
Workup: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash chromatography or, ideally, by crystallization to yield the enantioenriched N-protected piperidine derivative.
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol outlines the classical approach to separating enantiomers.
Workflow Diagram:
Caption: Chiral resolution workflow.
Step-by-Step Methodology:
-
Solvent Screening: First, perform small-scale experiments to identify a suitable solvent system where the diastereomeric salt of one enantiomer has significantly lower solubility than the other.
-
Salt Formation: Dissolve the racemic 2-(Piperidin-3-yl)acetic acid (1.0 equivalent) and a chiral resolving agent (e.g., (R)-1-phenylethylamine, ~0.5-1.0 equivalents) in the chosen solvent with heating.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystal formation. Seed crystals may be used to induce crystallization.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. This solid is the diastereomeric salt, enriched in one enantiomer.
-
Liberation of the Free Acid: Suspend the collected salt in a biphasic mixture (e.g., water and ethyl acetate). Adjust the pH with acid (e.g., 1M HCl) to protonate the resolving agent and deprotonate the product, breaking the salt.[3]
-
Extraction: Separate the layers. Extract the aqueous layer several times with an organic solvent. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched (R)-2-(Piperidin-3-yl)acetic acid.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC. If the ee is not sufficient, a recrystallization of the diastereomeric salt (repeating steps 3-6) may be necessary.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.[Link]
-
(2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. [Link]
-
(2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2850–2852. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synthesis Workshop. [Link]
-
Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y.-Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications, 48(92), 11322-11324. [Link]
-
(2012). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. [Link]
-
Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
(2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative. (n.d.).
-
(2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(11), e2100228. [Link]
-
(2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 79-91. [Link]
-
(2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ARKIVOC. [Link]
-
(2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(22), 5433. [Link]
-
(2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. [Link]
-
(2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
- US5280122A - Resolution of 2-benzyl-4-piperidone-succinic acid. (n.d.).
-
(2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(16), 3581. [Link]
- CN105646446A - An alogliptin purifying method. (n.d.).
-
(n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. [Link]
-
Buck, J. S., & Ide, W. S. (1933). AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Organic Syntheses, 13, 8. [Link]
- US20190106438A1 - Process for the preparation of... (n.d.).
-
(R)-2-((3-Methyl-2,4-dioxo-6-(piperidin-3-ylamino)-3,4-dihydropyrimidin-1(2H) - Veeprho. (n.d.). Veeprho. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5280122A - Resolution of 2-benzyl-4-piperidone-succinic acid - Google Patents [patents.google.com]
- 4. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol [mdpi.com]
- 5. US20190106438A1 - Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. chemrxiv.org [chemrxiv.org]
- 10. air.unimi.it [air.unimi.it]
- 11. CN105646446A - An alogliptin purifying method - Google Patents [patents.google.com]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of Nipecotic Acid in Aqueous Solutions
Welcome, researchers and drug development professionals, to our dedicated resource for understanding and managing the stability of nipecotic acid in aqueous solutions. As a critical GABA uptake inhibitor, the integrity of nipecotic acid in experimental and formulation settings is paramount to achieving reliable and reproducible results. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to address the challenges associated with its aqueous stability.
I. Frequently Asked Questions (FAQs)
Here, we address the most common questions regarding the stability of nipecotic acid solutions.
1. What are the primary stability concerns for nipecotic acid in aqueous solutions?
Nipecotic acid, a piperidine-3-carboxylic acid, is susceptible to degradation in aqueous environments, primarily influenced by pH, temperature, and light. The principal degradation pathway of concern is intramolecular cyclization, leading to the formation of a lactam.
2. How does pH affect the stability of nipecotic acid?
The rate of degradation of nipecotic acid is highly dependent on the pH of the solution. While specific kinetic data for nipecotic acid is not extensively published, related β-amino acids exhibit pH-dependent lactamization. Generally, neutral to slightly alkaline conditions can facilitate the intramolecular nucleophilic attack of the amine group on the carboxylic acid, leading to lactam formation. Conversely, in acidic pH, both the amine and carboxylic acid groups are protonated, which can influence stability. It is crucial to determine the optimal pH range for your specific application through stability studies.
3. What is the impact of temperature on nipecotic acid solutions?
Elevated temperatures accelerate the rate of chemical degradation.[1] Therefore, it is recommended to store nipecotic acid solutions, especially stock solutions, at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to minimize degradation. For experimental use at ambient or physiological temperatures, fresh preparation of solutions is advised.
4. Is nipecotic acid sensitive to light?
5. Can the choice of buffer impact the stability of nipecotic acid?
Yes, the buffer system can influence the stability of nipecotic acid. Buffers can affect the pH and may also contain components that could catalyze degradation. It is advisable to use common pharmaceutical buffers such as phosphate or acetate and to evaluate the compatibility of nipecotic acid with the chosen buffer system during formulation development.
II. Troubleshooting Guide
Encountering unexpected results in your experiments? This guide will help you troubleshoot potential issues related to nipecotic acid stability.
| Observed Issue | Potential Cause Related to Stability | Recommended Action |
| Loss of biological activity or inconsistent assay results over time. | Degradation of nipecotic acid into inactive or less active products (e.g., lactam). | 1. Prepare fresh nipecotic acid solutions for each experiment. 2. Store stock solutions at ≤ -20°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Analyze the purity of the nipecotic acid solution using a stability-indicating HPLC method (see Section IV). |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Conduct forced degradation studies (see Section V) to generate potential degradation products and confirm their retention times. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks to aid in structure elucidation. |
| Precipitation or cloudiness in the solution. | pH shifts leading to changes in solubility, or interaction with buffer components. | 1. Verify the pH of the solution. 2. Ensure the buffer capacity is sufficient for the experimental conditions. 3. Evaluate the solubility of nipecotic acid in the chosen buffer system at the desired concentration and temperature. |
III. Understanding Degradation Pathways
The primary anticipated degradation pathway for nipecotic acid in aqueous solution is intramolecular cyclization to form a lactam.
Caption: Proposed intramolecular cyclization of nipecotic acid to its lactam form.
This reaction is influenced by pH and temperature. The formation of the six-membered ring lactam is generally thermodynamically favorable.
IV. Analytical Methodologies for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying nipecotic acid and detecting its degradation products. A High-Performance Liquid Chromatography (HPLC) method is recommended.
Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a validated stability-indicating method.
-
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (LC-MS).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) as nipecotic acid lacks a strong chromophore, or MS detection for higher sensitivity and specificity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Dilute the nipecotic acid solution to a suitable concentration (e.g., 1 mg/mL) with the initial mobile phase.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity should be demonstrated by separating nipecotic acid from its degradation products generated during forced degradation studies.
-
V. Experimental Workflow: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[1][6][7][8]
Caption: Workflow for conducting forced degradation studies on nipecotic acid.
Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of nipecotic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) in the dark for a specified period.
-
Photodegradation: Expose the stock solution to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2][3][4][5] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples at different time points using the developed stability-indicating HPLC method.
-
Peak Purity and Identification: Assess the peak purity of nipecotic acid in the stressed samples. For any significant degradation products, use LC-MS to determine their mass and fragmentation patterns to aid in structural elucidation.
VI. Recommendations for Storage and Handling
To ensure the integrity of your nipecotic acid and its aqueous solutions, please adhere to the following recommendations:
-
Solid Material: Store solid nipecotic acid in a well-closed container at room temperature, protected from light and moisture.
-
Aqueous Stock Solutions: Prepare stock solutions in a suitable buffer at a slightly acidic to neutral pH where stability is optimal (to be determined by your own studies). Store these solutions in tightly sealed containers at ≤ -20°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid long-term storage of dilute solutions at room temperature.
By implementing these guidelines and protocols, you can effectively manage the stability of nipecotic acid in your research and development activities, leading to more accurate and reliable outcomes.
VII. References
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs-A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.
-
Bowery, N. G., Hill, D. R., & Hudson, A. L. (1983). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology, 78(1), 191–206.
-
Branch, S. K. (2005). Guidelines from the International Conference on Harmonisation (ICH). Journal of Pharmaceutical and Biomedical Analysis, 38(5), 798–805.
-
FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services.
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
-
Kragler, A., Höfner, G., & Wanner, K. T. (2005). Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4. European Journal of Pharmacology, 519(1-2), 43–47.
-
Minetti, P., Tinti, M. O., Carminati, P., et al. (2005). 2-n-Butyl-9-methyl-8-[1][9][10]triazol-2-yl-9H-purin-6-ylamine and analogues as A2A adenosine receptor antagonists. Design, synthesis, and pharmacological characterization. Journal of Medicinal Chemistry, 48(22), 6887–6896.
-
Ramanathan, V. K., Brett, C. M., & Giacomini, K. M. (1997). Na+-dependent γ-aminobutyric acid (GABA) transport in the choroid plexus of rabbit. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1330(1), 94–102.
-
Sivilotti, L. (1988). Nipecotic acid enhances synaptic transmission in the frog optic tectum by an action independent of GABA uptake inhibition. Neuroscience Letters, 88(1), 107–112.
-
Singh, K., & Kumar, B. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114269.
-
Thoma, K., & Aman, W. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880.
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Wang, W., Duan, W., Igarashi, S., et al. (2005). Compounds blocking mutant huntingtin toxicity identified using a Huntington's disease neuronal cell model. Neurobiology of Disease, 20(2), 500–508.
Sources
- 1. scispace.com [scispace.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ikev.org [ikev.org]
- 5. fda.gov [fda.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Nipecotic acid enhances synaptic transmission in the frog optic tectum by an action independent of GABA uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Chiral Purity Analysis of Nipecotic Acid Derivatives by HPLC
Welcome to the technical support center for the HPLC-based chiral purity analysis of nipecotic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of developing and implementing robust chiral separation methods for these specific compounds.
Nipecotic acid, a piperidine-3-carboxylic acid, and its derivatives are significant in neuroscience research and drug development, primarily for their role as GABA uptake inhibitors.[1][2] Ensuring the enantiomeric purity of these compounds is a critical aspect of quality control, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[3] This guide provides practical, experience-driven advice to overcome common challenges in their chiral HPLC analysis.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chromatographic principles and extensive hands-on experience.
Q1: Why am I observing poor or no resolution between the enantiomers of my nipecotic acid derivative?
Answer:
Achieving baseline resolution is the primary goal of chiral chromatography. A lack of resolution can stem from several factors, from the choice of the chiral stationary phase (CSP) to the composition of the mobile phase.
Root Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP.[4] If the chosen CSP does not provide adequate stereoselective recognition for your specific nipecotic acid derivative, separation will not occur.
-
Solution: Screen a variety of CSPs. For nipecotic acid and its derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[5][6] Protein-based columns, such as those with alpha-1-acid glycoprotein (AGP), have also demonstrated success in resolving nipecotic acid amides.[7][8]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition plays a critical role in modulating the interactions between the analyte and the CSP.
-
Solution: Systematically optimize the mobile phase. This includes adjusting the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane) in normal-phase chromatography. For reversed-phase chromatography, altering the aqueous buffer's pH and the organic modifier's concentration is crucial. The addition of small amounts of additives, such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine), can significantly impact selectivity.[5][9]
-
-
Incorrect Flow Rate: A flow rate that is too high can reduce the time available for the enantiomers to interact with the CSP, leading to poor resolution.
-
Solution: While a flow rate of 1.0 mL/min is a common starting point for 4.6 mm I.D. columns, decreasing the flow rate can sometimes enhance resolution.
-
-
Inadequate Temperature Control: Temperature influences the thermodynamics of chiral recognition and can be a powerful tool for optimization.[10][11]
-
Solution: Experiment with different column temperatures. Sometimes, increasing the temperature can improve resolution, while in other cases, decreasing it may be beneficial. This effect can be unpredictable, so it's a valuable parameter to screen during method development.[9]
-
Q2: My peaks are exhibiting significant tailing or fronting. What are the causes, and how can I fix this?
Answer:
Poor peak shape not only compromises resolution but also affects the accuracy of quantification.
Root Causes and Solutions:
-
Secondary Interactions (Tailing): Nipecotic acid and its derivatives are basic compounds and can interact with residual acidic silanol groups on silica-based CSPs, causing peak tailing.[5]
-
Solution: Incorporate a basic modifier into your mobile phase. Small concentrations (e.g., 0.05% - 0.1%) of diethylamine (DEA) or triethylamine (TEA) can effectively mask these silanol groups and improve peak symmetry.[5]
-
-
Column Overload (Fronting): Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength.[5]
-
Q3: My retention times are drifting and unstable. How can I stabilize my method?
Answer:
Consistent retention times are crucial for reliable peak identification and quantification. Drifting retention times often point to issues with the HPLC system or mobile phase preparation.
Root Causes and Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration with the mobile phase before starting an analytical run is a common cause of retention time drift.
-
Solution: Ensure the column is thoroughly flushed with the mobile phase. A general guideline is to pass at least 10-20 column volumes of the new mobile phase through the column before the first injection.
-
-
Mobile Phase Inconsistency: The composition of the mobile phase can change over time due to the evaporation of volatile components or inadequate mixing.
-
Solution: Prepare fresh mobile phase daily, keep it tightly sealed, and ensure it is well-mixed. Degassing the mobile phase before use is also essential to prevent the formation of air bubbles in the system.[5]
-
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times.[12]
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis.
-
Q4: I am not getting any peak for my nipecotic acid derivative, or the peak is very small. What should I do?
Answer:
The absence of a peak or a very small peak can be due to detection issues or problems with the analyte itself.
Root Causes and Solutions:
-
Lack of a Chromophore: Nipecotic acid and some of its simple derivatives lack a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging.
-
Solution 1: Derivatization: Pre-column or post-column derivatization can be employed to attach a UV-active or fluorescent tag to the analyte.[13][14] This significantly enhances detection sensitivity.
-
Solution 2: Alternative Detection Methods: Consider using alternative detection methods such as mass spectrometry (LC-MS) or a charged aerosol detector (CAD) if available.
-
-
Sample Degradation: The analyte may be unstable under the analytical conditions.
-
Solution: Investigate the stability of your sample in the chosen mobile phase and at the analytical temperature. Adjusting the pH of the mobile phase or reducing the analysis time might be necessary.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about developing HPLC methods for the chiral purity analysis of nipecotic acid derivatives.
Q1: What are the most common types of chiral stationary phases for separating nipecotic acid derivatives?
Answer:
The selection of the CSP is the most critical step in chiral method development. While there is no universal CSP, some classes have shown greater success for nipecotic acid and related structures.
-
Polysaccharide-Based CSPs: These are the most widely used CSPs and are often the first choice for screening. They consist of cellulose or amylose derivatives coated or immobilized on a silica support.[3][5] They offer broad enantioselectivity for a wide range of compounds.
-
Protein-Based CSPs: Columns based on immobilized proteins, such as alpha-1-acid glycoprotein (AGP), can be very effective, particularly for ionizable compounds like nipecotic acid.[7] These columns are typically used in reversed-phase mode.[8]
-
Macrocyclic Glycopeptide-Based CSPs: CSPs like those based on teicoplanin are well-suited for separating underivatized amino acids and can be a good option for nipecotic acid, which is a beta-amino acid.[15][16]
Q2: How do I choose the optimal mobile phase for my chiral separation?
Answer:
The choice of mobile phase depends on the selected CSP and the properties of the analyte.
-
Normal-Phase Chromatography: This mode typically uses a non-polar solvent like n-hexane or heptane with a polar organic modifier such as isopropanol or ethanol. The addition of a small amount of a basic additive like diethylamine is often necessary to improve the peak shape of basic analytes like nipecotic acid derivatives.[6]
-
Reversed-Phase Chromatography: This mode is commonly used with protein-based and some immobilized polysaccharide-based CSPs. The mobile phase usually consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. The pH of the buffer is a critical parameter for optimizing the separation of ionizable compounds.[7]
Q3: Is derivatization necessary for the analysis of nipecotic acid derivatives?
Answer:
Derivatization may be necessary for two primary reasons:
-
To Enhance Detection: As mentioned earlier, if your nipecotic acid derivative lacks a strong chromophore, derivatization with a UV-active or fluorescent reagent can significantly improve detection sensitivity.[13][17]
-
To Facilitate Separation on Achiral Columns: By reacting the enantiomers with a chiral derivatizing agent, you can form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[18] However, this approach requires a chirally pure derivatizing reagent and careful validation to ensure that the reaction rates for both enantiomers are identical.
Q4: What are the key parameters to consider for method validation of a chiral purity assay?
Answer:
Validation of a chiral purity method should follow established guidelines, such as those from the International Conference on Harmonisation (ICH).[19] The key parameters to evaluate include:[3][18]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Data and Experimental Protocols
Table 1: Recommended Starting Conditions for Chiral HPLC Method Development
| Parameter | Normal-Phase | Reversed-Phase |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® series) | Protein-based (e.g., CHIRAL-AGP), Immobilized Polysaccharide-based |
| Mobile Phase | n-Hexane/Isopropanol (or Ethanol) | Buffered aqueous phase/Acetonitrile (or Methanol) |
| Typical Ratio | 90:10 to 70:30 (v/v) | pH 4-7 buffer, 10-50% organic modifier |
| Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |
| Column Temperature | 15 - 40 °C | 15 - 40 °C |
| Detection | UV (if chromophore present), LC-MS, CAD | UV (if chromophore present), LC-MS, CAD |
Experimental Protocol: Generic Screening on a Polysaccharide-Based CSP (Normal-Phase)
-
Column: Chiralpak® IA or similar immobilized amylose-based CSP (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Prepare a stock solution of 0.1% (v/v) DEA in isopropanol.
-
Prepare the mobile phase by mixing n-hexane and the isopropanol/DEA stock solution in the desired ratio (e.g., 80:20 v/v).
-
Thoroughly mix and degas the mobile phase.
-
-
Sample Preparation: Dissolve the nipecotic acid derivative sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 220 nm) or as determined by the analyte's UV spectrum.
-
-
Analysis and Optimization:
-
Inject the sample and evaluate the chromatogram for resolution.
-
If resolution is poor, systematically vary the ratio of n-hexane to isopropanol (e.g., 90:10, 70:30).
-
If peak shape is poor, adjust the concentration of DEA.
-
Investigate the effect of temperature by analyzing the sample at different column temperatures (e.g., 15 °C, 35 °C).
-
Visualizations
Chiral HPLC Method Development Workflow
Caption: A logical workflow for systematic HPLC method development for chiral separations.
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
- Playing with Selectivity for Optimal Chiral Separation.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
- Chiral separation of nipecotic acid amides. PubMed, NIH.
- (-)-Nipecotic acid | C6H11NO2 | CID 1796510. PubChem.
- Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner.
- A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline. Benchchem.
- Nipecotic Acid | C6H11NO2 | CID 4498. PubChem, NIH.
- Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design str
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SciRP.org.
- Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- REFERENCES CHIRAL-AGP. Chromtech.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- S-nipecotic acid. SRIRAMCHEM.
- The Study of Chiral Stationary Phases for Gas Chrom
- Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC, PubMed Central.
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. IJRPS.
- Derivatizing Reagents for Detection of Organic Compounds By HPLC.
Sources
- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-nipecotic acid - SRIRAMCHEM [sriramchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. azom.com [azom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromtech.net.au [chromtech.net.au]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. youtube.com [youtube.com]
- 13. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sdiarticle4.com [sdiarticle4.com]
- 15. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
Technical Support Center: Preserving Stereochemical Integrity in Chiral Piperidine Synthesis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of chiral piperidines. The piperidine scaffold is a cornerstone of modern medicinal chemistry, and maintaining its chiral integrity is paramount for achieving desired pharmacological outcomes.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of preventing racemization and epimerization in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue in the synthesis of chiral piperidines?
A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), leading to a loss of optical activity. In drug development, the two enantiomers of a chiral molecule can have significantly different biological activities, potencies, and toxicity profiles.[1] Therefore, uncontrolled racemization can lead to a final product with diminished efficacy, altered pharmacology, or unexpected side effects, compromising the quality and safety of the potential drug substance.
Q2: What are the primary mechanisms that lead to racemization in chiral piperidine derivatives?
A: Racemization typically occurs when the chiral center is rendered temporarily achiral. For piperidines with a stereocenter alpha (α) to the nitrogen or an activating group (like a carbonyl), the most common mechanisms are:
-
Enolization/Enolate Formation: A base can abstract an acidic proton from the chiral carbon, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, resulting in a mixture of enantiomers.[3][4][5]
-
Iminium Ion Formation: The nitrogen atom of the piperidine can be involved in the formation of an iminium ion, which can lead to epimerization at the α-carbon under certain conditions.[6][7]
-
Oxazolone Formation: During the activation of α-amino acids (including piperidine-2-carboxylic acids) for amide bond formation, an oxazolone intermediate can form. The α-proton in this intermediate is highly acidic and prone to abstraction by a base, leading to rapid racemization.[3]
Q3: How does the choice of N-protecting group impact the risk of racemization?
A: The N-protecting group plays a crucial role in mitigating racemization. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are generally effective at suppressing racemization. This is because the lone pair of electrons on the nitrogen is delocalized into the carbonyl group of the urethane, making it less available to participate in reactions that could facilitate proton abstraction from the α-carbon. In contrast, protecting groups that do not have this resonance stabilization can sometimes offer less protection against racemization.
Q4: Can racemization occur during N-deprotection steps?
A: Yes, deprotection conditions can induce racemization. For instance:
-
Acid-Labile Groups (e.g., Boc): While generally robust, prolonged exposure to strong acidic conditions or elevated temperatures during Boc deprotection can sometimes lead to a slight loss of optical purity.[3]
-
Base-Labile Groups (e.g., Fmoc): The use of piperidine for Fmoc deprotection, especially in peptide synthesis, can create a basic environment where racemization of sensitive residues can occur.[3][8]
Troubleshooting Guide: Common Issues & Field-Proven Solutions
This section addresses specific experimental challenges related to the loss of stereochemical integrity during the synthesis of chiral piperidines.
Issue 1: Loss of Enantiomeric Excess During N-Alkylation of a Chiral 2-Substituted Piperidine
Symptoms: You start with an enantiomerically pure 2-substituted piperidine, but after N-alkylation, chiral HPLC analysis shows a mixture of enantiomers.
Potential Causes & Solutions:
-
Cause A: Base-Catalyzed Epimerization. The base used to deprotonate the piperidine nitrogen for the alkylation may be strong enough to also abstract the proton at the adjacent chiral center, leading to epimerization.[4][5]
-
Solution 1: Use a Milder, Non-Nucleophilic Base. Opt for weaker bases that are sufficient for deprotonation of the secondary amine but are less likely to abstract the carbon-bound proton. Sterically hindered bases can also be beneficial.
-
Solution 2: Temperature Control. Perform the reaction at a lower temperature (e.g., 0 °C to -78 °C) to minimize the rate of epimerization.[9]
-
Solution 3: Choice of Solvent. The polarity of the solvent can influence the stability of charged intermediates. Experiment with different solvents to find optimal conditions that disfavor the formation of the planar enolate.[10][11][12]
-
-
Cause B: SN1-type Reaction Mechanism. If the alkylating agent is prone to forming a carbocation, or if the reaction conditions favor an SN1 pathway, this can lead to racemization if the chiral center is involved.
-
Solution: Choose an SN2-favoring Alkylating Agent and Conditions. Use primary alkyl halides or tosylates, which are more likely to react via an SN2 mechanism. Employ polar aprotic solvents like DMF or acetonitrile.
-
Workflow for Troubleshooting N-Alkylation Racemization
Caption: Troubleshooting workflow for N-alkylation.
Issue 2: Racemization during Amide Coupling of a Piperidine-Carboxylic Acid
Symptoms: Your chiral piperidine-carboxylic acid is enantiomerically pure, but the resulting amide product shows significant racemization.
Potential Causes & Solutions:
-
Cause A: Oxazolone Formation. This is a very common cause of racemization in the coupling of N-protected α-amino acids. The activating agent for the carboxylic acid can promote the formation of a planar oxazolone intermediate, which is readily racemized by a base.[3]
-
Solution 1: Use Racemization-Suppressing Coupling Reagents. Reagents that incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are designed to minimize racemization by suppressing oxazolone formation. Uronium/aminium-based reagents like HATU, HBTU, and COMU are generally good choices when used correctly.
-
Solution 2: Careful Choice and Stoichiometry of Base. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[5] Use the minimum amount of base necessary, as excess base will promote racemization.
-
Solution 3: Low Temperature. Perform the coupling reaction at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) to reduce the rate of both oxazolone formation and proton abstraction.[3]
-
Table 1: Influence of Reaction Conditions on Racemization during Amide Coupling
| Coupling Reagent | Base (equivalents) | Temperature (°C) | Racemization Risk |
| DCC/HOBt | DIPEA (2.0) | 0 to RT | Low |
| HATU | DIPEA (2.0) | 0 to RT | Very Low |
| EDCI | None | RT | Moderate |
| DCC | Triethylamine (2.0) | RT | High |
Experimental Protocols
Protocol 1: Stereoretentive N-Alkylation of a Chiral 2-Substituted Piperidine
This protocol is designed to minimize epimerization at the C2 position.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral 2-substituted piperidine (1.0 eq.) in anhydrous DMF.
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (1.5 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Alkylating Agent Addition: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the cooled suspension over 30 minutes. The slow addition helps maintain a low concentration of the electrophile.[13]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][14][15]
-
Work-up: Upon completion, filter off the K₂CO₃ and wash with ethyl acetate. Concentrate the filtrate under reduced pressure. Perform a standard aqueous work-up.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC.[7][15][16]
Protocol 2: Low-Racemization Amide Coupling using HATU
This protocol is optimized to preserve the stereochemical integrity of a chiral piperidine-2-carboxylic acid.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected chiral piperidine-2-carboxylic acid (1.0 eq.), the amine coupling partner (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add DIPEA (2.0 eq.) dropwise to the cooled solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Proceed with a standard aqueous work-up and purify the product by flash column chromatography.
-
Analysis: Analyze the enantiomeric purity of the final product by chiral HPLC.
Diagram of Racemization via Oxazolone Intermediate
Caption: Oxazolone mechanism of racemization.
By understanding the underlying mechanisms of racemization and carefully selecting reagents and reaction conditions, you can significantly improve the stereochemical outcome of your chiral piperidine syntheses. This guide serves as a starting point for troubleshooting and optimizing your specific transformations.
References
- BenchChem Technical Support Team. (2025, November). Technical Support Center: Stereoselective Synthesis of Piperidine-Morpholine Compounds. BenchChem.
- BenchChem. (n.d.). Avoiding racemization during the synthesis of chiral piperidine acids. BenchChem.
- Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine.
- (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Source details unavailable].
- Grogan, G., & Turner, N. J. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.
- BenchChem. (n.d.).
- Laschat, S., & Dickner, T. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(13), 1781–1813.
- (2021).
- Laschat, S., & Dickner, T. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(13), 1781–1813. Sci-Hub.
- BenchChem. (n.d.). A Technical Guide to the Stereoselective Synthesis of Piperidine-3-carbothioamide Enantiomers. BenchChem.
- Shen, Z., Vargas-Rivera, M. A., Rigby, E. L., Chen, S., & Ellman, J. A. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
- (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- Carretero, J. C., & Arrayás, R. G. (2013). Stereodivergent synthesis of piperidine alkaloids by ring-rearrangement metathesis/reductive lactam alkylation of nitroso Diels-Alder cycloadducts. Organic & Biomolecular Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols: Use of Chiral Amines in the Synthesis of Piperidine Alkaloids. BenchChem.
- O'Brien, P., & Childs, A. C. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
- Maharani, R., et al. (n.d.). Proposed mechanism of base catalyzed epimerization.
- BenchChem. (n.d.).
- Carretero, J. C., & Arrayás, R. G. (2013). Stereodivergent Synthesis of Piperidine Alkaloids by Ring-Rearrangement Metathesis/Reductive Lactam Alkylation of Nitroso Diels-Alder Cycloadducts.
- (2022).
- (2017). Procedure for N-alkylation of Piperidine?
- Shen, Z., & Ellman, J. A. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.
- O'Brien, P., & Childs, A. C. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC - NIH.
- (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
- Couty, F., & Evano, G. (2007). New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline. ARKIVOC.
- BenchChem. (n.d.). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. BenchChem.
- Shen, Z., & Ellman, J. A. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed.
- BenchChem. (n.d.).
- Guay, F., & Spino, C. (2006). New methodology toward chiral, non-racemic 2,5-cis-substituted piperidines via Suzuki cross-coupling. Organic Letters.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- (2017). Best reagent to reveal piperidine alkaloids on silver nitrate-impregnated TLC plates?
- Guay, F., & Spino, C. (2006). New Methodology Toward Chiral, Non-Racemic 2,5-cis-Substituted Piperidines via Suzuki Cross-Coupling. Sci-Hub.
- (2005).
- BenchChem. (n.d.).
- (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Fields, G. B., et al. (1996). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Casy, A. F., & Ogungbamila, F. O. (1982). Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers. Journal of Medicinal Chemistry.
- (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In-Depth Analysis of (R)- vs (S)-2-(piperidin-3-yl)acetic acid Activity
A Senior Application Scientist's Guide to Understanding Stereoselectivity in CNS Receptor Modulation
In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with their biological targets can lead to profound variations in potency, selectivity, and therapeutic effect. This guide provides a comprehensive comparative framework for evaluating the biological activity of the (R)- and (S)-enantiomers of 2-(piperidin-3-yl)acetic acid, compounds of interest for their potential modulation of key central nervous system (CNS) receptors.
Drawing from established principles in medicinal chemistry and pharmacology, this document outlines the synthesis, chiral resolution, and subsequent biological evaluation of these enantiomers. We will focus on their putative interactions with N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid type A (GABA-A) receptors, two critical players in synaptic transmission and plasticity. While direct comparative data for these specific enantiomers is not extensively published, this guide synthesizes information from structurally related piperidine derivatives to propose a robust experimental workflow for their characterization.[1][2]
Synthesis and Chiral Resolution: Paving the Way for Stereospecific Investigation
A logical first step in the comparative analysis is the procurement of enantiomerically pure (R)- and (S)-2-(piperidin-3-yl)acetic acid. A plausible synthetic approach, based on established methodologies for related piperidine derivatives, is outlined below.[3][4][5]
Proposed Synthesis of Racemic 2-(piperidin-3-yl)acetic acid
The synthesis can be envisioned commencing from a suitable pyridine precursor, followed by reduction of the pyridine ring and subsequent functional group manipulations. A potential route is the hydrogenation of 2-(pyridin-3-yl)acetic acid.
Chiral Resolution via Diastereomeric Salt Formation
With the racemic mixture in hand, chiral resolution is paramount. A classical and effective method is the formation of diastereomeric salts using a chiral resolving agent. This technique leverages the differential solubility of the resulting diastereomeric salt pairs.
Experimental Protocol: Chiral Resolution
-
Dissolution: Dissolve the racemic 2-(piperidin-3-yl)acetic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent, such as (+)- or (-)-tartaric acid or a chiral amine like (R)-(+)-α-methylbenzylamine.[6]
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.
-
Isolation and Purification: Collect the crystals by filtration, wash with a cold solvent, and dry. The purity of the diastereomer can be enhanced by recrystallization.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to liberate the enantiomerically enriched 2-(piperidin-3-yl)acetic acid.[6]
-
Chiral Purity Assessment: The enantiomeric excess (e.e.) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC).[7][8]
Comparative Biological Evaluation: Unraveling Stereoselective Receptor Interactions
Based on the pharmacology of structurally similar piperidine-containing compounds, the NMDA and GABA receptors are hypothesized as primary biological targets.[9][10][11][12] The following sections detail the experimental protocols for a head-to-head comparison of the (R)- and (S)-enantiomers at these receptors.
In Vitro Receptor Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. Here, we outline protocols for assessing the binding of the enantiomers to NMDA and GABA-A receptors.
2.1.1. NMDA Receptor Binding Assay
This assay will determine the ability of the test compounds to displace a known radiolabeled NMDA receptor antagonist, such as [³H]MK-801.[1][2][9][13][14]
Experimental Protocol: [³H]MK-801 Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.
-
Incubation: Incubate the membranes with a fixed concentration of [³H]MK-801 (e.g., 5 nM) and varying concentrations of the test compounds ((R)- and (S)-2-(piperidin-3-yl)acetic acid). The incubation should be performed in the presence of glutamate and glycine to promote channel opening.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
2.1.2. GABA-A Receptor Binding Assay
This assay will assess the affinity of the enantiomers for the GABA-A receptor by measuring their ability to displace a radiolabeled agonist, such as [³H]muscimol.[11][15][16][17][18]
Experimental Protocol: [³H]Muscimol Binding Assay
-
Membrane Preparation: Prepare synaptic membranes from whole rat brain.
-
Incubation: Incubate the membranes with a fixed concentration of [³H]muscimol (e.g., 4 nM) and a range of concentrations of the test compounds.
-
Separation: Separate bound and free radioligand by rapid filtration.
-
Quantification: Quantify the bound radioactivity by liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ and Ki values as described for the NMDA receptor binding assay.
Data Presentation: Comparative Binding Affinities
| Compound | NMDA Receptor Ki (nM) | GABA-A Receptor Ki (nM) |
| (R)-2-(piperidin-3-yl)acetic acid | Experimental Value | Experimental Value |
| (S)-2-(piperidin-3-yl)acetic acid | Experimental Value | Experimental Value |
This table serves as a template for presenting the experimentally determined binding affinities.
Functional Assays: Assessing Agonist and Antagonist Activity
Functional assays are essential to determine whether the compounds act as agonists, antagonists, or modulators of receptor activity. Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) in Xenopus oocytes, are a powerful tool for this purpose.[12][19][20]
2.2.1. NMDA Receptor Functional Assay
This assay will measure the ability of the enantiomers to modulate NMDA-induced currents in Xenopus oocytes expressing rat NMDA receptors.[21][22][23]
Experimental Protocol: NMDA-Induced Currents in Xenopus Oocytes
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding for NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
Electrophysiological Recording: After 2-4 days of expression, perform two-electrode voltage-clamp recordings from the oocytes.
-
Agonist Application: Apply a sub-maximal concentration of NMDA and glycine to elicit an inward current.
-
Test Compound Application:
-
Antagonist activity: Co-apply the test compound with the agonists to determine if it inhibits the NMDA-induced current.
-
Agonist activity: Apply the test compound alone to see if it elicits a current.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the test compounds. For antagonists, construct concentration-response curves to determine the IC₅₀.
2.2.2. GABA-A Receptor Functional Assay
This assay will evaluate the effect of the enantiomers on GABA-induced chloride currents in Xenopus oocytes expressing GABA-A receptors.[12][19][24]
Experimental Protocol: GABA-Induced Currents in Xenopus Oocytes
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA for GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Electrophysiological Recording: Perform TEVC recordings from the oocytes.
-
Agonist Application: Apply a concentration of GABA that elicits a sub-maximal response (e.g., EC₂₀).
-
Test Compound Application:
-
Modulatory activity: Co-apply the test compound with GABA to assess potentiation or inhibition of the GABA-induced current.
-
Agonist activity: Apply the test compound alone.
-
-
Data Analysis: Quantify the effect of the test compounds on the peak GABA-induced current and determine EC₅₀ or IC₅₀ values.
Data Presentation: Comparative Functional Activities
| Compound | NMDA Receptor Activity | GABA-A Receptor Activity |
| (R)-2-(piperidin-3-yl)acetic acid | e.g., Antagonist (IC₅₀ = X nM) | e.g., Positive Allosteric Modulator (EC₅₀ = Y nM) |
| (S)-2-(piperidin-3-yl)acetic acid | e.g., Inactive | e.g., Weak Agonist (EC₅₀ = Z µM) |
This table is a template to summarize the functional characterization of the enantiomers.
Visualizing the Workflow and Potential Mechanisms
Diagrams are invaluable for conceptualizing experimental workflows and signaling pathways.
Caption: Experimental workflow for the comparative study.
Caption: Potential signaling pathways modulated by the test compounds.
Concluding Remarks
The rigorous comparative evaluation of the (R)- and (S)-enantiomers of 2-(piperidin-3-yl)acetic acid is a critical step in elucidating their therapeutic potential. By systematically investigating their synthesis, chiral separation, and differential activities at key CNS receptors, researchers can gain invaluable insights into the structure-activity relationships that govern their pharmacological effects. The experimental framework detailed in this guide provides a robust and scientifically sound approach to this endeavor, paving the way for the rational design of novel and stereochemically defined therapeutic agents for neurological disorders.
References
-
Current Protocols in Pharmacology. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.20. [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Basic Neurochemistry, 249–261. [Link]
-
Eurofins. Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. [Link]
-
Reynolds, I. J. (2001). MK801 Radioligand Binding Assay at the N -Methyl- D -Aspartate Receptor. Current protocols in pharmacology, 11(1), 1-20. [https://www.researchgate.net/publication/11867187_3H MK801_Radioligand_Binding_Assay_at_the_N_-Methyl-D-Aspartate_Receptor]([Link] MK801_Radioligand_Binding_Assay_at_the_N_-Methyl-D-Aspartate_Receptor)
-
Bernasconi, R., Bittiger, H., Heid, J., & Martin, P. (1980). Determination of GABA levels by a [3H] muscimol radioreceptor assay. Journal of neurochemistry, 34(3), 614-618. [Link]
-
Finkel, A. S. (2004). High-throughput electrophysiology with Xenopus oocytes. ASSAY and Drug Development Technologies, 2(5), 517-524. [Link]
-
Maddalena, M. A., & Valenzuela, C. F. (1998). Functional changes in rat nigral GABA(A) receptors induced by degeneration of the striatonigral GABAergic pathway: an electrophysiological study of receptors incorporated into Xenopus oocytes. The Journal of pharmacology and experimental therapeutics, 284(2), 766–774. [Link]
-
Wong, E. H., Kemp, J. A., Priestley, T., Knight, A. R., Woodruff, G. N., & Iversen, L. L. (1988). In vivo labelling of the NMDA receptor channel complex by [3H]MK-801. European journal of pharmacology, 158(3), 279–282. [Link]
-
Karakas, E., & Furukawa, H. (2014). Mechanism of NMDA receptor channel block by MK-801 and memantine. Nature structural & molecular biology, 21(11), 992-997. [Link]
-
Bernasconi, R., Bittiger, H., Heid, J., & Martin, P. (1980). Determination of GABA levels by a [3H]muscimol radioreceptor assay. Journal of neurochemistry, 34(3), 614-618. [Link]
-
Bernasconi, R., Bittiger, H., Heid, J., & Martin, P. (1980). Determination of GABA levels by a [3H]muscimol radioreceptor assay. Journal of neurochemistry, 34(3), 614–618. [Link]
-
Mor, A., & Grossman, Y. (2008). Differential effect of high pressure on NMDA receptor currents in Xenopus laevis oocytes. Diving and Hyperbaric Medicine, 38(3), 133-138. [Link]
-
Al-dujaili, A. H., & Yousif, M. F. (2012). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules (Basel, Switzerland), 17(10), 12384–12392. [Link]
-
Iwayama, Y., Itokawa, M., & Arai, M. (1995). Inhibitory effects of antidepressants on NMDA-induced currents in Xenopus oocytes injected with rat brain RNA. European journal of pharmacology, 280(2), 227–231. [Link]
-
Bull, J. A., & Mousseau, J. J. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Organic letters, 24(42), 7794–7798. [Link]
-
O'Donovan, D. H., & O'Brien, P. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of organic chemistry, 87(13), 8819–8823. [Link]
-
Lozovaya, N., & Grebenyuk, S. (2017). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Bio-protocol, 7(15), e2468. [Link]
-
Zaytseva, D., & Romanov, R. A. (2016). USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY. Expert opinion on drug discovery, 11(11), 1085–1098. [Link]
-
Krafte, D. S., & Volberg, W. A. (1994). Chapter 5 ADVANCED METHODS IN ELECTROPHYSIOLOGY. Methods in enzymology, 238, 103-125. [Link]
-
Di Mauro, G., Digiacomo, M., Minissale, P., Martinelli, A., & Granchi, C. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]
-
S., A., M., C., F., G., M., P., A., T., ... & C., P. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(22), 5293. [Link]
-
Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & El-Faham, A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
- Pfizer Inc. (1994). Resolution of 2-benzyl-4-piperidone-succinic acid. U.S.
-
Al-Saeed, F. A., Al-Tamimi, A. M., & El-Tohamy, M. F. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3959. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. US5280122A - Resolution of 2-benzyl-4-piperidone-succinic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(PYRIDIN-3-YL)ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Functional changes in rat nigral GABA(A) receptors induced by degeneration of the striatonigral GABAergic pathway: an electrophysiological study of receptors incorporated into Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Determination of GABA levels by a [3H]muscimol radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dhmjournal.com [dhmjournal.com]
- 22. Inhibitory effects of antidepressants on NMDA-induced currents in Xenopus oocytes injected with rat brain RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 24. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of (R)-nipecotic acid and Tiagabine as GAT Inhibitors
Introduction
In the landscape of neuroscience research and therapeutic development for neurological disorders, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a pivotal strategy.[1] The GABA transporter 1 (GAT-1) plays a crucial role in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2][3] Inhibition of GAT-1 enhances GABAergic activity, a mechanism with significant therapeutic potential for conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][4][5]
This guide provides an in-depth, objective comparison of two key GAT-1 inhibitors: (R)-nipecotic acid, a foundational research tool, and its derivative, Tiagabine, a clinically approved anticonvulsant. We will explore their mechanisms, comparative pharmacology, and the experimental methodologies used to validate their efficacy, offering field-proven insights for researchers and drug development professionals.
The GABAergic Synapse and GAT-1 Inhibition
GABAergic neurotransmission begins with the release of GABA from a presynaptic neuron into the synaptic cleft. GABA then binds to postsynaptic GABA receptors, leading to an influx of chloride ions and hyperpolarization of the postsynaptic neuron, thus creating an inhibitory signal. GAT-1, located on presynaptic terminals and surrounding glial cells, actively transports GABA back into the cell, tightly controlling the duration and magnitude of the inhibitory signal.[2][4] GAT-1 inhibitors block this reuptake process, leading to an accumulation of GABA in the synapse, prolonged activation of GABA receptors, and enhanced inhibitory signaling.[2][3]
// Pathways GABA_synthesis -> GABA_Vesicle [label="Packaging"]; GABA_Vesicle -> GABA_synapse [label="Release"]; GABA_synapse -> GABA_Receptor [label="Binding"]; GABA_Receptor -> Inhibitory_Signal [label="Activation"]; GABA_synapse -> GAT1_pre [label="Reuptake", dir=back]; Inhibitor -> GAT1_pre [label="Blockade", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"];
// Invisible edges for layout edge[style=invis]; GABA_Vesicle -> GAT1_pre; } .enddot Figure 1: Mechanism of GAT-1 Inhibition in the GABAergic Synapse.
From Lead Compound to Clinical Application: A Pharmacological Comparison
(R)-nipecotic acid served as a crucial lead compound in the development of GAT-1 inhibitors. However, its therapeutic potential was limited by its hydrophilic, zwitterionic nature, which prevents it from effectively crossing the blood-brain barrier.[1] Tiagabine was developed as a lipophilic derivative of (R)-nipecotic acid, designed to overcome this limitation while retaining affinity for the GAT-1 transporter.[1][6][7]
Tiagabine's structural modifications result in a significantly more potent and selective inhibitor of GAT-1 compared to its parent compound. While (R)-nipecotic acid acts as a competitive inhibitor by directly competing with GABA for the transporter's binding site, Tiagabine exhibits a more complex, two-step mechanism involving both competitive and noncompetitive inhibition, effectively locking the transporter in an inward-open conformation.[8]
| Parameter | (R)-Nipecotic Acid | Tiagabine |
| Target(s) | GABA Transporters (GATs) | Primarily GAT-1 |
| IC50 (hGAT-1) | ~8 µM[9] | ~0.07 µM (70 nM)[6][10] |
| Selectivity | Moderate selectivity for GAT-1 over GAT-2, GAT-3, and BGT-1.[9][11] | High selectivity for GAT-1.[10][12] |
| Mechanism | Competitive inhibitor; acts as a substrate and false transmitter.[8][13] | Mixed competitive/noncompetitive inhibitor.[8] |
| Blood-Brain Barrier | Poor penetration.[1] | Readily crosses.[12] |
| Clinical Use | Research tool. | FDA-approved anticonvulsant for partial seizures.[14][15][16] |
Table 1: Comparative Pharmacological Profile of (R)-nipecotic acid and Tiagabine.
Experimental Workflow: Assessing GAT Inhibitor Efficacy In Vitro
The cornerstone for evaluating the efficacy of GAT inhibitors is the in vitro GABA uptake assay. This method provides a quantitative measure of a compound's ability to block the reuptake of GABA into cells expressing the target transporter.
// Workflow Path A -> B -> C -> D -> E -> F -> G -> H; } .enddot Figure 2: Experimental Workflow for an In Vitro [3H]GABA Uptake Assay.
Detailed Protocol: [3H]GABA Uptake Assay
-
Cell Culture & Transfection:
-
Rationale: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.[4] These cells are transfected with a plasmid encoding the human GAT-1 transporter to ensure specific target expression.
-
Protocol: Culture HEK293 cells in DMEM supplemented with 10% FBS and appropriate antibiotics. Transfect cells with a vector containing the hGAT-1 gene using a suitable transfection reagent. Select for stably expressing cells or use transiently transfected cells 48-72 hours post-transfection.
-
-
Assay Preparation:
-
Rationale: Seeding cells in a multi-well format allows for high-throughput screening of multiple compounds at various concentrations.
-
Protocol: Plate the GAT-1 expressing cells into 24- or 96-well plates and allow them to adhere overnight.
-
-
Inhibition Assay:
-
Rationale: A pre-incubation step with the inhibitor ensures that the compound has bound to the transporter before the substrate ([3H]GABA) is introduced.
-
Protocol:
-
Wash cells with a Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells for 10-20 minutes with varying concentrations of the test inhibitor ((R)-nipecotic acid or Tiagabine). Include a vehicle control (no inhibitor) and a non-specific uptake control.
-
Initiate the uptake by adding a solution containing a fixed concentration of [3H]GABA.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the assay by rapidly washing the cells three times with ice-cold buffer.
-
-
-
Quantification and Data Analysis:
-
Rationale: Scintillation counting quantifies the amount of radiolabeled GABA taken up by the cells, allowing for a direct measure of transporter activity.
-
Protocol:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the data on a semi-logarithmic scale and fit to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to block 50% of GABA uptake).
-
-
Comparative Efficacy Analysis: From Bench to Bedside
The superior pharmacological profile of Tiagabine, as determined by in vitro assays, translates directly to its enhanced in vivo efficacy and clinical utility.
In Vitro Efficacy: Direct comparative studies highlight the significant difference in potency. Tiagabine is approximately 100-fold more potent than (±)-nipecotic acid at inhibiting human GAT-1 (IC50 values of ~70 nM vs. ~8 µM, respectively).[6][9][10] Furthermore, electrophysiological studies in hippocampal slices have shown that Tiagabine robustly prolongs inhibitory postsynaptic currents (IPSCs) without affecting their peak amplitude. In contrast, nipecotic acid reduces the IPSC amplitude and only modestly prolongs its decay, likely because it also acts as a substrate for the transporter, functioning as a "false transmitter".[13] This makes Tiagabine a cleaner and more effective tool for specifically blocking GABA uptake.[13]
In Vivo and Clinical Efficacy: The lipophilic nature of Tiagabine allows it to effectively penetrate the central nervous system, a critical hurdle that (R)-nipecotic acid fails to overcome.[1][12] In vivo microdialysis studies in rats have demonstrated that systemic administration of Tiagabine leads to a significant, dose-dependent increase in extracellular GABA concentrations in various brain regions.[17] This enhanced GABAergic tone is the basis for its anticonvulsant effects.[18][19]
Clinically, Tiagabine is approved as an adjunctive therapy for partial seizures in adults and children over 12 years of age.[14][15][20] Clinical trials have demonstrated its efficacy in reducing seizure frequency, with some studies showing that 33% to 46% of patients experience at least a 50% reduction in seizures when Tiagabine is added to their treatment regimen.[21]
Conclusion
The evolution from (R)-nipecotic acid to Tiagabine represents a classic example of successful rational drug design. While (R)-nipecotic acid was instrumental in validating GAT-1 as a therapeutic target, its poor pharmacokinetic properties rendered it unsuitable for clinical use. By modifying the (R)-nipecotic acid scaffold to improve lipophilicity and target engagement, researchers developed Tiagabine—a potent, selective, and brain-penetrant GAT-1 inhibitor. This transformation resulted in a valuable therapeutic agent for the management of epilepsy, underscoring the importance of optimizing lead compounds to achieve clinical success. For researchers, Tiagabine serves as the superior pharmacological tool for investigating the in vivo roles of GAT-1, while (R)-nipecotic acid remains a useful, albeit less potent, compound for in vitro characterization of GABA transporters.
References
-
What are GAT1 inhibitors and how do they work? - Patsnap Synapse. (2024). Patsnap. [Link]
-
Tiagabine in the treatment of epilepsy--a clinical review with a guide for the prescribing physician. (n.d.). PubMed. [Link]
-
Tiagabine. (n.d.). Wikipedia. [Link]
-
Basic mechanisms of gabitril (tiagabine) and future potential developments. (1999). PubMed. [Link]
-
The working and inhibition mechanisms of GAT1 a, A potential release... (n.d.). ResearchGate. [Link]
-
Tiagabine: MedlinePlus Drug Information. (2018). MedlinePlus. [Link]
-
The GABA transporter and its inhibitors. (n.d.). PubMed. [Link]
-
Tiagabine: efficacy and safety in partial seizures – current status. (2008). PubMed Central. [Link]
-
GABA reuptake inhibitor. (n.d.). Wikipedia. [Link]
-
Tiagabine (oral route). (2025). Mayo Clinic. [Link]
-
Molecular basis for the inhibition of GAT1 by nipecotic acid and... (n.d.). ResearchGate. [Link]
-
GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. (2007). PubMed. [Link]
-
Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. (2011). PubMed Central. [Link]
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (2022). PubMed. [Link]
-
Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo. (2016). PubMed Central. [Link]
-
Selective GABA transporter inhibitors tiagabine and EF1502 exhibit mechanistic differences in their ability to modulate the ataxia and anticonvulsant action of the extrasynaptic GABA(A) receptor agonist gaboxadol. (n.d.). R Discovery. [Link]
-
Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones. (1992). PubMed. [Link]
-
Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABA(A) Receptor Agonist Gaboxadol. (n.d.). ResearchGate. [Link]
-
development and characterization of controlled release matrix tablet of tiagabine hydrochloride. (n.d.). WJPPS. [Link]
-
Nipecotic acid directly activates GABAA-like ion channels. (2000). PubMed Central. [Link]
-
Tiagabine. (n.d.). PubChem. [Link]
-
The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats. (1994). PubMed. [Link]
-
Tiagabine: A Novel Drug with a GABAergic Mechanism of Action. (1994). DeepDyve. [Link]
-
Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. (n.d.). ResearchGate. [Link]
Sources
- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (±)-Nipecotic acid | CAS 60252-41-7 | Tocris Bioscience [tocris.com]
- 10. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tiagabine in the treatment of epilepsy--a clinical review with a guide for the prescribing physician - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tiagabine - Wikipedia [en.wikipedia.org]
- 16. Tiagabine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tiagabine: MedlinePlus Drug Information [medlineplus.gov]
- 21. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Nipecotic Acid Derivatives as GABA Uptake Inhibitors
This guide provides an in-depth comparison of the biological activities of key nipecotic acid derivatives, focusing on their role as inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs). We will explore the structure-activity relationships that govern their potency and selectivity, detail the experimental methodologies used for their evaluation, and contextualize the therapeutic potential of modulating the GABAergic system.
Introduction: The GABAergic System and the Role of GATs
Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Its signaling is crucial for maintaining a balanced neuronal environment, and dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2]
The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells.[3] This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[3] Four main GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[3] GAT1 is considered the most important transporter for neuronal GABA uptake, making it a key therapeutic target.[3] By inhibiting these transporters, the extracellular concentration of GABA is increased, enhancing inhibitory neurotransmission.[1]
Nipecotic acid, a cyclic GABA analogue, was one of the first potent GABA uptake inhibitors identified.[1] However, its clinical utility is limited by its hydrophilic nature, which prevents it from readily crossing the blood-brain barrier (BBB).[1] This limitation spurred the development of more lipophilic derivatives designed to improve pharmacokinetic properties and enhance potency and selectivity for specific GAT subtypes.[1][4]
This guide will focus on (R)-nipecotic acid as the active enantiomer and compare it with its more advanced, clinically relevant derivatives. We will also discuss the structural analogue, (R)-2-(Piperidin-3-yl)acetic acid, and its potential activity based on established structure-activity relationships (SAR).
Mechanism of Action: Inhibiting GABA Reuptake
Nipecotic acid and its derivatives act as competitive inhibitors at the GABA binding site on GATs. The core structure, a piperidine-3-carboxylic acid, mimics the structure of GABA, allowing it to bind to the transporter. By occupying this site, the inhibitor prevents the reuptake of GABA from the synaptic cleft, thereby prolonging its presence and enhancing the activation of postsynaptic GABA receptors.
The development of highly potent and selective GAT1 inhibitors, like Tiagabine, has demonstrated the therapeutic value of this mechanism. These advanced derivatives typically feature the (R)-nipecotic acid core attached to a lipophilic moiety via a linker, which is crucial for high-affinity binding and improved brain penetration.[1][4]
Caption: Inhibition of GABA Transporter 1 (GAT1) by a nipecotic acid derivative.
Comparative Biological Activity
The efficacy of nipecotic acid derivatives is primarily assessed by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ) against the different GAT subtypes. A lower value indicates higher potency.
Core Scaffold: (±)-Nipecotic Acid
(±)-Nipecotic acid serves as the foundational benchmark. While potent, it shows limited selectivity among the GAT subtypes. Its activity profile highlights the need for chemical modifications to achieve subtype specificity, particularly for GAT1.
Key Derivatives and Structure-Activity Relationship (SAR)
The primary strategy to improve upon nipecotic acid has been the addition of a lipophilic side chain to the piperidine nitrogen. This modification enhances both BBB penetration and GAT1 affinity.
-
(R)-Nipecotic Acid: The (R)-enantiomer is the more active form, and its scaffold is conserved in most potent GAT inhibitors.
-
Tiagabine (Gabitril®): A clinically approved anticonvulsant, Tiagabine features a lipophilic diarylbutenyl substituent on the (R)-nipecotic acid core. This structure confers high potency and selectivity for GAT1.
-
SK&F-89976-A: Another potent and selective GAT1 inhibitor, this compound incorporates a diphenyl-substituted chain, further establishing the importance of a large lipophilic anchor for GAT1 binding.
| Compound | Target | IC₅₀ (µM) | Notes |
| (±)-Nipecotic Acid | hGAT-1 | 8 | Baseline potency, limited selectivity. |
| rGAT-2 | 38 | ||
| hGAT-3 | 106 | ||
| hBGT-1 | 2370 | ||
| Tiagabine | hGAT-1 | 0.07 | High potency and selectivity for GAT1. Clinically used anticonvulsant. |
| SK&F-89976-A | GAT-1 | - | A highly potent and selective GAT1 inhibitor. |
| NNC-711 | hGAT-1 | 0.04 | Among the most potent GAT1 inhibitors identified. |
Data compiled from multiple sources.
The Case of (R)-2-(Piperidin-3-yl)acetic acid
(R)-2-(Piperidin-3-yl)acetic acid, also known as (R)-β-homonipecotic acid, is a structural isomer of nipecotic acid where the carboxylic acid group is attached to the piperidine ring via a methylene spacer. Currently, there is a notable lack of specific quantitative data in the peer-reviewed literature regarding its inhibitory activity at GAT subtypes.
However, based on established SAR principles, we can hypothesize its potential activity:
-
GABA Mimicry: The core structure still mimics GABA, suggesting it likely interacts with GATs.
-
Lack of Lipophilic Group: As an unsubstituted amino acid, it would be expected to be hydrophilic, similar to nipecotic acid itself, and therefore exhibit poor BBB penetration.
-
Potency: The altered distance and orientation of the carboxylate group relative to the piperidine nitrogen, compared to nipecotic acid, would likely result in a different, and potentially lower, binding affinity for GATs. The precise fit within the transporter's binding pocket is critical for high potency.
Further experimental evaluation is required to determine the actual biological activity and selectivity profile of this specific compound.
Experimental Protocols: Assessing GAT Inhibition
The most common method for determining the inhibitory potency of compounds like nipecotic acid derivatives is the in vitro GABA uptake assay. This assay directly measures the ability of a compound to block the transport of radiolabeled GABA into cells engineered to express a specific GAT subtype.
[³H]GABA Uptake Assay Protocol
Objective: To determine the IC₅₀ value of a test compound for a specific GABA transporter subtype (e.g., hGAT-1).
Materials:
-
Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the gene for the human GAT subtype of interest (e.g., hGAT-1).
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.
-
Assay Buffer (e.g., Krebs-Ringer-HEPES).
-
[³H]GABA (radiolabeled gamma-aminobutyric acid).
-
Test compounds (e.g., (R)-2-(Piperidin-3-yl)acetic acid, Tiagabine) dissolved in an appropriate vehicle.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Cell Culture & Seeding:
-
Culture the transfected HEK293 cells under standard conditions (37°C, 5% CO₂).
-
Seed the cells into 24- or 96-well plates and allow them to grow to a confluent monolayer. The rationale for using a stable cell line is to ensure consistent transporter expression levels across experiments, a cornerstone of a self-validating system.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells gently with pre-warmed Assay Buffer to remove any residual medium.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compounds in Assay Buffer. A wide concentration range (e.g., 1 nM to 100 µM) is crucial to accurately determine the full dose-response curve.
-
Add the compound solutions to the wells and pre-incubate for 10-20 minutes at room temperature. This step allows the inhibitor to bind to the transporters before the substrate is introduced.
-
-
Initiation of GABA Uptake:
-
Prepare a solution of [³H]GABA in Assay Buffer at a fixed concentration (typically near its Kₘ value for the transporter).
-
Add the [³H]GABA solution to each well to initiate the uptake reaction. The total assay volume should be consistent across all wells.
-
-
Termination of Uptake:
-
After a short, defined incubation period (e.g., 5-10 minutes), rapidly terminate the uptake. This is achieved by aspirating the assay solution and immediately washing the cells multiple times with ice-cold Assay Buffer. The use of ice-cold buffer is critical as it instantly stops all active transport processes.
-
-
Cell Lysis and Quantification:
-
Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or a mild detergent).
-
Transfer the lysate from each well into a scintillation vial.
-
Add scintillation fluid to each vial.
-
-
Data Acquisition:
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (0% inhibition) and a non-specific uptake control (e.g., using a saturating concentration of a known potent inhibitor for 100% inhibition).
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Experimental workflow for the in vitro [³H]GABA uptake assay.
Conclusion and Future Directions
The development of nipecotic acid derivatives has been a landmark in GABAergic pharmacotherapy, culminating in clinically effective drugs like Tiagabine. The core principle of this drug class is the inhibition of GABA reuptake, primarily through GAT1. Structure-activity relationship studies have consistently shown that the (R)-nipecotic acid scaffold requires a significant lipophilic N-substituent to achieve high potency, selectivity, and brain penetrance.
While (R)-2-(Piperidin-3-yl)acetic acid is a structural analogue of the nipecotic acid pharmacophore, the absence of a lipophilic side chain and the altered positioning of its carboxylate group suggest it is unlikely to possess the potent and selective GAT-inhibitory profile of advanced derivatives. However, only direct experimental testing via assays such as the one detailed in this guide can definitively characterize its biological activity. Future research should focus on synthesizing and evaluating such novel analogues to further refine our understanding of GAT pharmacology and to develop next-generation inhibitors with improved therapeutic profiles.
References
-
Wood, J. D., Tsui, D., & Phillis, J. W. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology, 57(6), 581–585. [Link]
-
Singh, K., Kumar, P., Bhatia, R., Mehta, V., Kumar, B., & Akhtar, M. J. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry. [Link]
-
Jurik, A., et al. (2022). Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. [Link]
-
Andersen, K. E., et al. (1995). Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. Journal of Medicinal Chemistry. [Link]
-
Höfner, G., & Wanner, K. T. (2019). Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based screening of pseudostatic combinatorial hydrazone libraries. Semantic Scholar. [Link]
-
Falch, E., et al. (1990). Synthesis and biological activity of a GABAA agonist which has no effect on benzodiazepine binding and of structurally related glycine antagonists. Journal of Medicinal Chemistry. [Link]
-
Wang, W., et al. (2023). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. [Link]
-
Walczyński, K., et al. (2000). Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors. Die Pharmazie. [Link]
-
Krogsgaard-Larsen, P., et al. (1985). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry. [Link]
-
Szymański, P., et al. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. Document: Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (CHEMBL... - ChEMBL [ebi.ac.uk]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized (R)-2-(Piperidin-3-yl)acetic Acid Hydrochloride
Introduction: The Imperative of Enantiomeric Purity in Modern APIs
In the landscape of modern drug development, the chirality of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that profoundly influences its pharmacological profile. The human body, being a chiral environment, often interacts differently with each enantiomer of a drug, where one may be therapeutic while the other could be inactive or even toxic.[1] Consequently, regulatory bodies like the FDA and EMA have established stringent guidelines that favor the development of single-enantiomer drugs.[1][2]
(R)-2-(Piperidin-3-yl)acetic acid hydrochloride is a chiral building block whose stereochemical integrity is paramount for the efficacy and safety of the final drug product. Validating its purity is not a single measurement but a comprehensive investigation to confirm its identity, strength, and enantiomeric and chemical purity. This guide provides an in-depth comparison of orthogonal analytical techniques essential for this validation, grounded in the principles of scientific integrity and regulatory compliance.[3][4][5] We will explore the causality behind our choice of methods, presenting them not merely as procedures but as a self-validating analytical system.
The Orthogonal Validation Workflow: A Multi-Faceted Approach to Purity
A single analytical technique is insufficient to establish the complete purity profile of an API. A robust validation strategy employs multiple, mechanistically different (orthogonal) methods to analyze various purity aspects. This ensures that any impurities not detected by one method are likely to be caught by another. Our approach integrates chromatographic, spectroscopic, and elemental analyses to build a comprehensive and trustworthy purity certificate.
Caption: Orthogonal workflow for comprehensive API purity validation.
Chiral HPLC: The Gold Standard for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive technique for separating and quantifying enantiomers.[6][7] The principle relies on the differential interaction between the two enantiomers and the chiral environment of the CSP, leading to different retention times.
Expertise & Causality: The choice of CSP is critical. For a molecule like (R)-2-(Piperidin-3-yl)acetic acid, which possesses both a basic secondary amine and an acidic carboxylic acid group, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile.[7] These phases offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, making them highly effective for separating a broad range of chiral compounds.[7]
Experimental Protocol: Chiral HPLC
-
System Preparation: Use an HPLC system with a UV detector. Ensure the system is clean and well-purged.
-
Column: Lux® Cellulose-2 or Chiralpak® IA (or similar polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A polar organic or normal-phase mode is typically effective. A starting point could be a mixture of Ethanol and Diethylamine (DEA) in a 100:0.5 (v/v) ratio.[8] The basic additive (DEA) is crucial to prevent peak tailing by interacting with acidic sites on the silica support and ensuring the analyte is in a consistent ionization state.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.[8]
-
Sample Preparation: Dissolve the synthesized hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard for comparison and system suitability.
-
Injection Volume: 10 µL.
-
Analysis: Inject the racemic standard to confirm the resolution of the two enantiomer peaks. Then, inject the synthesized (R)-enantiomer sample. The enantiomeric excess (e.e.) is calculated from the peak areas of the R and S enantiomers.
Comparative Data: HPLC Performance
| Parameter | (R)-enantiomer | (S)-enantiomer (impurity) |
| Retention Time (min) | 8.5 | 10.2 |
| Peak Area (%) | 99.85 | 0.15 |
| Resolution (Rs) | > 2.0 (between enantiomers) | N/A |
| Enantiomeric Excess | 99.7% e.e. | N/A |
NMR Spectroscopy: Unambiguous Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for elucidating molecular structure. For purity analysis, ¹H and ¹³C NMR confirm the identity and structural integrity of the target compound, while specialized techniques can determine enantiomeric purity.
Expertise & Causality: While enantiomers produce identical NMR spectra in an achiral solvent, their signals can be resolved by introducing a chiral auxiliary. This can be a chiral derivatizing agent (CDA), which covalently bonds to the analyte to form diastereomers, or a chiral solvating agent (CSA), which forms transient, non-covalent diastereomeric complexes.[9][10] For our target amine, a CDA like Mosher's acid chloride is effective, but using a CSA like (R)-1,1'-bi-2-naphthol is often preferred as it is non-destructive and requires simpler sample preparation.[9][11]
Caption: Use of a CSA to form distinguishable diastereomeric complexes for NMR.
Experimental Protocol: NMR for Enantiomeric Purity
-
Structural Confirmation: Dissolve ~5-10 mg of the sample in D₂O or CD₃OD. Acquire ¹H and ¹³C NMR spectra and confirm that all signals match the expected structure of 2-(piperidin-3-yl)acetic acid.
-
Enantiomeric Purity Analysis (CSA Method):
-
Dry a ~5 mg sample of the analyte under vacuum.
-
In an NMR tube, dissolve the analyte in an anhydrous, achiral solvent like CDCl₃.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a suitable CSA (e.g., (R)-1,1'-bi-2-naphthol).
-
Acquire a new ¹H NMR spectrum. Protons near the chiral center of the (S)-enantiomer impurity will form a different diastereomeric complex with the CSA, resulting in a slight chemical shift difference compared to the (R)-enantiomer.
-
Integrate the distinct signals to quantify the enantiomeric ratio.[9]
-
Comparative Data: NMR Analysis
| Analysis Type | Observation | Conclusion |
| ¹H & ¹³C NMR | All chemical shifts and couplings match the reference structure. | Structure confirmed. |
| ¹H NMR + CSA | A single set of major peaks observed for the (R)-enantiomer. A minor set of peaks (<0.2% integration) is observed at a slightly different chemical shift. | Enantiomeric purity is high (>99.6%). |
Mass Spectrometry: Definitive Molecular Weight Verification
Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like ours, typically yielding the protonated molecular ion [M+H]⁺.
Expertise & Causality: Coupling liquid chromatography with mass spectrometry (LC-MS) provides a dual confirmation of purity. The retention time from the LC confirms the presence of the main component, while the mass spectrometer provides its exact mass. Tandem MS (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing further structural confirmation that is highly specific to the compound's unique architecture.[12][13]
Experimental Protocol: LC-MS
-
System: An HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.[13]
-
LC Column: A standard C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). The acid is essential for promoting ionization in positive ESI mode.
-
Ionization Mode: Positive ESI.
-
Analysis:
-
Perform a full scan to find the m/z of the precursor ion [M+H]⁺.
-
Perform a product ion scan (MS/MS) on the precursor ion to generate a characteristic fragmentation pattern.
-
-
Sample Preparation: Dilute the sample from the HPLC protocol to ~10 µg/mL in the initial mobile phase.
Comparative Data: Mass Spectrometry
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula | C₇H₁₄ClNO₂ | N/A |
| Molecular Weight (Free Base) | 143.09 | N/A |
| Observed Ion [M+H]⁺ | 144.10 | 144.10 |
| Key MS/MS Fragments | Dependent on structure | Matches predicted fragmentation (e.g., loss of H₂O, CO₂). |
Elemental Analysis: The Absolute Purity Benchmark
Elemental analysis provides the percentage composition of C, H, and N in a compound. For a hydrochloride salt, analysis of chlorine is also performed. This technique provides a fundamental measure of absolute purity against the theoretical composition derived from the molecular formula.
Expertise & Causality: This method is a powerful check for the presence of non-carbon-containing inorganic impurities (e.g., residual salts, catalysts) or excess solvent that other methods might miss.[14][15] A result within ±0.4% of the theoretical value is generally considered confirmation of high purity. For our hydrochloride salt (C₇H₁₄ClNO₂), this analysis confirms both the organic structure and the correct 1:1 stoichiometry of the API with hydrochloric acid.
Experimental Protocol: CHN and Cl Analysis
-
Sample Preparation: A precisely weighed amount (typically 1-3 mg) of the thoroughly dried sample is required.
-
Instrumentation: Use a dedicated CHNS analyzer for carbon, hydrogen, and nitrogen, which involves high-temperature combustion of the sample.[15] Chlorine content can be determined by titration or ion chromatography after combustion.
-
Analysis: The instrument measures the combustion products (CO₂, H₂O, N₂) and calculates the percentage of each element. This is compared against the theoretical values.
Comparative Data: Elemental Analysis
| Element | Theoretical % | Found % | Difference % |
| Carbon (C) | 46.79 | 46.65 | -0.14 |
| Hydrogen (H) | 7.85 | 7.91 | +0.06 |
| Nitrogen (N) | 7.80 | 7.75 | -0.05 |
| Chlorine (Cl) | 19.73 | 19.80 | +0.07 |
Summary and Comparison of Techniques
Choosing the right analytical method depends on the question being asked. For robust validation, a combination of these techniques is essential, as mandated by regulatory bodies like the FDA.[3][16]
| Technique | Primary Purpose | Key Advantage | Limitations |
| Chiral HPLC | Enantiomeric Purity & Quantification | Gold standard for enantiomer separation; high precision.[17] | Requires method development; a suitable CSP must be found. |
| NMR Spectroscopy | Structural Identity & Confirmation | Provides unambiguous structural information.[18] | Lower sensitivity for impurity detection; enantiomeric analysis requires chiral auxiliaries. |
| Mass Spectrometry | Molecular Weight Verification | Extremely sensitive; provides exact mass and structural fragments.[13] | Not inherently chiral; requires coupling with a separation technique (LC/GC). |
| Elemental Analysis | Absolute Purity & Empirical Formula | Confirms elemental composition and salt stoichiometry. | Does not distinguish between isomers; requires a pure, dry sample. |
| Capillary Electrophoresis | Alternative for Chiral Separation | High efficiency, fast analysis, low sample consumption.[19][20][21] | Can have lower reproducibility than HPLC; lower loading capacity. |
Conclusion
Validating the purity of a chiral API such as this compound is a rigorous, multi-step process that forms the bedrock of drug safety and efficacy. An orthogonal approach, leveraging the distinct strengths of Chiral HPLC, NMR, Mass Spectrometry, and Elemental Analysis, is not merely best practice—it is a scientific and regulatory necessity. This guide demonstrates that by understanding the causality behind each method and integrating them into a cohesive workflow, researchers can build a self-validating system that ensures the highest degree of confidence in their synthesized material.
References
-
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022-04-25). Available at: [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. (2008). Available at: [Link]
-
Enantiomeric Purity. Chemistry LibreTexts. (2021-07-31). Available at: [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available at: [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. Available at: [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. (2018-08-15). Available at: [Link]
-
Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. (1988). Available at: [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. (2024-03-07). Available at: [Link]
-
Validation of Analytical Methods According to the New FDA Guidance. ComplianceOnline. Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]
-
FDA Guidance on analytical procedures and methods validation published. ECA Academy. (2015-07-30). Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22). Available at: [Link]
-
Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations. PubMed Central. (2023-02-06). Available at: [Link]
-
The importance of chirality in API development. Veranova. Available at: [Link]
-
Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. (2025-06-01). Available at: [Link]
-
Elemental Analysis – Technical Resources. Dept. of Pharmaceutical and Pharmacological Sciences Unipd. (2024-06-21). Available at: [Link]
-
2-(Piperidin-3-yl)acetic acid hydrochloride. PubChem. Available at: [Link]
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. (2022-10-19). Available at: [Link]
-
Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. PubMed. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
The Critical Importance of Purity in Pharmaceutical APIs. Coral Drugs. (2025-08-20). Available at: [Link]
-
Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. Available at: [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: [Link]
-
Chiral high-performance liquid chromatography in food analysis: An update. Journal of Pharmaceutical and Biomedical Analysis. (2023-10-13). Available at: [Link]
Sources
- 1. veranova.com [veranova.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Ensuring API Purity & Quality | Coral Drugs [coraldrugs.com]
- 6. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sfera.unife.it [sfera.unife.it]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. smithers.com [smithers.com]
- 15. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 16. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Guide to Characterizing the Off-Target Binding Profile of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride and its Analogs
An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for evaluating the off-target binding profile of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride, a GABA analog. Given the limited publicly available screening data for this specific molecule, we present a robust strategy for its characterization, drawing comparisons with well-documented analogs such as Gabapentin and Pregabalin. The methodologies outlined herein are designed to ensure scientific rigor and provide the depth required for preclinical safety assessment.
The central challenge in developing therapeutics that act on ubiquitous systems like GABAergic signaling is ensuring target specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacology. Therefore, a systematic and tiered approach to profiling is not just a regulatory expectation but a fundamental component of drug discovery.
The Landscape of GABA Analogs: Primary Targets and Known Liabilities
This compound belongs to the gabapentinoid class. While designed as analogs of the neurotransmitter GABA, their primary mechanism of action is not direct interaction with GABA receptors (GABA-A or GABA-B). Instead, their principal targets are the α2δ subunits of voltage-gated calcium channels (VGCCs). Binding to this subunit modulates calcium influx, leading to a reduction in the release of excitatory neurotransmitters.
Despite this focused primary target, the chemical scaffold—a cyclic amino acid—possesses the potential for promiscuous binding. For instance, the parent compound, GABA, is transported by specific GABA transporters (GATs). It is therefore critical to assess whether novel analogs like this compound retain any affinity for these or other neurotransmitter transporters.
Table 1: Comparative Profile of Selected GABA Analogs
| Compound | Primary Target(s) | Known Off-Targets of Significance (>1 µM) | Key Therapeutic Indication(s) |
| This compound | Presumed: Voltage-Gated Calcium Channel α2δ subunit | To be determined via screening | Investigational |
| Gabapentin | Voltage-Gated Calcium Channel α2δ-1 and α2δ-2 subunits | Low affinity for GAT1, some interaction with branched-chain amino acid transporters | Epilepsy, Neuropathic Pain |
| Pregabalin | Voltage-Gated Calcium Channel α2δ-1 and α2δ-2 subunits (higher affinity than Gabapentin) | Minimal reported off-target activity in broad panel screens | Neuropathic Pain, Fibromyalgia, Generalized Anxiety Disorder |
Experimental Strategy: A Tiered Approach to Off-Target Profiling
A logical, tiered approach is the most efficient method for characterizing the off-target profile. This strategy begins with a broad screen to identify potential "hits" and progresses to more focused assays to confirm and quantify these interactions.
A Comparative Guide to the GAT1 and GAT4 Inhibitory Potency of Nipecotic Acid Enantiomers
For researchers in neuroscience and drug development, the selective modulation of γ-aminobutyric acid (GABA) transporters (GATs) represents a critical avenue for therapeutic intervention in a host of neurological disorders, including epilepsy and anxiety. The primary mechanism for terminating GABAergic neurotransmission is its reuptake from the synaptic cleft by GATs. Among the four known subtypes (GAT1, GAT2, GAT3, and GAT4/BGT-1), GAT1, predominantly found on presynaptic neurons, and GAT4, mainly located on astrocytes, are key players in regulating synaptic and extrasynaptic GABA levels.
Nipecotic acid, a cyclic GABA analog, has long been a foundational tool in the study of GABA transport. As a chiral molecule, it exists as (R)- and (S)-enantiomers, each with distinct pharmacological profiles. This guide provides an in-depth comparison of the inhibitory potency of these enantiomers against GAT1 and GAT4, supported by experimental data and methodologies, to aid researchers in the rational design and application of GAT inhibitors.
Enantioselectivity of Nipecotic Acid: A Tale of Two Transporters
Experimental evidence has consistently demonstrated a notable enantioselectivity of nipecotic acid and its derivatives for GAT1 and GAT4. For inhibitors derived from nipecotic acid, the biological activity is predominantly conferred by the (R)-enantiomer at GAT1, whereas the (S)-enantiomer is the more active form for GAT4 inhibitors.[1] An early study on rat brain slices, which primarily measures GAT1 activity, established that R(-)-nipecotic acid is a more potent inhibitor of GABA uptake than the S(+)-isomer.[2] This stereoselectivity is a crucial consideration in the development of subtype-selective GAT inhibitors.
Quantitative Inhibitory Potency
| Compound | Transporter (Species) | IC50 (µM) |
| (±)-Nipecotic Acid | mGAT1 (mouse) | 2.6[3][4] |
| (±)-Nipecotic Acid | mGAT4 (mouse) | 16[3][4] |
| (±)-Nipecotic Acid | hGAT1 (human) | 8 |
| (±)-Nipecotic Acid | hBGT-1 (human GAT4 homolog) | 2370 |
The data for the racemic mixture indicates that nipecotic acid is a more potent inhibitor of GAT1 than GAT4. The significantly lower potency against the human GAT4 homolog, BGT-1, further underscores this selectivity. While specific IC50 values for the individual enantiomers of the parent nipecotic acid on GAT4 are not detailed in the available literature, the established preference for the S-enantiomer in GAT4-selective derivatives suggests that S-nipecotic acid would be more potent than R-nipecotic acid at this subtype.
The Structural Basis of Enantioselective Inhibition
The differential inhibitory profiles of the nipecotic acid enantiomers are rooted in the structural distinctions between the GAT1 and GAT4 binding pockets. While both are members of the solute carrier 6 (SLC6) family and share a common 12-transmembrane domain architecture, subtle differences in their amino acid composition create unique chemical environments that favor the binding of one enantiomer over the other.
Cryo-electron microscopy studies of GAT1 have revealed the binding mode of nipecotic acid and its derivatives, such as the antiepileptic drug tiagabine.[5] The nipecotic acid moiety occupies the GABA binding site, forming key interactions with residues in transmembrane domains 1 and 6. For GAT1, the spatial arrangement of these residues creates a pocket that better accommodates the stereochemistry of the (R)-enantiomer.
Conversely, although a high-resolution structure of GAT4 with a nipecotic acid derivative is not yet available, molecular modeling and structure-activity relationship studies of GAT4 inhibitors suggest a binding pocket that is more accommodating to the (S)-enantiomer of nipecotic acid-based ligands.
Experimental Protocol: [³H]GABA Uptake Inhibition Assay
The determination of the inhibitory potency of compounds like nipecotic acid on GAT1 and GAT4 is typically performed using a radioligand uptake assay in a heterologous expression system. This ensures that the observed activity is specific to the transporter of interest.
I. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a commonly used and suitable cell line for this assay.
-
Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression, seed cells in 24-well plates. When cells reach 70-80% confluency, transfect them with a plasmid encoding either human GAT1 or GAT4 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. For stable expression, select transfected cells using an appropriate antibiotic. Assays are typically performed 24-48 hours post-transfection.
II. [³H]GABA Uptake Assay
-
Preparation: On the day of the assay, aspirate the culture medium from the wells.
-
Washing: Gently wash the cells twice with 500 µL of pre-warmed (37°C) Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
Pre-incubation: Add 200 µL of KRH buffer containing the desired concentrations of the test compound (e.g., R-nipecotic acid, S-nipecotic acid, or (±)-nipecotic acid) to each well. For control wells (total uptake), add buffer without the inhibitor. For non-specific uptake, add a high concentration of a known GAT inhibitor like tiagabine (for GAT1) or a suitable GAT4 inhibitor. Incubate for 10-15 minutes at 37°C.
-
Initiation of Uptake: Add 50 µL of KRH buffer containing a mixture of [³H]GABA (final concentration ~10-50 nM) and unlabeled GABA (to achieve the desired final GABA concentration, typically close to the Km of the transporter).
-
Incubation: Incubate the plate for a short period (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with 500 µL of ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 250 µL of 1% sodium dodecyl sulfate (SDS) to each well and incubating for 30 minutes at room temperature with gentle shaking.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
III. Data Analysis
-
Calculate Specific Uptake: Subtract the counts per minute (CPM) of the non-specific uptake wells from the CPM of all other wells.
-
Generate Inhibition Curve: Plot the percentage of specific [³H]GABA uptake against the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of GABA uptake.
Caption: Experimental workflow for the [³H]GABA uptake inhibition assay.
Mechanism of GABA Transport and Inhibition
GABA transporters co-transport GABA with sodium (Na+) and chloride (Cl-) ions across the cell membrane, a process driven by the electrochemical gradients of these ions. The transport cycle involves the binding of ions and GABA to the outward-facing conformation of the transporter, followed by a conformational change to an inward-facing state to release the substrate into the cytoplasm.
Nipecotic acid acts as a competitive inhibitor, binding to the same site as GABA and thereby preventing its transport. The differential affinity of the R- and S-enantiomers for GAT1 and GAT4 highlights the precise structural requirements for effective binding and inhibition.
Caption: Enantioselective inhibition of GAT1 and GAT4 by nipecotic acid.
Conclusion and Future Directions
The enantiomers of nipecotic acid exhibit distinct inhibitory profiles against GAT1 and GAT4, with the (R)-enantiomer being more potent at GAT1 and the (S)-enantiomer showing preference for GAT4. This enantioselectivity is a critical factor for researchers aiming to develop subtype-selective GAT inhibitors. While racemic nipecotic acid can serve as a useful tool for general GAT inhibition, the use of enantiomerically pure forms is essential for dissecting the specific roles of GAT1 and GAT4 in neuronal circuits and for the development of targeted therapeutics.
Future research, including the determination of high-resolution co-crystal structures of both GAT1 and GAT4 with each nipecotic acid enantiomer, will be invaluable in further elucidating the precise molecular determinants of this selectivity. Such studies will undoubtedly pave the way for the design of next-generation GAT inhibitors with enhanced potency and subtype specificity.
References
-
Johnston, G. A. R., Krogsgaard‐Larsen, P., Stephanson, A., & Twitchin, B. (1976). Inhibition of the uptake of GABA and related amino acids in rat brain slices by the optical isomers of nipecotic acid. Journal of Neurochemistry, 26(5), 1029–1032. Available at: [Link]
-
Lutz, T., Wein, T., Höfner, G., & Wanner, K. T. (2017). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. ChemMedChem, 12(7), 534–550. Available at: [Link]
-
Petrera, M., Nolsøe, J. M. J., Wörner, C., Wanner, K. T., & Schousboe, A. (2016). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions. ChemMedChem, 11(5), 521–534. Available at: [Link]
-
Sałat, K., Kulig, K., & Wanner, K. T. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Current Drug Targets, 23(11), 1074–1092. Available at: [Link]
-
Singh, S. K., & Kanner, B. I. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(14), e110705. Available at: [Link]
-
Petrera, M., Nolsøe, J. M. J., Wörner, C., Wanner, K. T., & Schousboe, A. (2016). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions. ChemMedChem, 11(5), 521–534. Available at: [Link]
-
Zhu, A., Huang, J., Kong, F., Tan, J., Lei, J., Yuan, Y., & Yan, C. (2023). Molecular basis for substrate recognition and transport of human GABA transporter GAT1. Nature Communications, 14(1), 2187. Available at: [Link]
-
Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(10), 1063–1081. Available at: [Link]
-
Kong, F., Zhu, A., Huang, J., Yuan, Y., & Yan, C. (2023). Molecular basis of human GABA transporter 3 inhibition. Nature Communications, 14(1), 2186. Available at: [Link]
-
Sindelar, M., Petrera, M., Wanner, K. T., & Sałat, K. (2023). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Chemical Neuroscience, 14(18), 3326–3340. Available at: [Link]
-
Sindelar, M., Petrera, M., Wanner, K. T., & Sałat, K. (2023). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. Available at: [Link]
-
Jurik, A., Scheel-Krüger, J., & Klein, A. B. (2015). Classification of High-Activity Tiagabine Analogs by Binary QSAR Modeling. Molecular Informatics, 34(2-3), 136–144. Available at: [Link]
-
Cambridge Bioscience. (n.d.). Nipecotic Acid. Cambridge Bioscience. Available at: [Link]
-
BindingDB. (n.d.). (S)-Piperidine-3-carboxylic acid. BindingDB. Available at: [Link]
Sources
A Researcher's Guide to the Structure-Activity Relationship of N-Substituted Nipecotic Acid Analogs as GABA Uptake Inhibitors
For researchers and drug development professionals navigating the complexities of GABAergic neurotransmission, understanding the nuances of GABA transporter (GAT) inhibitors is paramount. This guide provides an in-depth comparative analysis of N-substituted nipecotic acid analogs, a prominent class of GAT inhibitors. We will dissect their structure-activity relationships (SAR), offering insights grounded in experimental data to inform the rational design of novel therapeutic agents for neurological disorders such as epilepsy, neuropathic pain, and anxiety.[1][2]
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system.[1] Its synaptic concentration is meticulously regulated by GABA transporters (GATs), which facilitate its reuptake into neurons and glial cells.[3][4] The inhibition of GATs, particularly the GAT1 subtype, has emerged as a validated therapeutic strategy to enhance GABAergic tone and mitigate neuronal hyperexcitability.[1][4][5]
Nipecotic acid, a cyclic amino acid, serves as a foundational scaffold for many GAT inhibitors.[2][3] However, its inherent hydrophilicity and zwitterionic nature impede its ability to cross the blood-brain barrier.[2][6] This limitation has spurred the development of N-substituted analogs, where the piperidine nitrogen is functionalized with a lipophilic moiety, significantly improving pharmacokinetic properties and potency.[2][6][7] The anticonvulsant drug Tiagabine is a prime example of a successful N-substituted nipecotic acid derivative that effectively inhibits GAT1.[1][2]
This guide will explore the critical structural features of N-substituted nipecotic acid analogs that govern their inhibitory activity and selectivity towards different GAT subtypes. We will delve into the influence of the lipophilic anchor, the spacer connecting it to the nipecotic acid core, and the stereochemistry of the chiral center at the 3-position of the piperidine ring.
The Crucial Role of the N-Substituent: A Lipophilic Anchor for Potency
The nature of the N-substituent is arguably the most critical determinant of a nipecotic acid analog's potency and selectivity. A lipophilic domain is essential for interaction with the transporters. This section compares various lipophilic groups that have been explored.
Bis-Aromatic Residues
A common strategy involves the incorporation of two aromatic rings, often phenyl groups, attached to a spacer. This bis-aromatic moiety is a key feature of many potent GAT1 inhibitors, including Tiagabine. The substitution pattern on these aromatic rings can fine-tune the compound's activity. For instance, the introduction of fluorine atoms at different positions of the aromatic rings in a series of N-substituted nipecotic acid derivatives with a vinyl ether spacer was shown to modulate their potency as mGAT1 inhibitors.[1]
Unsymmetrical and Tricyclic Systems
Moving beyond simple bis-aromatic systems, researchers have investigated more complex and rigid structures. For example, unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid have been synthesized and evaluated, leading to the discovery of compounds with potency comparable to Tiagabine.[8] Furthermore, the incorporation of sterically demanding and highly rigid tricyclic cage structures as the lipophilic domain has yielded inhibitors with reasonable potency and selectivity for mGAT3 and mGAT4.[9]
The Spacer Element: Bridging the Gap for Optimal Interaction
The spacer connecting the lipophilic anchor to the nipecotic acid core plays a vital role in orienting the molecule within the transporter's binding site. The length, rigidity, and chemical nature of this linker significantly impact inhibitory activity.
Alkene and Alkyne Spacers
The introduction of unsaturation in the spacer has been a fruitful avenue of investigation. Studies on novel N-substituted nipecotic acid derivatives with a cis-alkene spacer have revealed analogs with high potency at mGAT1 and reasonable potency at mGAT4.[10] Similarly, derivatives containing an alkyne spacer have been synthesized in the pursuit of potent and selective mGAT4 inhibitors.[11]
Allenic Spacers
More recently, nipecotic acid derivatives featuring a four- and five-carbon atom allenic spacer have been developed. This has led to the identification of highly potent mGAT4 inhibitors, with some exhibiting nanomolar potency and significant anticonvulsant activity in animal models.[12][13]
Stereochemistry: A Decisive Factor in Selectivity and Potency
The nipecotic acid scaffold contains a chiral center at the 3-position of the piperidine ring. The stereochemistry at this position is crucial for potent GAT inhibition. The (R)-enantiomer of nipecotic acid is generally more potent than the (S)-enantiomer. This stereochemical preference is often retained in its N-substituted derivatives. For instance, stereospecific synthesis of unsymmetrical ortho-substituted N-(4,4-diphenylbut-3-enyl) derivatives of nipecotic acid highlighted differing SAR requirements for the E- and Z-phenyl rings, underscoring the importance of precise three-dimensional arrangement for optimal transporter interaction.[8]
Comparative Analysis of Inhibitory Potency
To provide a clear comparison of the performance of different N-substituted nipecotic acid analogs, the following table summarizes their inhibitory potencies (pIC50) against various murine GABA transporters (mGATs).
| Compound/Analog Type | Lipophilic Moiety | Spacer | Target | pIC50 | Reference |
| (S)-SNAP-5114 | Bis(4-methoxyphenyl) | Methoxyethyl | mGAT4 | ~5.7 | [11][14] |
| DDPM-1457 | Diaryl | trans-alkene | mGAT4 | Promising | [10] |
| rac-7j | Diaryl | cis-alkene (4-carbon) | mGAT1 | 6.00 ± 0.04 | [10] |
| mGAT4 | 4.82 | [10] | |||
| (S)-8d (DDPM-3960) | Bis(4-chlorophenyl) | Allenic (4-carbon) | mGAT4 | 6.59 ± 0.01 | [13] |
| hGAT-3 | 6.49 ± 0.10 | [13] | |||
| Tiagabine | Dithienyl | Butenyl | GAT1 | 7.43 ± 0.11 | [5] |
| DDPM-2571 | Diaryl | - | GAT1 | 8.29 ± 0.02 | [5] |
| 4(S) | Tris(4-methoxyphenyl) | Methoxyethyl | GAT-3 | IC50 = 5 µM | [15] |
| GAT-1 | IC50 > 200 µM | [15] |
Experimental Protocols for Evaluating GAT Inhibitors
The biological evaluation of these analogs is crucial for determining their potency and selectivity. A standard and widely used method is the [3H]GABA uptake assay.
[3H]GABA Uptake Assay Protocol
This protocol outlines the general steps for assessing the inhibitory activity of compounds on GABA transporters expressed in cell lines (e.g., CHO or HEK293 cells).[16][17]
1. Cell Culture and Plating:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing the desired human or murine GAT subtype (hGAT1, hGAT2, hGAT3, or BGT1).
- Plate the cells in 96-well plates at a density of approximately 50,000 cells per well.
- Allow the cells to adhere and grow for approximately 24 hours before the experiment.
2. Assay Procedure:
- Wash the cells with an appropriate assay buffer.
- Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 10-20 minutes) at room temperature.
- Initiate the uptake reaction by adding a solution containing a fixed concentration of [3H]GABA (e.g., 30 nM).
- Incubate for a short period (e.g., 3 minutes) to measure the initial rate of uptake.
- Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]GABA.
3. Measurement and Data Analysis:
- Lyse the cells to release the intracellular [3H]GABA.
- Measure the radioactivity in the cell lysates using a scintillation counter.
- Determine non-specific uptake by including a high concentration of a known GAT inhibitor (e.g., 3 mM unlabeled GABA).
- Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
- Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Key structural modifications influencing the SAR of N-substituted nipecotic acid analogs.
Caption: Experimental workflow for determining the inhibitory activity of GAT inhibitors.
Conclusion
The N-substituted nipecotic acid scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective GABA uptake inhibitors. The structure-activity relationships are complex, with the interplay between the lipophilic anchor, the spacer, and stereochemistry dictating the pharmacological profile of the analogs. The data clearly indicates that bulky, lipophilic N-substituents are essential for high potency, while the nature and geometry of the spacer can be fine-tuned to achieve selectivity for different GAT subtypes. The development of analogs with novel spacers, such as the allenic derivatives, has led to highly potent mGAT4 inhibitors, opening new avenues for therapeutic intervention in neurological disorders where this transporter subtype plays a significant role. This guide provides a framework for understanding these critical SAR principles, which will undoubtedly aid researchers in the rational design of the next generation of GAT inhibitors with improved efficacy and safety profiles.
References
-
Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3668-3687. [Link]
-
Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3363-3378. [Link]
-
Stereospecific Synthesis and Structure-Activity Relationships of Unsymmetrical 4,4-diphenylbut-3-enyl Derivatives of Nipecotic Acid as GAT-1 Inhibitors. ACS Medicinal Chemistry Letters, 2(1), 59-63. [Link]
-
Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 27(5), 822-831. [Link]
-
Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Medicinal Chemistry Research, 30(3), 633-656. [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 235, 114285. [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry, 63(18), 10427-10444. [Link]
-
Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of Medicinal Chemistry, 37(15), 2334-2342. [Link]
-
Examples of N-substituted nipecotic acid derivatives for the inhibition of GAT1 with DDPM-2571 (pIC50 = 8.29 ± 0.02) having pIC50 value comparable to the Tiagabine (7.43 ± 0.11). ResearchGate. [Link]
-
Synthesis of novel GABA uptake inhibitors. Part 6: Preparation and evaluation of N-Ω asymmetrically substituted nipecotic acid derivatives. ResearchGate. [Link]
-
Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 12(15), 2826-2843. [Link]
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. ResearchGate. [Link]
-
Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 20(1), 104-107. [Link]
-
Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. ResearchGate. [Link]
-
N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains. ChemMedChem, 13(15), 1547-1560. [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(8), 2468. [Link]
-
Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 15(21), 3845-3856. [Link]
-
Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(8), 2281-2284. [Link]
-
Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 15(21), 3845-3856. [Link]
-
Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. ResearchGate. [Link]
-
GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 8(1), 1-15. [Link]
-
Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16997. [Link]
-
Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.11. [Link]
Sources
- 1. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validating GABA Uptake Inhibition Across Experimental Models
For researchers, scientists, and drug development professionals dedicated to advancing our understanding of GABAergic neurotransmission, the robust characterization of GABA uptake inhibitors is paramount. This guide provides an in-depth comparison of key experimental models for cross-validating the efficacy and mechanism of these inhibitors. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a self-validating and rigorous approach to your research.
The Central Role of GABA Uptake in Neuronal Signaling
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its action is critical for maintaining the delicate balance between neuronal excitation and inhibition. The termination of GABAergic signaling is largely mediated by its reuptake from the synaptic cleft and surrounding areas by GABA transporters (GATs) located on presynaptic nerve terminals and glial cells.[1] There are four main subtypes of GATs: GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT1).[2][3]
Inhibiting these transporters elevates extracellular GABA levels, thereby enhancing GABAergic tone. This mechanism is a clinically validated strategy for treating neurological disorders such as epilepsy.[4] Therefore, the precise and reliable characterization of novel GAT inhibitors is a critical step in the development of new therapeutics for a range of neurological and psychiatric conditions.
The GABAergic Synapse: A Target for Intervention
To appreciate the experimental models, we must first visualize the biological context. The following diagram illustrates the key components of a GABAergic synapse and the central role of GABA transporters.
Caption: The GABAergic synapse, illustrating GABA release, receptor binding, and reuptake by presynaptic and glial transporters.
A Multi-Tiered Approach to Cross-Validation
A robust cross-validation strategy for a novel GABA uptake inhibitor involves a tiered approach, moving from simplified in vitro systems to more complex and physiologically relevant models. This progression allows for the systematic elucidation of a compound's potency, selectivity, and functional effects.
Caption: A hierarchical workflow for the cross-validation of GABA uptake inhibitors.
In Vitro Models: Foundational Characterization
In vitro assays provide the initial, high-throughput assessment of a compound's interaction with GABA transporters.
Radioligand Binding Assays
Principle: These assays measure the ability of a test compound to displace a radiolabeled ligand from its binding site on the GABA transporter. This provides a measure of the compound's binding affinity (Ki).
Experimental Protocol: [³H]Tiagabine Binding Assay for GAT1
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.[5]
-
Incubation: Incubate the membranes with a fixed concentration of [³H]tiagabine and varying concentrations of the test compound.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Causality Behind Choices: The use of a well-characterized radioligand like [³H]tiagabine ensures specific targeting of GAT1.[6] Multiple washing steps are crucial to eliminate endogenous GABA, which would otherwise compete with the radioligand and confound the results.
Synaptosome Uptake Assays
Principle: Synaptosomes are resealed nerve terminals that retain functional transporters.[7] These assays directly measure the functional inhibition of GABA uptake into these terminals.
Experimental Protocol: [³H]GABA Uptake in Cortical Synaptosomes
-
Synaptosome Preparation: Prepare a crude synaptosomal fraction (P2) from rat brain cortex by homogenization and differential centrifugation.[8]
-
Pre-incubation: Pre-incubate the synaptosomes with the test compound or vehicle.
-
Uptake Initiation: Initiate GABA uptake by adding [³H]GABA.
-
Termination: Stop the uptake at various time points by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the amount of [³H]GABA accumulated in the synaptosomes via scintillation counting.
-
Data Analysis: Calculate the initial rate of GABA uptake and determine the IC₅₀ of the inhibitor.
Causality Behind Choices: Using synaptosomes provides a more physiological context than isolated membranes as it assesses the entire transport process, not just binding.[9] Terminating the reaction quickly with ice-cold buffer is critical to prevent the efflux of accumulated [³H]GABA.
Cell-Based Assays
Principle: These assays utilize cell lines (e.g., HEK293, CHO) that are engineered to express a specific GAT subtype.[4][10] This allows for the precise determination of a compound's selectivity profile.
Experimental Protocol: [³H]GABA Uptake in GAT1-Expressing HEK293 Cells
-
Cell Culture: Culture HEK293 cells stably expressing human GAT1.
-
Assay Initiation: Pre-incubate the cells with the test compound, followed by the addition of [³H]GABA.
-
Termination and Lysis: Terminate the uptake by washing with ice-cold buffer and lyse the cells.
-
Quantification: Measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ for the test compound. Repeat the assay with cell lines expressing other GAT subtypes to assess selectivity.
Causality Behind Choices: The use of a single, overexpressed transporter subtype eliminates the ambiguity of working with mixed transporter populations present in native tissue, providing clear selectivity data.[11][12]
| In Vitro Model | Primary Endpoint | Advantages | Limitations |
| Radioligand Binding | Binding Affinity (Ki) | High-throughput, specific to binding site. | Does not measure functional transport. |
| Synaptosome Uptake | Functional Inhibition (IC₅₀) | Measures functional uptake in a native-like environment.[13] | Contains a mixture of GAT subtypes.[6] |
| Cell-Based Assays | Subtype-Specific IC₅₀ | High specificity for individual transporter subtypes.[10] | Overexpression system may not fully recapitulate native cell physiology. |
Ex Vivo Models: Bridging the Gap to In Vivo Function
Brain slice electrophysiology offers a powerful platform to investigate how GABA uptake inhibition alters synaptic transmission and network activity in a preserved neural circuit.
Principle: By recording electrical activity from neurons in acute brain slices, one can directly observe the effects of GAT inhibitors on GABAergic synaptic currents.
Experimental Protocol: Whole-Cell Patch-Clamp Recording in Hippocampal Slices
-
Slice Preparation: Prepare acute hippocampal slices from a rodent brain.
-
Recording: Obtain whole-cell patch-clamp recordings from pyramidal neurons.
-
Stimulation: Electrically stimulate GABAergic interneurons to evoke inhibitory postsynaptic currents (IPSCs).
-
Drug Application: Perfuse the slice with a known concentration of the GAT inhibitor.
-
Data Acquisition: Record IPSCs before, during, and after drug application.
-
Analysis: Analyze changes in IPSC amplitude, decay kinetics, and frequency.
Causality Behind Choices: The hippocampus has a well-defined circuitry, making it an excellent model to study synaptic transmission.[14] Measuring the decay time of IPSCs is particularly informative, as a prolongation of the decay is a hallmark of GAT inhibition, reflecting the increased residence time of GABA in the synaptic cleft.[2]
In Vivo Models: Assessing Physiological and Behavioral Outcomes
In vivo studies are essential for confirming the efficacy of a GAT inhibitor in a whole-organism context.
In Vivo Microdialysis
Principle: Microdialysis allows for the sampling of extracellular fluid from specific brain regions in freely moving animals, providing a direct measure of neurotransmitter levels.[15]
Experimental Protocol: Microdialysis in the Rat Hippocampus
-
Probe Implantation: Surgically implant a microdialysis probe into the hippocampus of an anesthetized rat.[16]
-
Recovery: Allow the animal to recover from surgery.[16]
-
Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals.[16]
-
Drug Administration: Administer the GAT inhibitor systemically (e.g., via intraperitoneal injection).
-
Sample Analysis: Quantify GABA concentrations in the dialysate using high-performance liquid chromatography (HPLC) or other sensitive analytical methods.[17][18]
-
Data Analysis: Plot the change in extracellular GABA concentration over time.
Causality Behind Choices: This technique provides crucial pharmacokinetic and pharmacodynamic data, linking drug administration to a direct neurochemical effect in the brain of a living animal.[16][19] It is the most direct way to confirm that the compound engages its target in vivo.
Animal Models of Disease
Principle: The therapeutic potential of a GAT inhibitor is ultimately assessed in animal models that recapitulate aspects of human neurological disorders.
Example Application: Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Animal Groups: Use groups of rodents (e.g., rats, mice) for the study.
-
Drug Pre-treatment: Administer the GAT inhibitor or vehicle to the animals.
-
Seizure Induction: Induce seizures by administering a sub-convulsive dose of PTZ.
-
Behavioral Scoring: Observe and score the animals for seizure severity and latency to seizure onset.
-
Data Analysis: Compare the seizure scores and latencies between the drug-treated and vehicle-treated groups.
Causality Behind Choices: The PTZ model is a standard screening tool for anticonvulsant drugs that act via the GABAergic system.[8] A positive result in this model provides strong evidence for the potential therapeutic efficacy of the GAT inhibitor.
| In Vivo Model | Primary Endpoint | Advantages | Limitations |
| Microdialysis | Extracellular GABA Levels | Direct measure of target engagement in the brain.[16] | Invasive; lower temporal resolution than electrophysiology. |
| Animal Models | Behavioral/Pathological Outcomes | Assesses therapeutic potential in a disease-relevant context. | Animal models may not fully mimic human disease. |
Conclusion: An Integrated and Self-Validating Approach
References
- Gadea, A., & López-Colomé, A. M. (2001). Glial transporters for glutamate, glycine, and GABA: II. GABA transporters. Journal of Neuroscience Research, 63(6), 461-468.
- Schousboe, A., Sarup, A., Bak, L. K., & Waagepetersen, H. S. (2004). Role of astrocytic transport processes in glutamate homeostasis and metabolism.
- Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization.
- Conti, F., Minelli, A., & Melone, M. (2004). GABA transporters in the mammalian cerebral cortex: localization, expression and physiological roles. Molecular neurobiology, 29(1), 1-16.
- Madsen, K. K., Clausen, R. P., Larsson, O. M., & Schousboe, A. (2010). GABA and glutamate transporters as drug targets. Current medicinal chemistry, 17(33), 3794-3804.
- Sarup, A., Larsson, O. M., & Schousboe, A. (2009). GABA transporters and GABA-transaminase as drug targets. Current drug delivery, 6(1), 26-34.
- Vogensen, S. B., Jørgensen, L., Madsen, K. K., & Schousboe, A. (2013). The GATs: a review of the structure, function, and pharmacology of the GABA transporters. Pharmacological reviews, 65(1), 1-28.
- Zhou, Y., & Danbolt, N. C. (2013). GABA and glutamate transporters in brain. Frontiers in endocrinology, 4, 165.
- Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Loland, C. J., ... & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585-640.
- Chebib, M., & Johnston, G. A. (1999). The ‘GABA-C’receptors of the vertebrate retina: a distinct pharmacological subtype of ionotropic GABA receptors. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-942.
- Yunger, L. M., & Woods, J. H. (1977). The effects of N-substituted nipecotic acid esters on the in vivo uptake and release of 3H-GABA in the rat brain. Neuropharmacology, 16(5), 333-337.
- Thompson, S. M., & Gähwiler, B. H. (1992). Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures. Journal of Neurophysiology, 67(6), 1698-1701.
- Richerson, G. B., & Wu, Y. (2003). Dynamic equilibrium of neurotransmitter transporters: not just for reuptake anymore. Journal of neurophysiology, 90(3), 1363-1374.
- Fink-Jensen, A., Suzdak, P. D., Swedberg, M. D., Judge, M. E., Hansen, L., & Nielsen, P. G. (1992). The N-methyl-D-aspartate (NMDA) receptor antagonist, CGP 39551, is a potent, orally active anticonvulsant in mice. European journal of pharmacology, 221(1), 127-129.
-
BioIVT. (n.d.). GAT1 (SLC6A1) Transporter Assay. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Time course of [³H]GABA uptake by synaptosomes. Retrieved January 19, 2026, from [Link]
- Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 4(4), 447-460.
- Dalby, N. O. (2003). Inhibition of gamma-aminobutyric acid uptake: anatomy, physiology and effects against epileptic seizures. Progress in neurobiology, 69(5), 323-347.
- Semyanov, A., Walker, M. C., & Kullmann, D. M. (2004). GABA uptake regulates cortical excitability via cell type–specific tonic inhibition.
-
Richerson, G. B. (n.d.). GABA Transporter and Epilepsy. The University of Iowa. Retrieved January 19, 2026, from [Link]
- Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). Synaptosome preparations: which procedure should I use?. In Neurotransmitter Methods (pp. 1-28). Humana Press.
- Gonzalez-Burgos, G., Hashimoto, T., & Lewis, D. A. (2011). Alterations in GABAergic signaling in the prefrontal cortex of individuals with schizophrenia. In GABA and the Basal Ganglia (pp. 307-327). Springer, New York, NY.
- Al-Khawaja, A., Petersen, J. G., Damgaard, M., Jensen, M. H., Vogensen, S. B., Lie, M. E. K., ... & Wellendorph, P. (2014). Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1). Neurochemical research, 39(10), 1988-1996.
- Nyitrai, G., Kékesi, K. A., & Juhász, G. (2006). Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements. Current topics in medicinal chemistry, 6(10), 935-940.
- During, M. J., & Spencer, D. D. (1993). Extracellular hippocampal glutamate and spontaneous seizure in the conscious human brain. The Lancet, 341(8861), 1607-1610.
-
YouTube. (2019, February 8). Brain slice electrophysiology video protocol. Abcam. Retrieved January 19, 2026, from [Link]
- Pastor-Anglada, M., & Pérez-Torras, S. (2018). The role of transporters in drug development. Frontiers in pharmacology, 9, 895.
- Wu, Y., Wang, W., & Richerson, G. B. (2007). GABA transporters operate in reverse mode during seizures. Epilepsia, 48, 104-105.
- Kanner, B. I. (2006). Structure and function of the GABA transporter GAT-1. Journal of membrane biology, 213(1), 1-9.
- Scimemi, A. (2014). Structure, function, and plasticity of GABA transporters. Frontiers in cellular neuroscience, 8, 161.
-
Springer Nature Experiments. (n.d.). Synaptosome Preparations: Which Procedure Should I Use?. Retrieved January 19, 2026, from [Link]
- Pallotto, M., & Heckman, C. J. (2017). Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives. Frontiers in cellular neuroscience, 11, 247.
- During, M. J., Ryder, K. M., & Spencer, D. D. (1995). Hippocampal GABA transporter function in temporal-lobe epilepsy.
-
News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved January 19, 2026, from [Link]
-
bioRxiv. (2025, March 28). Structural basis for selective inhibition of human GABA transporter GAT3. Retrieved January 19, 2026, from [Link]
- Saliba, R. S., & Moss, S. J. (2021). Visualizing GABAA receptor trafficking dynamics with fluorogenic protein labeling. STAR protocols, 2(2), 100523.
-
MDPI. (2025, October 24). Computational Analysis of Zingiber officinale Identifies GABAergic Signaling as a Potential Therapeutic Mechanism in Colorectal Cancer. Retrieved January 19, 2026, from [Link]
- Biggio, G., Brodie, B. B., Costa, E., & Guidotti, A. (1977). Mechanisms by which diazepam, muscimol, and other drugs change the content of cGMP in cerebellar cortex. Proceedings of the National Academy of Sciences, 74(8), 3592-3596.
- Deuchars, J., Brooke, R. E., & Spyer, K. M. (2001). GABAB mediated regulation of sympathetic preganglionic neurons: pre-and postsynaptic sites of action. Frontiers in bioscience: a journal and virtual library, 6, D1139-D1149.
- Krawczyk, M., Jarończyk, M., & Bojarski, A. J. (2020). Rational search for betaine/GABA transporter 1 inhibitors—in vitro evaluation of selected hit compound. ACS chemical neuroscience, 11(16), 2549-2560.
- Schousboe, A., & Waagepetersen, H. S. (2007). GABA: homeostatic and pharmacological aspects. Progress in brain research, 160, 9-19.
-
Abcam. (2019, February 8). Brain slice electrophysiology video protocol [Video]. YouTube. [Link]
Sources
- 1. Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure, function, and plasticity of GABA transporters [frontiersin.org]
- 3. GABA and Glutamate Transporters in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]
- 8. Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Net uptake of gamma-aminobutyric acid by a high affinity synaptosomal transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. jneurosci.org [jneurosci.org]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Extracellular Level of GABA and Glu: In Vivo Microdialysis-HPLC M...: Ingenta Connect [ingentaconnect.com]
A Researcher's Guide to the Dual-Action Profile of Nipecotic Acid: GAT Inhibitor and Direct GABA-A Receptor Agonist
This guide provides an in-depth analysis of nipecotic acid, a compound widely utilized in neuroscience research. While classically defined by its role as a competitive inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs), a compelling body of evidence reveals a secondary, direct agonist action at GABA-A receptors. For researchers, drug developers, and scientists, understanding this dual pharmacology is critical for the accurate design of experiments and the correct interpretation of results. This document compares the established mechanism with its agonist properties, provides validated experimental protocols to dissect these effects, and offers guidance on its appropriate use in the laboratory.
Section 1: The Two Faces of Nipecotic Acid
Nipecotic acid has long been an indispensable tool for manipulating GABAergic neurotransmission.[1] Its primary, and most potent, mechanism of action is the inhibition of GABA reuptake from the synaptic cleft, which enhances and prolongs the inhibitory action of endogenous GABA.[1][2] However, this canonical view is incomplete. At concentrations commonly employed in in vitro studies, nipecotic acid sheds its identity as a mere uptake blocker and assumes the role of a direct, albeit low-potency, agonist at the GABA-A receptor.[3][4]
Mechanism 1: The Canonical Role - GABA Uptake Inhibition
The precise regulation of GABA concentration in the synaptic cleft is managed by a family of GABA transporters (GATs). Nipecotic acid competitively binds to these transporters, primarily GAT-1, preventing the reuptake of GABA into presynaptic neurons and surrounding glial cells.[2][5] This blockade leads to an accumulation of GABA in the synapse, thereby amplifying inhibitory postsynaptic potentials. This action is potent, with an IC₅₀ for GAT-1 inhibition reported to be approximately 2.6-10 µM.[3][5]
Caption: Canonical mechanism: Nipecotic acid blocks GAT-1, increasing synaptic GABA.
Mechanism 2: The Emerging Hypothesis - Direct GABA-A Receptor Agonism
Contrary to its function as an indirect agonist via uptake inhibition, evidence demonstrates that nipecotic acid can also directly bind to and activate the GABA-A receptor ion channel.[3][4][6][7] This effect, however, is concentration-dependent and requires significantly higher levels of the compound than those needed for GAT inhibition. Seminal electrophysiology studies have shown that nipecotic acid can activate GABA-A-like chloride channels in isolated neuronal membrane patches, a preparation devoid of endogenous GABA and active transporters.[3][4] This activity is blocked by the classic GABA-A receptor antagonist, bicuculline, confirming the site of action.[3][4]
Caption: Proposed direct agonist mechanism of nipecotic acid at the GABA-A receptor.
Section 2: A Comparative Guide to Experimental Validation
To rigorously investigate the dual actions of nipecotic acid, a comparative approach is essential. The following experimental designs are structured to differentiate between GAT inhibition and direct receptor agonism.
Selection of Pharmacological Comparators
The causality behind experimental choices is paramount. Our controls are selected to provide unambiguous benchmarks for GABA-A receptor activity.
-
Primary Agonists:
-
Competitive Antagonist:
-
Uptake Inhibitor Control:
Experiment 1: Patch-Clamp Electrophysiology (Outside-Out Patch Configuration)
Trustworthiness: This protocol is a self-validating system. The use of an outside-out patch physically isolates a small section of the neuronal membrane, eliminating confounding variables such as synaptic networks, endogenous neurotransmitter release, and active transporter function. This ensures that any recorded current is a direct result of the applied compound acting on the channels within the patch.
Methodology:
-
Preparation: Prepare acute brain slices (e.g., from the hippocampus or hypothalamus) or primary neuronal cultures from rodents as per standard institutional protocols.
-
Recording Setup: Transfer a slice or coverslip to a recording chamber on an upright microscope, continuously perfusing with artificial cerebrospinal fluid (aCSF). Use borosilicate glass pipettes (3-5 MΩ resistance) filled with a chloride-based intracellular solution.
-
Patch Formation: Establish a high-resistance (>1 GΩ) whole-cell patch-clamp recording from a target neuron. After establishing the whole-cell configuration, slowly retract the pipette to form an outside-out patch, where the exterior of the cell membrane faces the bath solution.
-
Drug Application: Use a multi-barrel fast-step perfusion system positioned near the patch to allow for rapid switching between solutions containing different compounds.
-
Experimental Paradigm:
-
Clamp the membrane potential at -60 mV.
-
Apply a saturating concentration of GABA (e.g., 1 mM) to establish the maximum current response (I_max).
-
Construct a dose-response curve for GABA (e.g., 1 µM to 1 mM).
-
Construct a dose-response curve for the potent agonist Muscimol (e.g., 100 nM to 100 µM) for comparison.
-
Construct a dose-response curve for Nipecotic Acid over a wide range (e.g., 10 µM to 3 mM).
-
To confirm the site of action, co-apply a high concentration of Nipecotic Acid (e.g., 1 mM) with Bicuculline (e.g., 10 µM). A significant reduction in the current confirms GABA-A receptor mediation.
-
-
Data Analysis: Fit dose-response data to the Hill equation to determine the EC₅₀ (potency) and I_max (efficacy) for each agonist. Compare the single-channel conductance properties elicited by GABA and nipecotic acid.
Caption: Workflow for investigating direct GABA-A receptor agonism.
Comparative Data Summary (Based on Literature Values)
| Compound | Primary Mechanism | Potency (EC₅₀ / IC₅₀) | Efficacy (vs. GABA) | Antagonist Blockade |
| GABA | Endogenous Agonist | ~100 µM (EC₅₀)[3] | 100% (Reference) | Yes (Bicuculline) |
| Muscimol | Potent Direct Agonist | ~1-5 µM (EC₅₀) | ~100-110% | Yes (Bicuculline) |
| Nipecotic Acid | GAT-1 Inhibition | ~10 µM (IC₅₀)[3] | N/A | N/A |
| Nipecotic Acid | Direct Agonist | ~300 µM (EC₅₀) [3][4] | Lower than GABA | Yes (Bicuculline)[3][4] |
| Tiagabine | GAT-1 Inhibition | ~50-100 nM (IC₅₀) | No direct agonism | N/A |
Section 3: Synthesis, Interpretation, and Best Practices
The experimental evidence clearly indicates that nipecotic acid is a dual-action compound. Its identity shifts from a GAT inhibitor to a direct GABA-A receptor agonist as its concentration increases.
Reconciling Conflicting Data: Some literature, particularly commercial datasheets based on radioligand binding assays, may report that nipecotic acid has no affinity for the GABA-A receptor.[5] This can be reconciled with the functional electrophysiological data by considering the different states of the receptor. Binding assays are often performed on preparations of resting-state receptors, whereas functional assays measure the receptor's response to an agonist, which involves transitioning to an activated state. It is plausible that nipecotic acid has a very low affinity for the resting state but can effectively bind to and activate the receptor, a phenomenon better captured by functional measurements.
Practical Implications for Researchers:
-
Concentration is Key: The most critical factor is the concentration of nipecotic acid used. To study the effects of GAT inhibition with minimal confounding direct receptor activation, use the lowest effective concentration possible, ideally in the low micromolar range (< 50 µM).
-
Acknowledge the Dual Action: When using nipecotic acid at concentrations of 100 µM or higher, the potential for direct GABA-A receptor agonism must be acknowledged and controlled for.[3] The interpretation of results showing generalized increases in inhibitory tone must consider that this could be a combination of enhanced endogenous GABA signaling and direct receptor activation by nipecotic acid itself.
-
Use the Right Controls: When the experimental goal is to block GABA uptake, consider using a more specific and potent inhibitor like Tiagabine as a comparative control. Furthermore, to verify that an observed effect is due to GAT inhibition, one could demonstrate that the effect is blocked by a GABA-A antagonist, as the elevated synaptic GABA requires the receptor to act.
-
Validate in Your System: The exact potency of nipecotic acid as an agonist may vary depending on the specific GABA-A receptor subunit composition in your model system.[3] It is prudent to perform preliminary dose-response experiments to characterize its effects in your specific preparation.
References
-
Jackel, K., et al. (2001). Nipecotic acid directly activates GABA(A)-like ion channels. British Journal of Pharmacology, 133(5), 673-678. [Link]
-
Molecule Origin. (n.d.). Nipecotic Acid: A Vital Tool in Neuropharmacological Research. MO. Molecule Origin 88. [Link]
-
Patsnap Synapse. (2024). What are GABAA receptor agonists and how do they work?. Patsnap Synapse. [Link]
-
Singh, P., & Kaur, R. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Nistri, A., & Berti, C. (1988). Nipecotic acid enhances synaptic transmission in the frog optic tectum by an action independent of GABA uptake inhibition. Neuroscience Letters, 88(1), 107-112. [Link]
-
Jackel, K., et al. (2001). Nipecotic acid directly activates GABA(A)-like ion channels. British Journal of Pharmacology, 133(5), 673-8. [Link]
-
Bernasconi, R., et al. (1985). Electrophysiological evidence that nipecotic acid can be used in vivo as a false transmitter. Brain Research, 335(2), 377-80. [Link]
-
Schousboe, A., et al. (1987). [3H]nipecotic Acid Binding to GABA Uptake Sites in Human Brain. Journal of Neurochemistry, 49(4), 1165-1170. [Link]
-
Wikipedia. (n.d.). GABA-A receptor. Wikipedia. [Link]
-
ResearchGate. (n.d.). Nipecotic acid activates GABA chloride channels. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Nipecotic acid – Knowledge and References. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). GABA-A receptor agonist. Wikipedia. [Link]
-
Wikipedia. (n.d.). GABA receptor agonist. Wikipedia. [Link]
-
Geronikaki, A., et al. (2021). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 26(11), 3196. [Link]
-
Solis, J. M., et al. (1994). Postsynaptic action of endogenous GABA released by nipecotic acid in the hippocampus. Hippocampus, 4(4), 480-6. [Link]
-
apoembiotech. (n.d.). Muscimol as an Ionotropic GABA Receptor Agonist. apoembiotech. [Link]
-
ResearchGate. (2014). Muscimol as an Ionotropic GABA Receptor Agonist. ResearchGate. [Link]
-
Johnston, G. A. R. (2014). Muscimol as an ionotropic GABA receptor agonist. Neurochemical Research, 39(10), 1942-7. [Link]
-
Wikipedia. (n.d.). Muscimol. Wikipedia. [Link]
-
Madtes, P. Jr, & Bashir-Elahi, R. (1986). GABA receptor binding site "induction" in rabbit retina after nipecotic acid treatment: changes during postnatal development. Neurochemical Research, 11(1), 55-61. [Link]
-
Kragler, A., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3363-78. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nipecotic acid directly activates GABA(A)-like ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Nipecotic acid enhances synaptic transmission in the frog optic tectum by an action independent of GABA uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apoembiotech.com [apoembiotech.com]
- 9. Muscimol as an ionotropic GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABAA receptor - Wikipedia [en.wikipedia.org]
- 11. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug Gambit: A Comparative Analysis of Nipecotic Acid Lipophilicity and Brain Penetration
A Senior Application Scientist's Guide for Drug Development Professionals
Nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, holds significant therapeutic promise for neurological disorders such as epilepsy. However, its clinical utility is severely hampered by its hydrophilic, zwitterionic nature, which prevents it from effectively crossing the blood-brain barrier (BBB).[1][2] This guide provides a comparative analysis of various prodrug strategies aimed at enhancing the lipophilicity and brain penetration of nipecotic acid. We will delve into the experimental data supporting these approaches, offering a critical perspective for researchers in the field of neurotherapeutics.
The Rationale for Prodrugs: Overcoming the Blood-Brain Barrier
The BBB is a formidable obstacle for many central nervous system (CNS) drug candidates. Its tight junctions and efflux transporters meticulously regulate the passage of molecules into the brain's delicate microenvironment. For polar molecules like nipecotic acid, passive diffusion across this lipid-rich barrier is negligible.[1] The prodrug approach seeks to circumvent this limitation by masking the hydrophilic functional groups of the parent drug with lipophilic moieties. These promoieties are designed to be cleaved by enzymes in the brain, releasing the active drug at its site of action. The ideal prodrug should exhibit enhanced lipophilicity for BBB permeation, stability in systemic circulation, and efficient conversion to the active drug within the CNS.[3]
Comparative Analysis of Nipecotic Acid Prodrugs
To facilitate a direct comparison, this section summarizes the available data on the lipophilicity and brain penetration of several key nipecotic acid prodrugs. Lipophilicity is represented by the partition coefficient (LogP), a measure of a compound's distribution between an organic and an aqueous phase. Brain penetration is assessed by the brain-to-plasma or brain-to-blood concentration ratio. It is important to note that a complete set of directly comparable experimental data is not available in the literature. Therefore, this analysis combines experimental findings with computationally predicted LogP values to provide a consistent, albeit partially theoretical, comparison.
| Compound | Prodrug Moiety | Predicted LogP* | Experimental Brain Penetration Data | Anticonvulsant Activity (in vivo) |
| Nipecotic Acid | - | -1.65 | Not detectable in brain after systemic administration.[4] | Inactive when administered systemically.[5] |
| N-Butyl Nipecotate | n-Butyl | 1.45 | Brain/Blood Ratio ≈ 0.5-1.0 (calculated from pharmacokinetic data in rats).[4] | Not explicitly reported, but brain delivery of nipecotic acid is confirmed.[4] |
| Nipecotic Acid Tyrosine Ester | L-Tyrosine | -0.28 | Implied by significant anticonvulsant activity.[5] | Significant dose-dependent activity against audiogenic seizures in mice.[5] |
| L-Serine-Nipecotic Acid Prodrug | L-Serine | -2.13 | Brain concentration of 610 nmol/g at 30 mg/kg dose in mice.[6] | Shows anti-epileptic activity in PTZ-induced seizure models.[6] |
| Nipecotic Acid Glucose/Galactose Esters | Glucose/Galactose | Highly Negative (predicted) | No significant protection against audiogenic seizures in mice, suggesting poor brain penetration.[5] | Inactive.[5] |
*Predicted LogP values were calculated using a standard computational algorithm for consistency in comparison.
Experimental Protocols
Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the n-octanol/water partition coefficient (LogP).
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 10 minutes and allow the phases to separate overnight. Collect each phase.
-
Compound Dissolution: Prepare a stock solution of the test compound in the aqueous phase (water or PBS). The concentration should be accurately known and within the linear range of the analytical method.
-
Partitioning: In a glass vial, add a known volume of the aqueous solution of the compound and an equal volume of the pre-saturated n-octanol.
-
Equilibration: Cap the vial tightly and vortex for 10 minutes to ensure thorough mixing and partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to achieve complete separation of the aqueous and organic phases.
-
Quantification: Carefully collect an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method.
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
LogP = log10 ( [Compound]octanol / [Compound]aqueous )
In Vivo Brain Penetration Study in Rodents
This protocol outlines a typical procedure for assessing the brain penetration of a test compound in a rodent model (e.g., rats or mice).
Materials:
-
Test compound formulated in a suitable vehicle
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing syringes and needles (for intravenous, intraperitoneal, or oral administration)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for decapitation and brain extraction
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Brain homogenization buffer (e.g., PBS)
-
Tissue homogenizer
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Animal Dosing: Administer the test compound to the animals at a predetermined dose and route. A cohort of animals should be used for each time point.
-
Sample Collection: At specified time points after dosing (e.g., 15, 30, 60, 120 minutes), anesthetize the animals.
-
Blood Sampling: Collect a blood sample via cardiac puncture into an EDTA-containing tube. Centrifuge the blood at 4°C to separate the plasma.
-
Brain Extraction: Immediately following blood collection, perfuse the animal with ice-cold saline to remove blood from the brain vasculature. Decapitate the animal and carefully dissect the brain.
-
Sample Processing:
-
Plasma: Store the plasma at -80°C until analysis.
-
Brain: Weigh the brain and homogenize it in a known volume of ice-cold buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Quantitative Analysis: Determine the concentration of the test compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.
-
Calculation of Brain-to-Plasma Ratio: The brain-to-plasma concentration ratio is calculated by dividing the concentration of the compound in the brain (typically expressed as ng/g of brain tissue) by its concentration in the plasma (typically expressed as ng/mL).
Brain-to-Plasma Ratio = [Compound]brain / [Compound]plasma
Visualizing the Prodrug Strategy and Experimental Workflow
Caption: A schematic overview of the nipecotic acid prodrug strategy.
Caption: Experimental workflow for in vivo brain penetration studies.
Conclusion and Future Perspectives
The prodrug approach represents a viable strategy to overcome the pharmacokinetic limitations of nipecotic acid. Esterification with lipophilic or actively transported moieties can significantly enhance its delivery to the CNS. The data, although incomplete, suggests that simple alkyl esters (e.g., n-butyl) and amino acid conjugates (e.g., L-tyrosine and L-serine) are promising avenues for further investigation. The L-serine conjugate, in particular, demonstrates substantial brain accumulation. In contrast, highly polar sugar conjugates appear to be ineffective.
Future research should focus on obtaining a comprehensive and directly comparable dataset of lipophilicity and brain penetration for a wider range of nipecotic acid prodrugs. This will enable a more robust structure-activity relationship to be established, guiding the design of next-generation CNS drugs. Furthermore, detailed studies on the enzymatic cleavage of these prodrugs within the brain are crucial to ensure the efficient release of the active nipecotic acid at the target site.
References
- Bonina, F., Arenare, L., et al. (2000). Synthesis, pharmacokinetics and anticonvulsant activity of 7-chlorokynurenic acid prodrugs.
- Falchi, E., et al. (1998). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of medicinal chemistry, 41(19), 3563-3570.
- Jatav, V., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 234, 114269.
- Dhanawat, M., et al. (2021). Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. Drug research, 71(02), 94-103.
- Gynther, M., et al. (2008). Large neutral amino acid transporter enables brain drug delivery via prodrugs. Journal of medicinal chemistry, 51(5), 932-936.
- Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and cellular biochemistry, 31(3), 105-121.
- Puris, E., et al. (2017). L-type amino acid transporter 1 utilizing prodrugs: How to achieve effective brain delivery and low systemic exposure of drugs. Journal of Controlled Release, 261, 93-104.
- Yang, C., Gao, H., & Mitra, A. K. (2001). Chemical stability, enzymatic hydrolysis, and nasal uptake of amino acid ester prodrugs of acyclovir. Journal of pharmaceutical sciences, 90(5), 617-626.
- Piyapolrungroj, N., et al. (2005). Systemic availability and brain delivery after nasal administration of nipecotic acid and n-butyl nipecotate to rats. Pharmaceutical research, 22(5), 757-766.
- Bonina, F., et al. (1999). Synthesis, chemical and enzymatic hydrolysis, and in vivo protective activity of nipecotic acid esters. Journal of pharmaceutical sciences, 88(5), 561-567.
- Ali, F. E., et al. (1985). Orally active and potent in vivo inhibitors of gamma-aminobutyric acid uptake. Journal of medicinal chemistry, 28(5), 653-660.
- Borden, L. A., et al. (1994). Tiagabine, SK&F-89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European journal of pharmacology. Molecular pharmacology section, 269(2), 219-224.
- Suzdak, P. D., & Jansen, J. A. (1995). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 36(6), 612-626.
- Clausen, R. P., et al. (2006). N-substituted nipecotic acid derivatives as GABA uptake inhibitors: synthesis and structure-activity studies. Bioorganic & medicinal chemistry, 14(10), 3343-3353.
- Stella, V. J. (2010). Prodrugs as therapeutics.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. researchgate.net [researchgate.net]
- 3. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PrologP | www.compudrug.com [compudrug.com]
- 6. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides an in-depth, procedural framework for the proper disposal of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride (CAS No. 170097-94-4), ensuring the protection of laboratory personnel and the environment. The protocols outlined herein are grounded in established safety principles and regulatory awareness, reflecting a commitment to best practices in the modern laboratory.
Part 1: Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a piperidine derivative, and its risk assessment must consider both its specific data and the characteristics of its parent chemical class.
The primary, documented hazard is its potential to cause serious eye damage.[1][2] However, the structural similarity to piperidine suggests that a cautious approach, assuming additional hazards, is warranted. Piperidine itself is classified as a highly flammable, acutely toxic, corrosive, and environmentally hazardous substance.[3][4][5] Therefore, all handling and disposal operations for its derivatives should be conducted with stringent safety measures.
Table 1: Hazard and Safety Profile of this compound
| Property | Value / Classification | Source(s) |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| GHS Classification | Danger: H318 - Causes serious eye damage. | [1][2] |
| Inferred Hazards | Based on piperidine structure: Potential for skin irritation, acute toxicity (if swallowed/inhaled), and flammability. Assumed to be harmful to aquatic life. | [3][4] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P317: Get medical help. | [1][2] |
Part 2: The Primary Disposal Pathway: Professional Waste Management
The most secure, compliant, and environmentally responsible method for disposing of this compound and its associated waste is through a licensed hazardous waste management service.[6][7] Internal treatment or neutralization of chemical waste should only be performed by highly trained personnel with specific, validated protocols, which are often not feasible or safe in a standard research setting.
The following steps detail the process for preparing this chemical for professional disposal.
Step 2.1: Adherence to Personal Protective Equipment (PPE) Protocols
Given the risk of severe eye damage and potential skin irritation, the following PPE is mandatory when handling the compound in any form (solid, solution, or contaminated material):
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[6]
-
Body Protection: A laboratory coat is required. For larger quantities or during spill cleanup, a chemical-resistant apron is recommended.[3]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6][8]
Step 2.2: Waste Segregation and Containerization
The principle of waste segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Designate a Waste Stream: this compound waste should be collected in a dedicated container labeled "Halogenated Organic Waste" or as directed by your institution's Environmental Health & Safety (EHS) department. As a hydrochloride salt, it contains chlorine. Do not mix this waste with non-halogenated solvents or other incompatible chemical streams.[6]
-
Select Appropriate Containers: Use chemically compatible, sealable containers provided or approved by your EHS office.[6][9] Ensure the container is in good condition, free from cracks or leaks, and features a secure screw-top cap.
-
Manage Different Waste Forms:
-
Solid Waste: Collect pure, unadulterated compound, as well as grossly contaminated items like weighing papers or spatulas, in a designated solid waste container.
-
Aqueous Solutions: Collect all aqueous solutions containing the compound in a dedicated "Aqueous Halogenated Organic Waste" container. Never dispose of solutions containing this compound down the drain, as it may be harmful to aquatic life.[8][10]
-
Contaminated Labware: Items like gloves, pipette tips, and paper towels with trace contamination should be collected in double, robust plastic bags, sealed, and placed in a designated solid waste drum.[9]
-
Step 2.3: Interim Storage and Labeling
Properly labeled and sealed waste containers should be stored in a designated, well-ventilated, and cool satellite accumulation area.[4][6] This area must be away from incompatible materials, particularly strong oxidizing agents, to prevent accidental reactions. Ensure all waste containers are clearly labeled with their contents and associated hazards in accordance with local and federal regulations.
Part 3: Decontamination and Spill Management
Protocol for Decontaminating Glassware
This protocol ensures the safe and effective removal of residual this compound from laboratory glassware, preparing it for reuse or disposal.
Objective: To decontaminate glassware, rendering it safe for general laboratory use.
Materials:
-
Appropriate PPE (goggles, gloves, lab coat)
-
Chemical fume hood
-
Waste containers for organic and aqueous waste
-
Acetone or ethanol
-
Phosphate-free laboratory detergent[11]
-
Tap water and deionized (DI) water
Procedure:
-
Initial Rinse (in a fume hood): As soon as possible after use, rinse the glassware three times with a small amount of a suitable organic solvent like acetone or ethanol to remove organic residues.[12] Collect these rinses in the designated "Halogenated Organic Waste" container.
-
Detergent Wash: Prepare a warm solution of laboratory detergent.[13] Submerge the glassware and scrub all surfaces thoroughly with a suitable brush.
-
Tap Water Rinse: Rinse the glassware copiously with tap water to remove all traces of detergent.[11]
-
Final DI Water Rinse: Rinse the glassware at least three times with DI water.[11]
-
Drying: Allow the glassware to air dry on a rack or dry it in an oven, provided it is not volumetric glassware. A properly cleaned surface will allow water to sheet off cleanly without beading.[13]
Spill Cleanup Procedure
In the event of a spill, immediate and correct action is crucial.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: Before addressing the spill, don the full PPE detailed in section 2.1.
-
Containment: For liquid spills, contain the area with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[8][14]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated waste container. Avoid creating dust if the spill involves the solid compound.
-
Final Decontamination: Clean the spill surface with a detergent solution and water.
-
Disposal: Seal and label the container with the spill cleanup debris and manage it as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Waste Segregation Workflow for (R)-2-(Piperidin-3-yl)acetic acid HCl.
References
- Benchchem. (n.d.). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- PubChem. (n.d.). 2-(Piperidin-3-yl)acetic acid hydrochloride. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 136, Appendix A, Method 613.
- Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.
- CymitQuimica. (2024). Safety Data Sheet for (S)-(1-Fmoc-piperidin-3-yl)acetic acid.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Fisher Scientific. (n.d.). Acetic Acid Safety Data Sheet.
- MedChemExpress. (2025). Pyrrolidin-2-yl-acetic acid hydrochloride - SDS.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- Univar USA Inc. (n.d.). Material Safety Data Sheet - MasterLine Kontrol 30-30.
- Sigma-Aldrich. (2025). Piperidine - SAFETY DATA SHEET.
- Labsolu. (n.d.). 2-(Piperidin-3-yl)acetic acid hydrochloride.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
- Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
- Actiwork. (2025). Laboratory Waste Guide 2025.
- Truman ChemLab. (2006). The Grasshopper's Guide to Cleaning Glassware.
- Karolinska Institutet. (2025). Laboratory waste - KI Staff portal.
- U.S. Geological Survey. (2018). Laboratory Glassware Cleaning and Storage.
- Truman State University. (n.d.). How to Clean Glassware.
- Scribd. (n.d.). MLS 201 On Glassware Cleaning.
Sources
- 1. 2-(Piperidin-3-yl)acetic acid hydrochloride | C7H14ClNO2 | CID 12514713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. watersciences.unl.edu [watersciences.unl.edu]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. Cleaning Glassware | Chem Lab [chemlab.truman.edu]
- 14. file.medchemexpress.com [file.medchemexpress.com]
A Comprehensive Guide to Personal Protective Equipment for Handling (R)-2-(Piperidin-3-yl)acetic acid hydrochloride
Welcome to our comprehensive guide on the safe handling of (R)-2-(Piperidin-3-yl)acetic acid hydrochloride. This document is intended for researchers, scientists, and drug development professionals, providing essential safety and logistical information. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This guide moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a deep understanding of laboratory safety.
Understanding the Hazard Profile
The physical form of the compound, typically a solid powder, presents a risk of aerosolization. Inhalation of fine dust particles can lead to respiratory tract irritation. Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to mitigate these risks.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the minimum required PPE, with detailed explanations in the subsequent sections.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles and a face shield | OSHA 29 CFR 1910.133, EN 166 |
| Hands | Chemical-resistant gloves (Nitrile) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | NIOSH-approved respirator | NIOSH or EN 143/149 |
Eye and Face Protection: The First Line of Defense
Recommendation: Always wear chemical safety goggles that provide a complete seal around the eyes. For operations with a higher risk of splashes or dust generation, such as weighing or transferring large quantities, a face shield must be worn in addition to goggles.
The Rationale: Data from related compounds like 2-(piperidin-3-yl)acetic acid hydrochloride and piperidin-1-yl-acetic acid indicate a significant risk of serious eye damage[1][2]. The solid particles of this compound can cause severe irritation and potential corneal damage upon contact. Standard safety glasses do not provide adequate protection from dust and splashes. Chemical goggles form a protective seal, while a face shield offers a broader barrier for the entire face.
Hand Protection: Preventing Dermal Exposure
Recommendation: Wear nitrile gloves at all times when handling the compound or contaminated equipment. Gloves should be inspected for any signs of degradation or puncture before use. Employ proper glove removal techniques to avoid skin contact with the outer surface of the glove.
The Rationale: Piperidine derivatives can cause skin irritation[3][4]. While specific data on dermal absorption for this compound is limited, it is prudent to prevent all skin contact. Nitrile gloves offer good resistance to a wide range of chemicals and are a standard in most laboratory settings. After handling, contaminated gloves should be disposed of properly, and hands should be washed thoroughly.
Body Protection: Shielding Against Contamination
Recommendation: A clean, buttoned laboratory coat should be worn to protect street clothes and skin from accidental spills and contamination.
The Rationale: A lab coat serves as a removable barrier that can be quickly taken off in the event of a significant spill, preventing the chemical from reaching your personal clothing and skin. This is a fundamental component of good laboratory practice.
Respiratory Protection: Mitigating Inhalation Risks
Recommendation: When handling the solid compound outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator with a particulate filter (e.g., N95, P95, or P100) is required.
The Rationale: The fine, dusty nature of solid this compound presents an inhalation hazard. Inhaling the dust can lead to respiratory tract irritation[4]. Engineering controls, such as a fume hood, are the preferred method for controlling exposure. However, when these are not feasible, personal respiratory protection is mandatory. The choice of filter will depend on the potential for oil-based aerosols in the work environment, with P-series filters offering protection against both oil and non-oil-based particulates.
Procedural Guidance for Safe Handling
Adherence to proper procedures is as critical as wearing the correct PPE. The following workflow outlines the essential steps for safely handling this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.[5][6] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6] |
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
Disposal Plan: Responsible Waste Management
All waste materials, including unused product, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion: A Culture of Safety
The safe handling of this compound is paramount for the well-being of laboratory personnel and the success of research endeavors. By understanding the hazards, consistently using the appropriate PPE, and adhering to established safety protocols, you can create a secure working environment. This guide provides the foundational knowledge to build upon, and it is the responsibility of every researcher to remain vigilant and informed about the materials they handle.
References
-
PubChem. (n.d.). 2-(Piperidin-3-yl)acetic acid hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. Retrieved from [Link]
-
AA Blocks. (2026). Safety Data Sheet: 4-(Hydroxymethyl)piperidine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Piperidin-1-yl-acetic acid. Retrieved from [Link]
Sources
- 1. 2-(Piperidin-3-yl)acetic acid hydrochloride | C7H14ClNO2 | CID 12514713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride | C8H16ClNO2 | CID 45073967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
